molecular formula C14H24O B190641 Sandacanol CAS No. 28219-61-6

Sandacanol

Cat. No.: B190641
CAS No.: 28219-61-6
M. Wt: 208.34 g/mol
InChI Key: KHQDWCKZXLWDNM-KPKJPENVSA-N
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Description

Sandacanol is a useful research compound. Its molecular formula is C14H24O and its molecular weight is 208.34 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol
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InChI

InChI=1S/C14H24O/c1-5-12(10-15)7-9-13-8-6-11(2)14(13,3)4/h6-7,13,15H,5,8-10H2,1-4H3/b12-7+
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InChI Key

KHQDWCKZXLWDNM-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC(=CCC1CC=C(C1(C)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC/C(=C\CC1CC=C(C1(C)C)C)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O
Source PubChem
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DSSTOX Substance ID

DTXSID30860412
Record name (2E)-2-Ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol
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Molecular Weight

208.34 g/mol
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Physical Description

Liquid; Liquid, Other Solid
Record name 2-Buten-1-ol, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
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CAS No.

106185-75-5, 28219-61-6
Record name (2E)-2-Ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol
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Record name 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol, (E)-
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Record name 2-Buten-1-ol, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
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Record name (2E)-2-Ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol
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Record name (2E)-2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol
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Record name 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol
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Record name 2-ETHYL-4-(2,2,3-TRIMETHYLCYCLOPENT-3-EN-1-YL)BUT-2-EN-1-OL, (E)-
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Foundational & Exploratory

Sandacanol: A Technical Guide to its Chemical Properties and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandacanol is a synthetic aroma chemical prized for its characteristic sandalwood fragrance. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological interactions. While research on this compound's specific biological signaling pathways is limited, this document draws on extensive data available for the structurally similar synthetic sandalwood odorant, Sandalore, to infer potential mechanisms of action. This guide summarizes quantitative data in structured tables, details relevant experimental protocols, and provides visual diagrams of key signaling pathways and experimental workflows to support further research and development.

Chemical Structure and Identification

This compound is a synthetic compound that mimics the scent of natural sandalwood oil. It is chemically distinct from natural sandalwood components like α-santalol and β-santalol.

Chemical Name: (E)-2-ethyl-4-(2,2,3-trimethyl-1-cyclopent-3-enyl)but-2-en-1-ol[1]

Table 1: Chemical Identifiers of this compound

IdentifierValue
CAS Number 28219-61-6[1]
EINECS Number 248-908-8[1]
Chemical Formula C14H24O[1]
Molecular Weight 208.34 g/mol [1][2]

Physicochemical Properties

This compound is an oily liquid that is colorless to pale yellow.[1][3] It possesses a characteristic woody, sandalwood scent with greasy, oily, and waxy undertones.[1]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Physical State Oily liquid[1]
Color Colorless to pale yellow[1]
Boiling Point 287.37 °C[1]
Flash Point 92.78 °C[1]
Specific Gravity 0.91400 to 0.91800 @ 20.00 °C[1]
Refractive Index 1.48600 to 1.49000 @ 20.00 °C[1]
Water Solubility Insoluble[3]
Purity 92.00 to 100.00% (sum of isomers)[1]

Biological Activity and Signaling Pathways

Direct research into the specific biological signaling pathways of this compound is not extensively documented in publicly available literature. However, significant research has been conducted on Sandalore , a structurally related synthetic sandalwood odorant (3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol). Given their use as sandalwood fragrance mimics, it is plausible that this compound may interact with similar biological targets. The following sections detail the known biological activities and signaling pathways of Sandalore, which may provide a model for future investigation of this compound.

Interaction with Olfactory Receptor OR2AT4 in Keratinocytes

Sandalore has been identified as an agonist of the olfactory receptor OR2AT4, which is expressed in human keratinocytes.[3] Activation of OR2AT4 by Sandalore initiates a signaling cascade that promotes wound-healing processes.[3]

This signaling pathway is initiated by the binding of Sandalore to OR2AT4, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the mitogen-activated protein kinases (MAPKs) Erk1/2 and p38.[3] The activation of these downstream kinases ultimately leads to increased cell proliferation and migration, which are crucial for wound re-epithelialization.[3]

Sandalore_Keratinocyte_Signaling Sandalore Sandalore OR2AT4 OR2AT4 Sandalore->OR2AT4 AC Adenylyl Cyclase OR2AT4->AC activates cAMP cAMP AC->cAMP synthesizes PKA PKA cAMP->PKA activates Erk12 Erk1/2 PKA->Erk12 phosphorylates p38 p38 MAPK PKA->p38 phosphorylates Proliferation Cell Proliferation Erk12->Proliferation Migration Cell Migration p38->Migration

Sandalore-induced signaling in keratinocytes.
Anagen Phase Prolongation in Hair Follicles

Topical application of Sandalore has been shown to prolong the anagen (growth) phase of hair follicles.[4] This effect is mediated by the upregulation of Insulin-like Growth Factor 1 (IGF-1), a key regulator of hair growth. The precise upstream signaling from OR2AT4 activation to IGF-1 upregulation is an area of ongoing research.

Sandalore_Hair_Follicle_Signaling Sandalore Sandalore OR2AT4 OR2AT4 (in Hair Follicle) Sandalore->OR2AT4 Upstream Upstream Signaling (Under Investigation) OR2AT4->Upstream IGF1 IGF-1 Upstream->IGF1 upregulates Anagen Anagen Phase Prolongation IGF1->Anagen

Sandalore's effect on hair follicle anagen phase.

Experimental Protocols

The following are summaries of experimental protocols used in the study of Sandalore's biological effects. These can serve as a foundation for designing experiments with this compound.

Synthesis of this compound

A general method for the synthesis of this compound involves the following steps:

  • Aldol Condensation: α-Campholenaldehyde is reacted with butanal in an aldol condensation reaction to form an unsaturated aldehyde intermediate.

  • Partial Hydrogenation: The resulting intermediate undergoes partial hydrogenation to yield this compound, a mixture of (E)- and (Z)-isomers.[5]

In Vitro Wound Healing Assay (Scratch Assay)

This protocol is adapted from studies on Sandalore's effect on keratinocytes.

  • Cell Culture: Human keratinocytes are cultured to confluence in appropriate media.

  • Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" in the confluent cell monolayer.

  • Treatment: The cells are washed to remove debris, and then incubated with fresh media containing either a vehicle control or various concentrations of the test compound (e.g., Sandalore).

  • Imaging: The scratch area is imaged at regular intervals (e.g., 0, 12, 24, and 48 hours) using a microscope.

  • Analysis: The rate of wound closure is quantified by measuring the change in the scratch area over time.

Wound_Healing_Assay_Workflow Start Start Culture Culture Keratinocytes to Confluence Start->Culture Scratch Create Scratch in Monolayer Culture->Scratch Treat Treat with Sandalore or Vehicle Control Scratch->Treat Image Image Scratch Area at Time Intervals Treat->Image Analyze Analyze Rate of Wound Closure Image->Analyze End End Analyze->End

Workflow for an in vitro wound healing assay.
Calcium Imaging

This protocol measures changes in intracellular calcium concentration upon receptor activation.

  • Cell Loading: Cultured keratinocytes are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope.

  • Stimulation: A solution containing the test compound (e.g., Sandalore) is perfused over the cells.

  • Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded in real-time.

  • Analysis: The magnitude and kinetics of the calcium response are quantified.

Conclusion

This compound is a commercially significant aroma chemical with a well-defined chemical structure and physicochemical properties. While direct biological data on this compound is sparse, the extensive research on the structurally similar molecule, Sandalore, provides a strong foundation for inferring its potential biological activities. The interaction of Sandalore with the olfactory receptor OR2AT4 in skin and hair follicles, leading to pro-wound healing and hair growth-promoting effects, suggests that this compound may possess similar bioactivities. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and related synthetic sandalwood compounds. Further research is warranted to confirm whether this compound indeed activates OR2AT4 and elicits the same downstream cellular responses as Sandalore.

References

The Molecular Intricacies of Sandacanol: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandacanol, a synthetic sandalwood odorant, has emerged as a significant modulator of cellular functions, extending beyond its traditional use in fragrances. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the biological activities of this compound. The primary focus is its interaction with the ectopically expressed olfactory receptor OR2AT4 and the subsequent intracellular signaling cascades that influence vital cellular processes, including proliferation, migration, and apoptosis. This document synthesizes current scientific findings, presenting detailed experimental protocols, quantitative data, and visual representations of the key pathways to serve as a comprehensive resource for the scientific community.

Introduction

This compound, also known as Sandalore, is a synthetic fragrance molecule that mimics the characteristic scent of sandalwood. While its aromatic properties have been long utilized in the cosmetic industry, recent scientific investigations have unveiled its potent biological activities, particularly in the context of skin and hair follicle biology, as well as its potential in anticancer therapy. The central mechanism of this compound's action is its agonistic activity on the olfactory receptor OR2AT4, a G-protein coupled receptor (GPCR) found not only in the olfactory epithelium but also ectopically expressed in various peripheral tissues, including keratinocytes of the skin and hair follicles.[1][2][3] This discovery has opened new avenues for exploring the therapeutic potential of this compound in dermatology and oncology. This guide will dissect the molecular pathways initiated by this compound, from receptor binding to downstream cellular responses, providing a detailed overview for researchers and drug development professionals.

The OR2AT4 Signaling Cascade: The Core Mechanism of this compound Action

The primary molecular target of this compound is the olfactory receptor OR2AT4.[1][2] The activation of this receptor initiates a well-defined signaling cascade that is central to the diverse physiological effects of this compound.

Receptor Binding and G-Protein Activation

As an agonist, this compound binds to the OR2AT4 receptor, inducing a conformational change that facilitates the coupling and activation of a heterotrimeric G-protein, likely of the Gs or Gq subtype. This interaction leads to the dissociation of the Gα subunit from the Gβγ dimer.

Second Messenger Generation: cAMP and Intracellular Calcium

The activated Gα subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] The resulting increase in intracellular cAMP levels is a critical step in the downstream signaling pathway. Concurrently, activation of OR2AT4 by this compound leads to a significant influx of extracellular calcium (Ca2+), resulting in a rapid and transient increase in intracellular calcium concentrations.[1][2]

Protein Kinase Activation

The elevation of second messengers, cAMP and Ca2+, triggers the activation of several key protein kinases:

  • Protein Kinase A (PKA): The increase in cAMP directly activates PKA, which in turn phosphorylates a multitude of downstream target proteins, modulating their activity.

  • Extracellular Signal-Regulated Kinases 1 and 2 (Erk1/2): A member of the mitogen-activated protein kinase (MAPK) family, Erk1/2 is phosphorylated and activated in response to this compound-induced OR2AT4 signaling.[1][2]

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): Another key member of the MAPK family, p38 MAPK is also phosphorylated and activated following OR2AT4 stimulation by this compound.[1][2]

The activation of these kinases orchestrates the cellular responses to this compound.

Sandacanol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects This compound This compound OR2AT4 OR2AT4 This compound->OR2AT4 Binds to G_protein G-Protein OR2AT4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Opens cAMP cAMP AC->cAMP Ca_in Ca2+ (intracellular) Ca_channel->Ca_in Influx ATP ATP PKA PKA cAMP->PKA Activates MAPK_cascade MAPK Cascade PKA->MAPK_cascade Activates Ca_in->MAPK_cascade Activates Erk12 p-Erk1/2 MAPK_cascade->Erk12 p38 p-p38 MAPK MAPK_cascade->p38 Transcription_Factors Transcription Factors Erk12->Transcription_Factors p38->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Migration Migration Gene_Expression->Migration Apoptosis Apoptosis Inhibition Gene_Expression->Apoptosis IGF1 IGF-1 Production Gene_Expression->IGF1

Caption: this compound-OR2AT4 Signaling Pathway.

Cellular Effects of this compound

The activation of the OR2AT4 signaling cascade by this compound translates into a range of significant cellular effects, which have been primarily studied in keratinocytes and hair follicles.

Enhanced Keratinocyte Proliferation and Migration

In human keratinocytes, this compound has been demonstrated to promote cell proliferation and migration.[1][2] These effects are crucial for the process of wound healing, where the re-epithelialization of the damaged skin is dependent on the coordinated movement and division of keratinocytes. The activation of the Erk1/2 and p38 MAPK pathways is believed to be the primary driver of these pro-proliferative and pro-migratory effects.

Promotion of Hair Growth

Studies on human hair follicles have revealed that this compound can prolong the anagen (growth) phase of the hair cycle.[4] This is achieved through two main mechanisms:

  • Inhibition of Apoptosis: this compound signaling leads to a decrease in programmed cell death in hair follicle cells.

  • Increased IGF-1 Production: The activation of OR2AT4 stimulates the production of Insulin-like Growth Factor 1 (IGF-1), a key growth factor that promotes hair follicle maintenance and growth.[4]

Potential Anticancer Activity

While the direct effects of this compound on cancer cells are still under investigation, related compounds from sandalwood oil, such as α-santalol, have shown promising anticancer activities. These effects are primarily attributed to:

  • Cell Cycle Arrest: α-santalol has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines.

  • Induction of Apoptosis: It can trigger apoptosis through both the intrinsic and extrinsic pathways, involving the activation of caspases.

The extent to which this compound shares these anticancer properties and whether they are mediated through OR2AT4 remains an active area of research.

Experimental_Workflow_Cellular_Effects cluster_treatment Cell Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Keratinocytes) Treatment Treatment with this compound (Varying Concentrations and Times) Cell_Culture->Treatment Proliferation_Assay Proliferation Assay (e.g., BrdU, MTT) Treatment->Proliferation_Assay Migration_Assay Migration Assay (e.g., Scratch Assay, Transwell) Treatment->Migration_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase Activity) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Assay Quantification Quantification of Cellular Responses (% Proliferation, % Migration, % Apoptosis, % Cell Cycle Phases) Proliferation_Assay->Quantification Migration_Assay->Quantification Apoptosis_Assay->Quantification Cell_Cycle_Assay->Quantification

Caption: Experimental Workflow for Assessing Cellular Effects.

Quantitative Data

The following table summarizes the available quantitative data on the effects of this compound. It is important to note that specific values for some parameters, such as binding affinity (Ki), are not yet widely available in the published literature.

ParameterMethodCell Type/SystemValueReference
Receptor Activation
OR2AT4 Activation (cAMP)Luciferase Reporter AssayHEK293 cellsEC50: ~197 µM[1]
Signaling Pathway
Intracellular Ca2+ IncreaseFura-2 ImagingHuman KeratinocytesConcentration-dependent increase (0-1 mM)[5]
Erk1/2 PhosphorylationWestern BlotHuman KeratinocytesQualitatively increased[1][2]
p38 MAPK PhosphorylationWestern BlotHuman KeratinocytesQualitatively increased[1][2]
Cellular Effects
Keratinocyte ProliferationBrdU AssayHuman Keratinocytes~30% increase at 1 mM Sandalore[1]
Keratinocyte MigrationScratch AssayHuman Keratinocytes~20% faster wound closure at 1 mM Sandalore[1]
Apoptosis (in Leukemia cells)Annexin V StainingK562 cellsIC50: 146.5 µM (48h), 157.7 µM (72h)[5]
IGF-1 ProductionELISAHuman Hair FolliclesQualitatively increased[4]

Note: The IC50 values for apoptosis were determined in leukemia cells and may not be directly comparable to effects on other cell types.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

OR2AT4 Activation Assay (cAMP Measurement)

Objective: To quantify the activation of OR2AT4 by this compound by measuring changes in intracellular cAMP levels.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS and transfected with a plasmid encoding a cAMP response element (CRE) coupled to a luciferase reporter gene, along with a plasmid expressing OR2AT4.

  • Cell Treatment: Transfected cells are seeded in a 96-well plate and treated with varying concentrations of this compound for a specified time (e.g., 6 hours).

  • Luciferase Assay: After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Promega's Luciferase Assay System).

  • Data Analysis: The luminescence signal, which is proportional to the intracellular cAMP level, is normalized to the vehicle control. The EC50 value is calculated by fitting the dose-response curve to a sigmoidal equation.

Intracellular Calcium Measurement

Objective: To measure the this compound-induced increase in intracellular calcium concentration.

Methodology:

  • Cell Culture and Dye Loading: Human keratinocytes are cultured on glass coverslips. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

  • Fluorescence Imaging: The coverslip is mounted on a fluorescence microscope equipped with a ratiometric imaging system. The cells are excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the emission is collected at a single wavelength (e.g., 510 nm).

  • Stimulation and Data Acquisition: A baseline fluorescence ratio is recorded before the addition of this compound. This compound is then added to the imaging chamber, and the change in the fluorescence ratio over time is continuously recorded.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated, which is proportional to the intracellular calcium concentration. The peak increase in the ratio is quantified.

Cell Proliferation Assay (BrdU Incorporation)

Objective: To assess the effect of this compound on keratinocyte proliferation.

Methodology:

  • Cell Culture and Treatment: Human keratinocytes are seeded in a 96-well plate and treated with different concentrations of this compound for a specified period (e.g., 24-48 hours).

  • BrdU Labeling: During the last few hours of treatment, 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, is added to the culture medium. Proliferating cells will incorporate BrdU into their newly synthesized DNA.

  • Immunodetection: After labeling, the cells are fixed, and the incorporated BrdU is detected using a specific primary antibody against BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection and Quantification: A substrate for HRP is added, and the resulting colorimetric or chemiluminescent signal is measured using a microplate reader. The signal intensity is proportional to the amount of BrdU incorporated and, therefore, to the rate of cell proliferation.

Cell Migration Assay (Scratch Assay)

Objective: To evaluate the effect of this compound on keratinocyte migration.

Methodology:

  • Cell Culture to Confluence: Human keratinocytes are grown in a culture dish until they form a confluent monolayer.

  • Creating the "Scratch": A sterile pipette tip is used to create a linear "scratch" or gap in the cell monolayer.

  • Treatment and Imaging: The cells are then washed to remove dislodged cells, and fresh medium containing different concentrations of this compound is added. The scratch area is imaged at time zero and then at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Data Analysis: The width or area of the scratch is measured at each time point. The rate of wound closure is calculated and compared between the different treatment groups.

MAPK Phosphorylation Assay (Western Blot)

Objective: To detect the phosphorylation of Erk1/2 and p38 MAPK in response to this compound.

Methodology:

  • Cell Culture and Treatment: Human keratinocytes are treated with this compound for a short period (e.g., 5-30 minutes).

  • Protein Extraction: The cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • SDS-PAGE and Western Blotting: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated forms of Erk1/2 and p38 MAPK. Subsequently, the membrane is incubated with an HRP-conjugated secondary antibody.

  • Signal Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels of Erk1/2 and p38 MAPK, respectively.

Conclusion

This compound exerts its biological effects primarily through the activation of the olfactory receptor OR2AT4, initiating a signaling cascade that involves the second messengers cAMP and Ca2+, and the downstream activation of the MAPK pathways, including Erk1/2 and p38 MAPK. These molecular events culminate in significant cellular responses, such as increased keratinocyte proliferation and migration, and the promotion of hair growth through the inhibition of apoptosis and upregulation of IGF-1. While the anticancer potential of related sandalwood compounds is promising, further research is required to fully elucidate the role of this compound in this context. The detailed mechanisms and protocols presented in this guide provide a solid foundation for future investigations into the therapeutic applications of this multifaceted molecule. The continued exploration of this compound's mechanism of action holds the potential to unlock novel therapeutic strategies for a range of dermatological and potentially oncological conditions.

References

Sandacanol: A Technical Guide to its Synthesis and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandacanol, a synthetic fragrance molecule prized for its characteristic sandalwood aroma, has garnered significant scientific interest beyond its olfactory properties. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, with a particular focus on its chemical pathways and known biological interactions. Notably, this compound has been identified as a specific agonist for the olfactory receptor OR10H1, a receptor ectopically expressed in human bladder cancer cells. This interaction triggers a signaling cascade with potential therapeutic implications, including the induction of apoptosis and cell cycle arrest. This document details the known synthetic routes to this compound, summarizes its physicochemical properties, and elucidates its biological signaling pathway.

Discovery and Physicochemical Properties

This compound, chemically known as 2-Ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol, is a synthetic aroma chemical that captures the warm, woody, and creamy notes of natural sandalwood oil. Its development was driven by the high demand and dwindling supply of natural sandalwood, making synthetic analogues a critical component of the fragrance industry.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₄H₂₄O
Molecular Weight 208.34 g/mol
CAS Number 28219-61-6
Appearance Colorless to pale yellow oily liquid
Odor Profile Woody, sandalwood, greasy, oily, waxy
Boiling Point 114-116 °C @ 1 mmHg
Refractive Index 1.4860 to 1.4900 @ 20°C
Specific Gravity 0.9140 to 0.9180 @ 20°C

Synthesis Pathway of this compound

The primary industrial synthesis of this compound commences with two key starting materials: α-campholenaldehyde and butanal. The synthesis proceeds through a two-step process involving an aldol condensation followed by a selective reduction.

Step 1: Aldol Condensation

The first step involves a base-catalyzed aldol condensation between α-campholenaldehyde and butanal. This reaction forms an α,β-unsaturated aldehyde intermediate. The choice of base and reaction conditions is crucial to maximize the yield of the desired condensed product.

Step 2: Partial Hydrogenation

The second step is the selective reduction (partial hydrogenation) of the α,β-unsaturated aldehyde intermediate to the corresponding allylic alcohol, this compound. This reduction must be carefully controlled to avoid the saturation of the carbon-carbon double bond, which would result in a different, less desirable fragrance molecule.

Synthesis_Pathway alpha-Campholenaldehyde alpha-Campholenaldehyde Aldol_Condensation Aldol Condensation (Base Catalyst) alpha-Campholenaldehyde->Aldol_Condensation Butanal Butanal Butanal->Aldol_Condensation Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Intermediate Aldol_Condensation->Unsaturated_Aldehyde Partial_Hydrogenation Partial Hydrogenation (Selective Reduction) Unsaturated_Aldehyde->Partial_Hydrogenation This compound This compound Partial_Hydrogenation->this compound Signaling_Pathway cluster_cell Bladder Cancer Cell This compound This compound OR10H1 OR10H1 Receptor This compound->OR10H1 binds to G_Protein G-Protein OR10H1->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase converts Downstream_Effectors Downstream Effectors cAMP->Downstream_Effectors activates Biological_Response Reduced Proliferation & Migration Increased Apoptosis & Cell Cycle Arrest Downstream_Effectors->Biological_Response leads to

The Olfactory Receptor OR2AT4: A Novel Target for the Synthetic Sandalwood Odorant, Sandacanol

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Biological Activity and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic sandalwood odorant, Sandacanol (commonly referred to as Sandalore in scientific literature), has been identified as a specific agonist for the ectopically expressed olfactory receptor OR2AT4. This discovery has unveiled a novel chemosensory signaling pathway in human keratinocytes, with significant implications for skin homeostasis, wound healing, and hair growth. This technical guide provides a comprehensive overview of the biological activity of this compound on OR2AT4, detailing the downstream signaling cascades, quantitative activity data, and methodologies for key experimental procedures.

Introduction

Olfactory receptors (ORs), a large family of G-protein coupled receptors (GPCRs), are not only confined to the nasal epithelium but are also functionally expressed in various peripheral tissues, including the skin. The identification of this compound as a ligand for the OR2AT4 receptor in human keratinocytes has opened new avenues for understanding the role of olfaction in cutaneous biology. Activation of OR2AT4 by this compound has been shown to trigger a cascade of intracellular signaling events, leading to physiological responses such as increased cell proliferation and migration. This guide serves as a technical resource for researchers interested in the pharmacology of this compound and the functional role of OR2AT4 in cellular processes.

Quantitative Analysis of this compound Activity on OR2AT4

The interaction of this compound with OR2AT4 has been characterized by its ability to elicit downstream signaling events. The following table summarizes the key quantitative data reported in the literature.

ParameterValueCell TypeAssayReference
EC50 (cAMP production)197 µMHuman KeratinocytescAMP assay[1]

Signaling Pathways Activated by this compound-OR2AT4 Interaction

The binding of this compound to OR2AT4 initiates a canonical GPCR signaling cascade, primarily coupled through Gαs and leading to the production of cyclic adenosine monophosphate (cAMP).[1][2] This initial event triggers a series of downstream signaling pathways, as depicted in the diagrams below.

Sandacanol_OR2AT4_Signaling This compound This compound OR2AT4 OR2AT4 This compound->OR2AT4 Binds to G_alpha_s Gαs OR2AT4->G_alpha_s Activates PLC PLC OR2AT4->PLC AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates MAPK_pathway MAPK Pathway cAMP->MAPK_pathway CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Promotes Ca2_plus Ca2+ CaMKKb CaMKKβ Ca2_plus->CaMKKb Activates Ca2_plus->MAPK_pathway IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds to ER->Ca2_plus Releases AMPK AMPK CaMKKb->AMPK Phosphorylates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Regulates Erk1_2 p-Erk1/2 MAPK_pathway->Erk1_2 p38 p-p38 MAPK_pathway->p38 Proliferation_Migration Cell Proliferation & Migration Erk1_2->Proliferation_Migration p38->Proliferation_Migration

Figure 1: Signaling pathways activated by this compound binding to OR2AT4.

cAMP-PKA-CREB Pathway

Upon activation by this compound, OR2AT4 stimulates adenylyl cyclase via the Gαs subunit, leading to an increase in intracellular cAMP levels.[1][2] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of genes involved in cell proliferation and survival.

Calcium Signaling and CaMKKβ/AMPK/mTORC1 Pathway

This compound binding to OR2AT4 also induces an increase in intracellular calcium (Ca2+) concentration.[2][3] This elevation in Ca2+ activates Calcium/calmodulin-dependent protein kinase kinase beta (CaMKKβ), which subsequently phosphorylates and activates AMP-activated protein kinase (AMPK).[3] Activated AMPK is a key energy sensor and regulator of cellular metabolism that can inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation.[3]

MAPK/Erk Pathway

The activation of OR2AT4 by this compound also leads to the phosphorylation and activation of the mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinase 1/2 (Erk1/2) and p38.[1][2] The MAPK/Erk pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and migration.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound on OR2AT4.

Cell Culture

Human epidermal keratinocytes (HEK) or HaCaT cells are suitable for studying the effects of this compound on OR2AT4. Cells should be cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration upon stimulation with this compound.

Calcium_Imaging_Workflow Start Start Seed_Cells Seed Keratinocytes on glass coverslips Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Load_Dye Load with Fura-2 AM (or other Ca2+ indicator) Incubate_24h->Load_Dye Wash Wash with buffer Load_Dye->Wash Acquire_Baseline Acquire baseline fluorescence Wash->Acquire_Baseline Add_this compound Add this compound Acquire_Baseline->Add_this compound Record_Fluorescence Record fluorescence changes over time Add_this compound->Record_Fluorescence Analyze_Data Analyze data: Calculate fluorescence ratio (e.g., 340/380 nm for Fura-2) Record_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the Calcium Imaging Assay.

Protocol:

  • Seed keratinocytes on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution).

  • Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.

  • Perfuse the cells with the buffer and record a stable baseline fluorescence.

  • Apply this compound at various concentrations to the cells.

  • Record the changes in fluorescence intensity over time.

  • Analyze the data by calculating the ratio of fluorescence at two different excitation or emission wavelengths to determine the relative change in intracellular calcium concentration.

CRE-Luciferase Reporter Assay

This assay quantifies the activation of the cAMP pathway by measuring the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).

Protocol:

  • Co-transfect keratinocytes with a CRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • After 24 hours, replace the medium with a serum-free medium and incubate for another 12-24 hours.

  • Treat the cells with different concentrations of this compound for a specified period (e.g., 4-6 hours).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the this compound concentration to generate a dose-response curve and determine the EC50 value.

Western Blotting for Phosphorylated Erk1/2 and p38

This technique is used to detect the phosphorylation and thus activation of Erk1/2 and p38 MAPK.

Protocol:

  • Seed keratinocytes in 6-well plates and grow them to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Treat the cells with this compound at the desired concentration for various time points (e.g., 5, 15, 30, 60 minutes).

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies specific for phosphorylated Erk1/2 (p-Erk1/2) and phosphorylated p38 (p-p38). Also, probe for total Erk1/2 and p38 as loading controls.

  • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on cell migration.

Protocol:

  • Seed keratinocytes in a 6-well plate and grow them to full confluency.

  • Create a "scratch" or a cell-free area in the monolayer using a sterile pipette tip.

  • Wash the cells with phosphate-buffered saline (PBS) to remove detached cells.

  • Add fresh culture medium containing this compound at the desired concentration or a vehicle control.

  • Capture images of the scratch at different time points (e.g., 0, 12, 24 hours) using a microscope.

  • Measure the width of the scratch at multiple points for each image and calculate the average wound closure over time. The percentage of wound closure can be calculated as: [(Initial Wound Width - Wound Width at Time T) / Initial Wound Width] * 100.

Conclusion

This compound's agonistic activity on the olfactory receptor OR2AT4 in human keratinocytes highlights a fascinating and previously underappreciated role for chemosensory signaling in skin biology. The activation of downstream pathways involving cAMP, calcium, and MAPK signaling provides a molecular basis for the observed effects of this compound on cell proliferation and migration. The experimental protocols detailed in this guide provide a framework for further investigation into the therapeutic potential of targeting OR2AT4 in dermatology and cosmetology. Further research is warranted to fully elucidate the complex interplay of these signaling networks and to explore the potential of other OR2AT4 agonists in modulating skin and hair follicle biology.

References

Sandacanol's Agonistic Interaction with the Olfactory Receptor OR2AT4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular interaction between Sandacanol, a synthetic sandalwood odorant, and the human olfactory receptor OR2AT4. This interaction has garnered significant interest due to its implications in cellular signaling pathways relevant to dermatology and pharmacology. This document provides a comprehensive overview of the binding characteristics, downstream signaling cascades, and detailed experimental protocols for studying this interaction, designed for professionals in research and drug development.

Introduction to this compound and the OR2AT4 Receptor

This compound , also known in scientific literature as Sandalore, is a synthetic fragrance molecule that mimics the scent of sandalwood.[1] Beyond its use in perfumery, this compound has been identified as a selective agonist for the olfactory receptor OR2AT4.[1][2] Olfactory receptors, a class of G-protein coupled receptors (GPCRs), are not only expressed in the nasal epithelium but are also found ectopically in various other tissues, including the skin, where they can mediate physiological responses.[2][3]

The OR2AT4 receptor is one such ectopically expressed olfactory receptor found in human keratinocytes, the primary cell type of the epidermis.[2][4] Activation of OR2AT4 by agonists like this compound has been shown to initiate signaling cascades that influence cell proliferation, migration, and other processes crucial for skin homeostasis and wound healing.[2][3][4]

Molecular Interaction and Downstream Signaling

The binding of this compound to the OR2AT4 receptor triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The primary signaling cascade initiated by this interaction involves the activation of a G-protein, which in turn leads to the production of second messengers and the activation of downstream kinases.

Key Signaling Events

Activation of OR2AT4 by this compound has been demonstrated to elicit the following key signaling events in human keratinocytes:

  • Increased Intracellular Calcium ([Ca2+]): A rapid and transient increase in the concentration of intracellular calcium ions is a primary response to OR2AT4 activation by this compound.[2][5]

  • Cyclic Adenosine Monophosphate (cAMP) Production: The interaction stimulates the production of cAMP, a crucial second messenger in many cellular processes.[2][3]

  • Phosphorylation of Mitogen-Activated Protein Kinases (MAPKs): Downstream of the initial signaling events, this compound-induced OR2AT4 activation leads to the phosphorylation and, therefore, activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and p38 MAPK.[2] These kinases are key regulators of cell proliferation, differentiation, and apoptosis.

  • Activation of the CaMKKβ/AMPK/mTORC1 Signaling Axis: More recent studies have elucidated a pathway involving Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), AMP-activated protein kinase (AMPK), and mammalian target of rapamycin complex 1 (mTORC1), which is implicated in cellular energy homeostasis and autophagy.[3][5][6]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the interaction of this compound (Sandalore) with the OR2AT4 receptor.

ParameterAgonistCell TypeValueReference
EC50 (cAMP production) SandaloreHuman Keratinocytes197 µM[7]

Note: Further quantitative data on binding affinity (Kd) and specific fold-changes in protein phosphorylation were not explicitly available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound-OR2AT4 interaction and its downstream effects.

Cell Culture
  • Cell Line: Primary human epidermal keratinocytes or HaCaT cells (a spontaneously immortalized human keratinocyte cell line) are commonly used.

  • Culture Conditions: Cells are typically cultured in keratinocyte growth medium supplemented with growth factors at 37°C in a humidified atmosphere with 5% CO2.

Calcium Imaging

This protocol is used to measure changes in intracellular calcium concentration upon stimulation with this compound.

  • Cell Preparation: Keratinocytes are seeded on glass coverslips and allowed to adhere.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for a specified time at room temperature or 37°C.

  • Imaging: The coverslip is mounted on a fluorescence microscope. Baseline fluorescence is recorded before the addition of this compound.

  • Stimulation and Data Acquisition: this compound is added to the cells, and changes in fluorescence intensity are recorded over time. The ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) or the change in intensity (for single-wavelength dyes like Fluo-4) is calculated to determine the relative change in intracellular calcium concentration.

cAMP Assay

This assay quantifies the production of cyclic AMP in response to OR2AT4 activation.

  • Cell Treatment: Keratinocytes are treated with various concentrations of this compound for a defined period.

  • Cell Lysis: After treatment, the cells are lysed to release intracellular components.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, following the manufacturer's instructions.

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The concentration of cAMP in the samples is then interpolated from the standard curve. Dose-response curves can be generated to calculate the EC50 value.

Western Blotting for Phosphorylated Kinases (ERK1/2 and p38 MAPK)

This technique is used to detect the activation of specific kinases through phosphorylation.

  • Cell Stimulation and Lysis: Keratinocytes are stimulated with this compound for various time points. Following stimulation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of ERK1/2 and p38 MAPK. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with antibodies against the total (non-phosphorylated) forms of ERK1/2 and p38 MAPK, or a housekeeping protein like β-actin or GAPDH.

  • Densitometry: The intensity of the bands is quantified using image analysis software to determine the relative levels of phosphorylated kinases.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

G This compound-OR2AT4 Signaling Pathway This compound This compound OR2AT4 OR2AT4 Receptor This compound->OR2AT4 Binds to G_Protein G-Protein OR2AT4->G_Protein Activates Ca2_Influx Ca2+ (Influx) OR2AT4->Ca2_Influx AC Adenylate Cyclase G_Protein->AC Activates PLC Phospholipase C G_Protein->PLC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates IP3 IP3 PLC->IP3 Produces Ca2_ER Ca2+ (from ER) IP3->Ca2_ER Releases CaMKKb CaMKKβ Ca2_ER->CaMKKb Activates Ca2_Influx->CaMKKb Activates AMPK AMPK CaMKKb->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits ERK1_2 ERK1/2 PKA->ERK1_2 Phosphorylates p38_MAPK p38 MAPK PKA->p38_MAPK Phosphorylates Proliferation Cell Proliferation & Migration ERK1_2->Proliferation p38_MAPK->Proliferation Wound_Healing Wound Healing Proliferation->Wound_Healing

Caption: Signaling cascade initiated by this compound binding to the OR2AT4 receptor.

G Experimental Workflow for Western Blotting start Start: Keratinocyte Culture stimulate Stimulate with this compound start->stimulate lyse Cell Lysis & Protein Quantification stimulate->lyse sds_page SDS-PAGE lyse->sds_page transfer Protein Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (e.g., anti-phospho-ERK) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Densitometry & Analysis detect->analyze

Caption: Workflow for analyzing kinase phosphorylation via Western blotting.

G Logical Relationship of Key Experimental Readouts ligand_binding This compound binds OR2AT4 second_messengers ↑ [Ca2+]i & ↑ cAMP (Measured by Calcium Imaging & cAMP Assay) ligand_binding->second_messengers Leads to kinase_activation ↑ p-ERK1/2 & ↑ p-p38 (Measured by Western Blot) second_messengers->kinase_activation Leads to cellular_response ↑ Proliferation & Migration (Measured by Scratch Assay, etc.) kinase_activation->cellular_response Results in

References

In-Vitro Effects of Sandacanol on Human Keratinocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the in-vitro effects of Sandacanol, a synthetic sandalwood odorant, on human keratinocytes. The primary focus is on its role in activating the olfactory receptor OR2AT4, which triggers downstream signaling pathways that promote keratinocyte proliferation and migration—key processes in wound healing and skin regeneration. This document summarizes the key findings from pivotal studies, presents available data in a structured format, details the experimental protocols used to elicit these findings, and provides visual representations of the involved signaling pathways. While the qualitative effects of this compound are well-documented, this guide also highlights the current gap in publicly available, specific quantitative data.

Introduction

Keratinocytes, the predominant cell type in the epidermis, play a crucial role in maintaining the skin barrier and in the wound healing process. Recent research has unveiled the expression of ectopic olfactory receptors in non-olfactory tissues, including the skin. One such receptor, OR2AT4, has been identified in human keratinocytes and is activated by the synthetic sandalwood odorant, this compound (often referred to as Sandalore in scientific literature).[1][2][3] The activation of OR2AT4 by this compound initiates a cascade of intracellular events that have been shown to positively influence keratinocyte function, suggesting its potential as a therapeutic agent in dermatology and cosmetic science.[1][4] This guide synthesizes the current knowledge on the in-vitro effects of this compound on human keratinocytes.

Data Presentation

The following tables summarize the qualitative and, where available, quantitative effects of this compound on human keratinocytes as reported in key in-vitro studies. It is important to note that while the proliferative and migratory effects are consistently observed, specific quantitative data is not always detailed in the primary literature.

Table 1: Effects of this compound on Keratinocyte Proliferation

ParameterCell TypeTreatmentObserved EffectQuantitative DataReference
Cell ProliferationPrimary human keratinocytesLong-term stimulation with SandalorePositive effect on cell proliferationSpecific percentage increase not detailed.[1]
Cell Proliferation (in senescent cells)HaCaT keratinocytesSandaloreSignificantly increased proliferationSpecific percentage increase not detailed, but graphically represented.[4]
Ki-67 Expression (Proliferation Marker)HaCaT keratinocytesSandaloreRestored Ki-67 expression in senescent cellsSpecific percentage of Ki-67 positive cells not detailed.[4]

Table 2: Effects of this compound on Keratinocyte Migration

ParameterCell TypeTreatmentObserved EffectQuantitative DataReference
Cell MigrationPrimary human keratinocytesLong-term stimulation with SandalorePositively affected cell migrationSpecific migration rate or percentage of wound closure not detailed.[1]
Wound Healing (In-vitro)Primary human keratinocytesSandalore in a wound scratch assayAccelerated regeneration of keratinocyte monolayersSpecific wound closure rates not detailed.[1]

Table 3: Effects of this compound on Intracellular Signaling

ParameterCell TypeTreatmentObserved EffectQuantitative DataReference
Intracellular Calcium ([Ca2+])Primary human keratinocytesSandaloreInduction of strong Ca2+ signalsSpecific fold increase not detailed.[1]
cyclic Adenosine Monophosphate (cAMP)Primary human keratinocytesSandaloreActivation of a cAMP-dependent pathwaySpecific fold increase not detailed.[1]
Erk1/2 PhosphorylationPrimary human keratinocytesSandaloreIncreased phosphorylation of Erk1/2Specific fold increase not detailed.[1]
p38 MAPK PhosphorylationPrimary human keratinocytesSandaloreIncreased phosphorylation of p38 MAPKSpecific fold increase not detailed.[1]
AMPK PhosphorylationHaCaT keratinocytesSandaloreIncreased phosphorylation of AMPK in senescent cellsSpecific fold increase not detailed.[4]

Signaling Pathways

This compound exerts its effects on human keratinocytes primarily through the activation of the olfactory receptor OR2AT4, which subsequently triggers two distinct signaling cascades.

Proliferation and Migration Pathway

Upon binding of this compound to OR2AT4, a canonical G-protein coupled receptor signaling pathway is initiated. This leads to an increase in intracellular concentrations of second messengers, namely calcium ions (Ca2+) and cyclic adenosine monophosphate (cAMP).[1] These second messengers then activate downstream mitogen-activated protein kinase (MAPK) pathways, specifically leading to the phosphorylation and activation of extracellular signal-regulated kinase 1/2 (Erk1/2) and p38 MAPK.[1] The activation of these kinases is crucial for promoting cell proliferation and migration, which are essential for the re-epithelialization phase of wound healing.[1][5]

G This compound-Induced Proliferation and Migration Pathway This compound This compound OR2AT4 OR2AT4 This compound->OR2AT4 G_protein G-protein OR2AT4->G_protein AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC cAMP cAMP AC->cAMP Ca2 Intracellular Ca²⁺ PLC->Ca2 MAPKKK MAPKKK cAMP->MAPKKK Ca2->MAPKKK MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38_MAPKK p38 MAPKK MAPKKK->p38_MAPKK Erk1_2 p-Erk1/2 MEK1_2->Erk1_2 p38 p-p38 MAPK p38_MAPKK->p38 Proliferation Proliferation Erk1_2->Proliferation Migration Migration p38->Migration

Caption: this compound-induced signaling for keratinocyte proliferation and migration.

Anti-Senescence Pathway

More recent studies have elucidated a second pathway activated by this compound-OR2AT4 interaction, which is particularly relevant in the context of cellular aging. This pathway also begins with an increase in intracellular calcium, which then activates Calcium/calmodulin-dependent protein kinase kinase beta (CaMKKβ).[4] Activated CaMKKβ, in turn, phosphorylates and activates AMP-activated protein kinase (AMPK).[4] AMPK activation leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism.[4] The inhibition of mTORC1 promotes autophagy, a cellular recycling process that helps to clear damaged components and has been shown to have anti-senescence effects.[4] This pathway suggests a role for this compound in combating cellular aging in keratinocytes.

G This compound-Induced Anti-Senescence Pathway This compound This compound OR2AT4 OR2AT4 This compound->OR2AT4 Ca2 Intracellular Ca²⁺ OR2AT4->Ca2 CaMKKb CaMKKβ Ca2->CaMKKb AMPK p-AMPK CaMKKb->AMPK mTORC1 mTORC1 AMPK->mTORC1 Autophagy Autophagy mTORC1->Autophagy AntiSenescence Anti-Senescence Autophagy->AntiSenescence

Caption: this compound's role in the anti-senescence pathway in keratinocytes.

Experimental Protocols

The following are representative, detailed protocols for the key experiments used to study the effects of this compound on human keratinocytes. These protocols are based on the methodologies described in the cited literature and standard laboratory practices.

In-Vitro Wound Scratch Assay

This assay is used to assess the effect of this compound on keratinocyte migration and wound closure in a two-dimensional setting.

Workflow Diagram:

G Wound Scratch Assay Workflow start Seed Keratinocytes in a multi-well plate confluency Culture to 90-100% confluency start->confluency scratch Create a scratch with a sterile pipette tip confluency->scratch wash Wash with PBS to remove detached cells scratch->wash treatment Add media with/without this compound wash->treatment imaging_t0 Image at T=0 hours treatment->imaging_t0 incubation Incubate for 24-48 hours imaging_t0->incubation imaging_tx Image at subsequent time points (e.g., 12, 24, 48h) incubation->imaging_tx analysis Measure wound area and calculate closure rate imaging_tx->analysis end Data Analysis and Interpretation analysis->end

Caption: A typical workflow for an in-vitro wound scratch assay.

Protocol:

  • Cell Seeding: Seed primary human keratinocytes or HaCaT cells in a 6-well or 12-well plate at a density that allows them to reach 90-100% confluency within 24-48 hours.

  • Cell Culture: Culture the cells in appropriate keratinocyte growth medium, typically at 37°C in a humidified atmosphere with 5% CO2.

  • Scratch Creation: Once confluent, create a uniform, straight scratch in the cell monolayer using a sterile p200 pipette tip.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells and debris.

  • Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound. A vehicle control (medium with the solvent used for this compound) should be included.

  • Imaging: Immediately after adding the treatment, capture images of the scratch at designated points using a phase-contrast microscope. This is the 0-hour time point.

  • Incubation: Return the plate to the incubator and continue to culture for 24-48 hours.

  • Subsequent Imaging: Capture images of the same designated points at various time intervals (e.g., 12, 24, and 48 hours).

  • Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point. Calculate the percentage of wound closure relative to the 0-hour time point.

Calcium Imaging

This method is used to measure changes in intracellular calcium concentration in response to this compound stimulation.

Protocol:

  • Cell Seeding: Seed keratinocytes on glass-bottom dishes or coverslips suitable for microscopy.

  • Dye Loading: Once the cells have adhered and are at the desired confluency, load them with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), typically at a concentration of 2-5 µM in a serum-free medium for 30-60 minutes at 37°C.

  • Washing: After loading, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) to remove the extracellular dye.

  • Equilibration: Allow the cells to equilibrate for at least 15-30 minutes to allow for the de-esterification of the dye within the cells.

  • Microscopy Setup: Mount the dish or coverslip on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Baseline Measurement: Acquire a stable baseline of fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.

  • Stimulation: Perfuse the cells with a solution containing this compound while continuously recording the fluorescence.

  • Data Analysis: The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation is calculated. This ratio is proportional to the intracellular calcium concentration.

Western Blotting for Phosphorylated Proteins

This technique is used to detect and quantify the levels of phosphorylated Erk1/2, p38, and AMPK, indicating their activation.

Protocol:

  • Cell Culture and Treatment: Culture keratinocytes to a suitable confluency and then treat them with this compound for various time points. A vehicle control is essential.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of Erk1/2, p38, or AMPK overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total forms of Erk1/2, p38, and AMPK, as well as a loading control (e.g., GAPDH or β-actin), to normalize the data.

Conclusion

The in-vitro studies on this compound have consistently demonstrated its ability to modulate human keratinocyte behavior through the activation of the olfactory receptor OR2AT4. The subsequent signaling cascades involving Ca2+, cAMP, Erk1/2, p38 MAPK, and the CaMKKβ/AMPK/mTORC1 pathway provide a molecular basis for the observed increases in keratinocyte proliferation and migration. These findings strongly suggest the potential of this compound as a bioactive ingredient in skincare products aimed at promoting skin regeneration and wound healing. However, to fully realize its therapeutic potential, further research is required to obtain detailed quantitative data on its efficacy and to elucidate the optimal concentrations and formulations for topical application. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting area of dermatology.

References

The Physicochemical Profile of Sandacanol: A Technical Guide for Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Sandacanol, a synthetic sandalwood odorant. The information herein is intended to support experimental design, particularly in the fields of pharmacology, cosmetic science, and drug development, where understanding a molecule's behavior is critical for formulation and efficacy studies. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes associated signaling pathways.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This compound is a colorless to pale yellow, oily liquid with a characteristic woody, sandalwood odor[1][2][3]. Key quantitative properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₂₄O[1][3]
Molecular Weight 208.34 g/mol [1][4]
CAS Number 28219-61-6[1][3]
Physical State Oily liquid[1]
Appearance Colourless to pale yellow[1][3]
Boiling Point 287.37 °C; 114-116 °C (at 1 mmHg)[1][2]
Specific Gravity 0.91400 to 0.91800 @ 20.00 °C; 0.913 – 0.917 @ 25 °C[1][3][5]
Refractive Index 1.48600 to 1.49000 @ 20.00 °C; 1.4865-1.4885; 1.476 – 1.498 @ 25 °C[1][2][3]
Flash Point 92.78 °C; 103 °C[1][3]
Water Solubility Insoluble; 17 mg/L @ 20 °C (experimental)[2][5][6]
Solubility in Alcohol Soluble[3][5][6]
pKa (Predicted) 14.72 ± 0.10[2]
logP (o/w) 4.300[5][6]

Experimental Protocols for Physicochemical Property Determination

Accurate experimental determination of physicochemical properties is crucial for building reliable predictive models and ensuring data quality in drug discovery and development.[7][8] While specific experimental data for this compound's determination is not publicly detailed, the following are standard high-throughput methodologies used for the properties listed above.[9][10]

General Experimental Workflow

The determination of physicochemical properties typically follows a structured workflow, from sample preparation to data analysis.

G cluster_prep Preparation cluster_analysis Data Analysis & Reporting prep Compound Selection & Purity Assessment stock Stock Solution Preparation (e.g., in DMSO) prep->stock assay_sol Solubility Assay (e.g., Shake-Flask) stock->assay_sol assay_lipo Lipophilicity Assay (e.g., Shake-Flask LogD) stock->assay_lipo assay_pka pKa Assay (e.g., Capillary Electrophoresis) stock->assay_pka quant Instrumental Quantification (e.g., HPLC-UV, LC-MS) assay_sol->quant assay_lipo->quant assay_pka->quant calc Property Calculation quant->calc report Data Reporting calc->report G cluster_camp cAMP Pathway cluster_ca Calcium Pathway This compound This compound or2at4 OR2AT4 (GPCR) This compound->or2at4 binds golf Gαolf or2at4->golf activates ca2 ↑ Intracellular Ca²⁺ or2at4->ca2 induces ac Adenylyl Cyclase golf->ac activates camp ↑ cAMP ac->camp downstream_camp Phosphorylation of Erk1/2 & p38 MAPK camp->downstream_camp response_camp Cell Proliferation & Migration downstream_camp->response_camp camkkb CaMKKβ ca2->camkkb activates ampk AMPK camkkb->ampk activates mtorc1 mTORC1 ampk->mtorc1 activates autophagy Autophagy mtorc1->autophagy response_ca Suppression of Senescence autophagy->response_ca

References

Sandacanol (CAS 28219-61-6): A Technical Guide to its Research Applications in Cell Signaling and Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandacanol, a synthetic sandalwood fragrance molecule with the CAS number 28219-61-6, has emerged as a significant tool in cellular research. Initially recognized for its olfactory properties, recent studies have unveiled its capacity to modulate specific signaling pathways through the activation of ectopic olfactory receptors in non-olfactory tissues. This technical guide provides an in-depth overview of the current research applications of this compound, focusing on its role as an agonist for the olfactory receptors OR2AT4 and OR10H1. Detailed experimental protocols, quantitative data from key studies, and visual representations of the activated signaling pathways are presented to facilitate further investigation into its therapeutic potential in wound healing and oncology.

Chemical Properties of this compound

This compound, also known by trade names such as Bacdanol, Sandranol, and Sandalore, is a synthetic odorant with a characteristic sandalwood scent.[1] Its chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 28219-61-6
Molecular Formula C₁₄H₂₄O
Molecular Weight 208.34 g/mol
Appearance Clear colorless to pale yellowish liquid[1]
Boiling Point 114-116 °C (1 mmHg)[1]
Density 0.91 g/cm³[1]
Water Solubility Insoluble[1]
Storage Temperature -20°C[1]

Research Applications in Olfactory Receptor Signaling

This compound has been identified as a specific agonist for at least two ectopically expressed olfactory receptors, OR2AT4 in human keratinocytes and OR10H1 in human bladder cancer cells, initiating distinct downstream signaling cascades.

Activation of OR2AT4 in Human Keratinocytes: Implications for Wound Healing

In human keratinocytes, this compound (often referred to as Sandalore in literature) activates the olfactory receptor OR2AT4.[2][3] This activation triggers a signaling pathway that promotes cell proliferation and migration, crucial processes in wound healing.[2][4]

The activation of OR2AT4 by this compound initiates a G-protein-coupled receptor (GPCR) signaling cascade. This involves the elevation of intracellular cyclic adenosine monophosphate (cAMP) and calcium (Ca²⁺) levels.[2][3] The increase in these second messengers leads to the phosphorylation and activation of extracellular signal-regulated kinases (Erk1/2) and p38 mitogen-activated protein kinases (p38 MAPK).[2][3]

Sandacanol_OR2AT4_Pathway This compound This compound OR2AT4 OR2AT4 This compound->OR2AT4 AC Adenylyl Cyclase OR2AT4->AC Activates Ca2_ion ↑ [Ca²⁺]i OR2AT4->Ca2_ion Increases cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Activates MAPK_pathway MAPK Signaling PKA->MAPK_pathway Erk12 p-Erk1/2 MAPK_pathway->Erk12 p38 p-p38 MAPK MAPK_pathway->p38 Proliferation Cell Proliferation Erk12->Proliferation Migration Cell Migration p38->Migration Wound_Healing Wound Healing Proliferation->Wound_Healing Migration->Wound_Healing

Caption: this compound-induced OR2AT4 signaling pathway in keratinocytes.

Long-term stimulation of human keratinocytes with this compound has been shown to positively affect cell proliferation and migration, leading to the regeneration of keratinocyte monolayers in an in vitro wound scratch assay.[2][3]

ParameterTreatmentResultReference
Cell ProliferationLong-term this compound stimulationIncreased[2][3]
Cell MigrationLong-term this compound stimulationIncreased[2][3]
Monolayer RegenerationLong-term this compound stimulationEnhanced[2][3]

This protocol is a generalized representation based on standard wound healing assay methodologies.

  • Cell Seeding: Plate primary human keratinocytes in a 6-well plate and culture until a confluent monolayer is formed.

  • Scratch Induction: Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.

  • Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and add a culture medium containing this compound at the desired concentration (e.g., 100-500 µM). Use a vehicle control (e.g., DMSO) for comparison.

  • Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope with a camera.

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time relative to the initial scratch area.

Wound_Healing_Assay_Workflow Start Start Seed_Cells Seed Keratinocytes in 6-well plate Start->Seed_Cells Grow_Confluent Culture to Confluent Monolayer Seed_Cells->Grow_Confluent Create_Scratch Create Scratch with Pipette Tip Grow_Confluent->Create_Scratch Wash_Cells Wash with PBS Create_Scratch->Wash_Cells Add_Treatment Add Medium with This compound or Vehicle Wash_Cells->Add_Treatment Image_T0 Image Acquisition (Time 0) Add_Treatment->Image_T0 Incubate Incubate (e.g., 24h, 48h) Image_T0->Incubate Image_Tx Image Acquisition (Time x) Incubate->Image_Tx Analyze Measure Wound Area & Calculate Closure Image_Tx->Analyze End End Analyze->End

Caption: Experimental workflow for an in vitro wound healing scratch assay.

Activation of OR10H1 in Bladder Cancer Cells: A Potential Anti-Cancer Application

This compound has been identified as a specific agonist for the olfactory receptor OR10H1, which is overexpressed in human bladder cancer tissues.[4][5] Activation of OR10H1 by this compound in the bladder cancer cell line BFTC905 leads to a reduction in cell viability and proliferation, induction of apoptosis, and cell cycle arrest.[5]

Similar to its effect on OR2AT4, this compound binding to OR10H1 elevates intracellular cAMP and Ca²⁺ levels.[5] This signaling cascade ultimately results in cell cycle arrest at the G1 phase and a limited degree of apoptosis, thereby inhibiting the growth of bladder cancer cells.[5]

Sandacanol_OR10H1_Pathway This compound This compound OR10H1 OR10H1 This compound->OR10H1 AC Adenylyl Cyclase OR10H1->AC Activates Ca2_ion ↑ [Ca²⁺]i OR10H1->Ca2_ion Increases cAMP ↑ cAMP AC->cAMP Downstream_Signaling Downstream Signaling cAMP->Downstream_Signaling Ca2_ion->Downstream_Signaling Cell_Cycle_Arrest G1 Cell Cycle Arrest Downstream_Signaling->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Signaling->Apoptosis Reduced_Proliferation Reduced Cell Proliferation Cell_Cycle_Arrest->Reduced_Proliferation Reduced_Viability Reduced Cell Viability Apoptosis->Reduced_Viability

Caption: this compound-induced OR10H1 signaling in bladder cancer cells.

Treatment of BFTC905 bladder cancer cells with this compound resulted in a dose-dependent decrease in cell viability and proliferation.[5]

ParameterThis compound Concentration (µM)Incubation Time (h)ResultReference
Cell Viability50, 100, 300, 500, 70024, 48Significantly diminished[5]
Cell Proliferation50, 100, 300, 500, 70024, 48Significantly diminished[5]
Cell Migration50, 100, 300, 500, 70024, 48Significantly diminished[5]
Apoptosis50, 100, 300, 500, 70024, 48Limited degree induced[5]
Cell CycleNot specifiedNot specifiedIncreased G1 fraction[5]

This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Seeding: Seed BFTC905 bladder cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 50, 100, 300, 500, 700 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 or 48 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and then mix to form the CellTiter-Glo® Reagent.

  • Lysis and Luminescence Reaction: Add the CellTiter-Glo® Reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.

This protocol is based on the Caspase-Glo® 3/7 Assay.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol.

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix by gentle tapping and incubate at room temperature for 1 to 2 hours.

  • Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.

  • Normalization: Normalize the caspase activity data to the cell viability data (from the ATP-based assay) to account for differences in cell number.

Viability_Apoptosis_Workflow cluster_0 Cell Viability Assay cluster_1 Apoptosis Assay Seed_Viability Seed BFTC905 cells in 96-well plate Treat_Viability Treat with this compound and Vehicle Seed_Viability->Treat_Viability Add_CTG Add CellTiter-Glo® Reagent Treat_Viability->Add_CTG Incubate_CTG Incubate 10 min Add_CTG->Incubate_CTG Measure_Luminescence_V Measure Luminescence (ATP level) Incubate_CTG->Measure_Luminescence_V Normalization Normalize Apoptosis Data to Cell Viability Data Measure_Luminescence_V->Normalization Seed_Apoptosis Seed BFTC905 cells in 96-well plate Treat_Apoptosis Treat with this compound and Vehicle Seed_Apoptosis->Treat_Apoptosis Add_CaspaseGlo Add Caspase-Glo® 3/7 Reagent Treat_Apoptosis->Add_CaspaseGlo Incubate_CaspaseGlo Incubate 1-2 hours Add_CaspaseGlo->Incubate_CaspaseGlo Measure_Luminescence_A Measure Luminescence (Caspase 3/7 activity) Incubate_CaspaseGlo->Measure_Luminescence_A Measure_Luminescence_A->Normalization

Caption: Workflow for cell viability and apoptosis assays.

Conclusion and Future Directions

This compound (CAS 28219-61-6) is a valuable research tool for investigating the function of ectopically expressed olfactory receptors. Its specific agonistic activity on OR2AT4 in keratinocytes and OR10H1 in bladder cancer cells has opened new avenues for potential therapeutic applications in dermatology and oncology, respectively. The detailed methodologies and signaling pathways presented in this guide offer a foundation for researchers to further explore the mechanisms of action of this compound and to evaluate its efficacy in more complex in vivo models. Future research should focus on identifying the endogenous ligands for these receptors and further elucidating the downstream signaling events to fully understand the physiological and pathophysiological roles of these olfactory receptors.

References

An In-Depth Technical Guide for the Initial Toxicity Screening of Sandacanol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sandacanol is a synthetic fragrance ingredient prized for its powerful and authentic sandalwood aroma.[1][2] As with any chemical compound intended for use in consumer products or as a potential therapeutic agent, a thorough toxicological assessment is paramount. This guide provides a comprehensive framework for the initial in vitro toxicity screening of this compound using established cell culture-based assays. The primary objective of this initial screening is to determine the cytotoxic potential of this compound and to establish a concentration range for further, more detailed mechanistic studies.

This document outlines detailed experimental protocols for key cytotoxicity assays, provides a structure for data presentation, and visualizes the experimental workflow and a potential cellular signaling pathway that may be influenced by sandalwood-like molecules.

Core Principles of Initial Toxicity Screening

The initial phase of toxicity screening is designed to be rapid, cost-effective, and provide a broad overview of a compound's cytotoxic effects.[3] This is typically achieved by exposing various cell lines to a wide range of concentrations of the test article and measuring cell viability or cytotoxicity. The selection of cell lines is critical and should ideally include both cancerous and non-cancerous cell types to assess for any potential selective toxicity.[4][5]

Experimental Workflow

The initial toxicity screening of this compound can be structured into a logical workflow, beginning with range-finding experiments to determine the appropriate concentration range, followed by definitive assays to accurately quantify cytotoxicity.

experimental_workflow Experimental Workflow for this compound Toxicity Screening cluster_prep Preparation cluster_range_finding Range-Finding cluster_definitive_assays Definitive Assays cluster_data_analysis Data Analysis & Interpretation start Start: Obtain this compound & Select Cell Lines prep_this compound Prepare this compound Stock Solution (e.g., in DMSO) start->prep_this compound cell_culture Culture and Maintain Selected Cell Lines prep_this compound->cell_culture range_finding Perform Range-Finding Assay (e.g., MTT) with broad concentration range cell_culture->range_finding determine_range Determine Narrower Concentration Range for Definitive Assays range_finding->determine_range mtt_assay MTT Assay for Metabolic Activity determine_range->mtt_assay nr_assay Neutral Red Assay for Lysosomal Integrity determine_range->nr_assay ldh_assay LDH Assay for Membrane Integrity determine_range->ldh_assay calculate_ic50 Calculate IC50 Values mtt_assay->calculate_ic50 nr_assay->calculate_ic50 ldh_assay->calculate_ic50 compare_results Compare Results Across Assays and Cell Lines calculate_ic50->compare_results conclusion Draw Initial Conclusions on this compound's Cytotoxicity compare_results->conclusion

Figure 1: Experimental Workflow for this compound Toxicity Screening

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and concise tabular format to facilitate comparison across different assays, cell lines, and concentrations. The primary endpoint to be determined is the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to reduce cell viability by 50%.

As a reference, the cytotoxic effects of sandalwood essential oil (SEO), a natural product with a similar scent profile, have been studied. These data can provide a preliminary benchmark for interpreting the results obtained for this compound.

CompoundCell LineAssayIC50 Value (µg/mL)Citation
Sandalwood Essential OilMCF-7 (Breast Adenocarcinoma)MTT8.03[4]
Sandalwood Essential OilMCF-10A (Non-tumorigenic Breast Epithelial)MTT12.3[4]

Experimental Protocols

The following are detailed protocols for the initial toxicity screening of this compound. It is crucial to include appropriate controls, such as a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) and a positive control (a known cytotoxic agent).[6]

Cell Line Selection and Culture

A critical first step is the selection of appropriate cell lines. To assess for potential cancer-specific cytotoxicity, it is recommended to use at least one cancer cell line and one non-cancerous cell line. Based on existing literature for sandalwood oil, the following cell lines are suggested:

  • MCF-7: A human breast adenocarcinoma cell line.[4]

  • PC-3: A human prostate cancer cell line.[7]

  • MCF-10A: A non-tumorigenic human breast epithelial cell line.[4]

  • Vero: A kidney epithelial cell line from an African green monkey, often used in general toxicology studies.[8]

Cells should be cultured according to the supplier's recommendations (e.g., ATCC) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of this compound Stock Solution

Due to the likely hydrophobic nature of this compound, an organic solvent will be required for its dissolution. Dimethyl sulfoxide (DMSO) is a common choice.[6][9]

  • Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in sterile DMSO.

  • Store the stock solution at -20°C.

  • For experiments, prepare working solutions by diluting the stock solution in complete cell culture medium to the desired concentrations. The final concentration of DMSO in the culture medium should be kept constant across all treatments and should not exceed a non-toxic level, typically ≤ 0.5%.[6][9]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include vehicle and positive controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control and plot against this compound concentration to determine the IC50 value.

Neutral Red (NR) Uptake Assay

The Neutral Red assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.[8][10]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • NR Staining: Remove the treatment medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.

  • Dye Extraction: Remove the staining solution, wash the cells with PBS, and add a destaining solution (e.g., a solution of 1% acetic acid in 50% ethanol) to extract the dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Potential Signaling Pathways

While the specific molecular targets of this compound are unknown, studies on natural sandalwood components and other fragrance molecules suggest potential interactions with cellular signaling pathways. For instance, α-santalol, a major component of sandalwood oil, has been shown to induce apoptosis in cancer cells through the modulation of pathways such as PI3K/Akt and the activation of caspases.[7][11][12] Additionally, some sandalwood-like molecules are known to interact with olfactory receptors, which are G-protein coupled receptors (GPCRs) that can be found in non-olfactory tissues and are linked to various signaling cascades.[13][14][15]

The following diagram illustrates a generalized GPCR signaling pathway that could potentially be activated by a ligand like this compound, leading to downstream cellular effects.

signaling_pathway Hypothetical GPCR Signaling Pathway for Sandalwood-like Molecules cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound receptor Olfactory Receptor (GPCR) This compound->receptor Binding g_protein G-protein (Gα, Gβγ) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Activation camp cAMP ac->camp Production pka Protein Kinase A (PKA) camp->pka Activation creb CREB pka->creb Phosphorylation gene_expression Gene Expression (Proliferation, Apoptosis, etc.) creb->gene_expression Modulation

Figure 2: Hypothetical GPCR Signaling Pathway

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro toxicity screening of this compound. By employing a panel of cytotoxicity assays across multiple cell lines, researchers can obtain a preliminary but comprehensive understanding of this compound's cytotoxic potential. The determination of IC50 values will be instrumental in guiding the design of future studies aimed at elucidating the specific molecular mechanisms of action. Should this compound exhibit interesting cytotoxic or selective properties, further investigations could include assays for apoptosis (e.g., caspase activity, Annexin V staining), cell cycle analysis, and more in-depth studies into the modulation of specific signaling pathways. This structured approach ensures a thorough and efficient initial toxicological evaluation, which is a critical step in the safety assessment and potential development of this synthetic fragrance compound.

References

Methodological & Application

Application Notes & Protocols: Preparation of Sandacanol Solutions for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sandacanol, a synthetic fragrance molecule with a characteristic sandalwood aroma, is widely utilized in the fragrance industry.[1] Its chemical name is (E)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol.[2] As with many lipophilic compounds, its application in aqueous-based in-vitro biological assays requires careful preparation to ensure solubility, stability, and minimal solvent-induced artifacts. This document provides a detailed protocol for the preparation of this compound solutions for various in-vitro studies, including cytotoxicity and other cell-based assays.

Target Audience: This protocol is intended for researchers, scientists, and drug development professionals working in cell culture and in-vitro testing environments.

Properties and Safety Precautions

1.1. Chemical Properties of this compound

PropertyValue
Molecular Formula C14H24O[2]
Molecular Weight 208.34 g/mol [2]
Appearance Yellow liquid with a characteristic odor[3]
Synonyms Sandranol, Bacdanol, Dartanol[1][2]

1.2. Safety and Handling

This compound is classified as a hazardous substance.[3] All handling should be performed in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE).

  • Hazards: Causes skin irritation, serious eye irritation, and may cause an allergic skin reaction.[1][3][4] It is also toxic to aquatic life with long-lasting effects.[1][2][3]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.[3][5]

  • First Aid:

    • Skin Contact: Wash thoroughly with soap and water. If irritation persists, seek medical attention.[4][5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3][4]

    • Ingestion: If swallowed, call a physician or poison center.[3]

  • Disposal: Dispose of contents and container in accordance with local regulations. Avoid release to the environment.[3]

Recommended Solvents and Stock Solution Preparation

Due to its presumed lipophilic nature, this compound is expected to have low solubility in aqueous media. Therefore, a water-miscible organic solvent is required to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent and is an excellent choice for dissolving a wide array of organic compounds for in-vitro assays.[6][7][8] Ethanol can be used as an alternative.

2.1. Materials and Equipment

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (200 proof), molecular biology grade

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

2.2. Protocol for Preparing a 100 mM this compound Stock Solution in DMSO

  • Weighing this compound: Accurately weigh out 20.83 mg of this compound (MW: 208.34 g/mol ) into a sterile microcentrifuge tube or glass vial.

  • Adding Solvent: Add 1 mL of cell culture grade DMSO to the tube containing the this compound.

  • Dissolving: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Store the 100 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

2.3. Alternative Protocol using Ethanol

The same procedure as above can be followed using 200 proof ethanol as the solvent. However, some cell types may be more sensitive to ethanol than DMSO.

Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution in a suitable cell culture medium. It is critical to maintain a final solvent concentration that is non-toxic to the cells, typically below 0.5% (v/v) for DMSO.[9] A vehicle control (medium with the same final concentration of solvent) must be included in all experiments.

3.1. Serial Dilution Protocol

The following table provides an example of a serial dilution scheme to prepare working solutions for treating cells in a 96-well plate format, with a final volume of 100 µL per well and a final DMSO concentration of 0.5%.

Final this compound Concentration (µM)Volume of 100 mM Stock (µL)Volume of Cell Culture Medium (µL)Intermediate Concentration (µM)Volume of Intermediate to add to well (µL)Final Volume in Well (µL)Final DMSO Concentration (%)
10019991000101000.5
500.5999.5500101000.5
250.25999.75250101000.5
100.1999.9100101000.5
10.01999.9910101000.5
0 (Vehicle Control)1 (of pure DMSO)999N/A10 (of 0.5% DMSO in medium)1000.5

Note: For lower concentrations, it may be necessary to perform an intermediate dilution step from the stock solution to ensure accurate pipetting.

Diagrams and Workflows

4.1. Experimental Workflow for Solution Preparation

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In-Vitro Assay weigh Weigh this compound add_solvent Add DMSO/Ethanol weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve store Aliquot and Store at -20°C dissolve->store serial_dilute Serial Dilution in Cell Culture Medium store->serial_dilute treat_cells Treat Cells serial_dilute->treat_cells

Caption: Workflow for this compound solution preparation.

4.2. Logical Diagram for Assay Plate Setup

G cluster_dilutions Working Solutions in Medium stock 100 mM this compound in DMSO Stock ws1 100 µM stock->ws1 Dilute ws2 50 µM stock->ws2 Dilute ws3 25 µM stock->ws3 Dilute ws_n ...n µM stock->ws_n Dilute assay_plate 96-Well Assay Plate ws1->assay_plate Add to wells ws2->assay_plate Add to wells ws3->assay_plate Add to wells ws_n->assay_plate Add to wells vehicle Vehicle Control (0.5% DMSO in Medium) vehicle->assay_plate Add to control wells

References

Application Note: Quantification of Sandacanol Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sandacanol, a synthetic sandalwood fragrance compound used extensively in cosmetics and perfumery. Due to the limited availability of published HPLC methods for this specific analyte, this document provides a comprehensive, robust, and reproducible protocol based on established principles of reversed-phase chromatography. The method is suitable for the determination of this compound in raw materials and finished product formulations.

Introduction

This compound, chemically known as (E)-2-ethyl-4-(2,2,3-trimethyl-1-cyclopent-3-enyl)but-2-en-1-ol, is a synthetic aroma chemical prized for its rich, warm, and creamy sandalwood scent. Its stability and olfactory profile make it a key component in a wide array of products, from fine fragrances to personal care items. Accurate quantification of this compound is critical for quality control, formulation consistency, and regulatory compliance. While gas chromatography (GC) is often employed for volatile fragrance analysis, HPLC offers a powerful alternative, particularly for less volatile compounds or for integration into multi-component assays of cosmetic matrices. This note presents a reliable isocratic reversed-phase HPLC (RP-HPLC) method with UV detection for this purpose.

Experimental

2.1 Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable for this method.

ParameterRecommended Setting
HPLC System Quaternary or Isocratic HPLC Pump, Autosampler, Column Oven
Detector UV/Vis or Diode Array Detector (DAD)
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Oven Temperature 30°C
Detection Wavelength 215 nm
Run Time 10 minutes

2.2 Preparation of Reagents and Solutions

  • This compound Reference Standard: Use a certified reference standard of this compound (purity ≥95%).

  • Solvents: Use HPLC-grade acetonitrile and purified water (e.g., Milli-Q or equivalent).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase.

  • Sample Preparation: Accurately weigh a quantity of the sample estimated to contain approximately 10 mg of this compound into a 100 mL volumetric flask. Add 50 mL of acetonitrile and sonicate for 15 minutes. Dilute to volume with acetonitrile and mix well. Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.

Method Validation and Performance

The proposed method should be validated according to ICH guidelines. The following tables summarize the expected performance characteristics based on typical results for a well-behaved chromatographic system.

Table 1: Expected Chromatographic Performance

Parameter Typical Value Acceptance Criteria
Retention Time (tR) ~ 4.5 min Consistent tR (±2%)
Tailing Factor (Tf) 1.1 Tailing factor ≤ 2.0

| Theoretical Plates (N) | > 5000 | N > 2000 |

Table 2: Summary of Method Validation Parameters

Parameter Concentration Range / Level Typical Result Acceptance Criteria
Linearity 10 - 200 µg/mL R² > 0.999 R² ≥ 0.999
Accuracy (Recovery) 50, 100, 150 µg/mL 98.0% - 102.0% 98.0% - 102.0%
Precision (RSD%)
Repeatability 100 µg/mL (n=6) < 1.0% RSD ≤ 2.0%
Intermediate Precision 100 µg/mL (inter-day, n=6) < 1.5% RSD ≤ 2.0%
Limit of Detection (LOD) S/N Ratio of 3:1 ~ 1 µg/mL Report value

| Limit of Quantification (LOQ) | S/N Ratio of 10:1 | ~ 3 µg/mL | Report value |

Detailed Experimental Protocol

  • System Preparation:

    • Prepare the mobile phase (Acetonitrile:Water, 70:30 v/v). Degas the solution by sonication or vacuum filtration.

    • Set up the HPLC system according to the parameters in Section 2.1.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve Generation:

    • Inject 10 µL of each calibration standard in ascending order of concentration.

    • Record the peak area for each injection.

    • Plot a graph of peak area versus concentration (µg/mL).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Sample Analysis:

    • Inject 10 µL of the prepared sample solution.

    • Record the peak area of the this compound peak.

    • Ensure that the peak area of the sample falls within the range of the calibration curve. If not, adjust the sample dilution and re-inject.

  • Calculation:

    • Calculate the concentration of this compound in the sample solution using the linear regression equation from the calibration curve: Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

    • Calculate the amount of this compound in the original sample, accounting for all dilution factors: % this compound = (Concentration from HPLC × Dilution Factor × Initial Volume) / (Initial Sample Weight × 10000)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of this compound using this HPLC method.

HPLC_Workflow prep_start Start: Sample & Standard Weighing prep_std Prepare Standard Stock Solution prep_start->prep_std prep_sample Prepare Sample Solution (Dissolve, Sonicate, Dilute) prep_start->prep_sample prep_cal Prepare Calibration Curve Standards prep_std->prep_cal filter_sample Filter Sample & Standards (0.45 µm Syringe Filter) prep_cal->filter_sample prep_sample->filter_sample hplc_analysis HPLC Analysis (Isocratic Elution) filter_sample->hplc_analysis data_proc Data Processing (Peak Integration & Calibration) hplc_analysis->data_proc report Calculate & Report Final Concentration data_proc->report

Caption: Workflow for this compound quantification by HPLC.

Conclusion

The proposed RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound in various sample matrices. With a simple isocratic mobile phase, a standard C18 column, and UV detection, this method is accessible to most analytical laboratories. The expected performance characteristics demonstrate that the method is linear, accurate, and precise, making it suitable for routine quality control and research applications.

Application Notes: The Influence of Sandacanol on Human Keratinocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the effects of Sandacanol, a synthetic sandalwood odorant, on cultured human keratinocytes. The information provided is intended to guide research and development in areas such as dermatology, cosmetology, and wound healing.

Introduction

This compound has been identified as an agonist for the olfactory receptor OR2AT4, which is expressed in human keratinocytes.[1][2][3] Activation of this receptor by this compound initiates a signaling cascade that promotes cell proliferation and migration, processes crucial for skin regeneration and wound repair.[1][2][3] These findings suggest the potential of this compound as a therapeutic agent for conditions requiring enhanced re-epithelialization.

Mechanism of Action

This compound exerts its effects on human keratinocytes through a defined signaling pathway. Upon binding to the G-protein coupled receptor OR2AT4, it triggers a cascade of intracellular events. This includes an increase in intracellular calcium concentration ([Ca2+]) and the activation of a cyclic AMP (cAMP)-dependent pathway.[1][2][3] Downstream of these events, the phosphorylation of key signaling proteins, namely the extracellular signal-regulated kinases (Erk1/2) and p38 mitogen-activated protein kinases (p38 MAPK), is observed.[1][2][3] This signaling cascade ultimately culminates in enhanced keratinocyte proliferation and migration.[1][2]

Sandacanol_Signaling_Pathway This compound This compound OR2AT4 OR2AT4 Receptor This compound->OR2AT4 Ca2_increase ↑ Intracellular Ca²⁺ OR2AT4->Ca2_increase cAMP_pathway cAMP-dependent pathway OR2AT4->cAMP_pathway p38_MAPK p-p38 MAPK cAMP_pathway->p38_MAPK Erk1_2 p-Erk1/2 cAMP_pathway->Erk1_2 Proliferation Cell Proliferation p38_MAPK->Proliferation Migration Cell Migration p38_MAPK->Migration Erk1_2->Proliferation Erk1_2->Migration

This compound Signaling Pathway in Keratinocytes

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on human keratinocytes as reported in the literature.

Table 1: Effect of this compound on Keratinocyte Proliferation

CompoundCell LineConcentration (µM)Incubation TimeResult
This compound (Sandalore)HaCaT5005 days32% increase in cell proliferation

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Human Keratinocyte (HaCaT) Cell Culture

This protocol describes the routine culture of the immortalized human keratinocyte cell line, HaCaT.

Materials:

  • HaCaT cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), calcium and magnesium-free

Procedure:

  • Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1]

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[1]

  • For subculturing, wash the confluent cell monolayer with PBS.

  • Add 0.25% Trypsin-EDTA and incubate for 5-10 minutes, or until cells detach.[4]

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new culture flasks at a recommended split ratio of 1:3 to 1:5.[4]

Cell_Culture_Workflow Start Start with confluent HaCaT cells Wash Wash with PBS Start->Wash Trypsinize Add Trypsin-EDTA (5-10 min) Wash->Trypsinize Neutralize Neutralize with complete medium Trypsinize->Neutralize Centrifuge Centrifuge cell suspension Neutralize->Centrifuge Resuspend Resuspend pellet in fresh medium Centrifuge->Resuspend Seed Seed into new flasks Resuspend->Seed End Incubate at 37°C Seed->End

HaCaT Cell Culture Workflow
Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT assay to quantify changes in keratinocyte proliferation following treatment with this compound.

Materials:

  • HaCaT cells

  • Complete growth medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

Procedure:

  • Seed HaCaT cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired period (e.g., 5 days).

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Add 100 µL of a solubilization solution to each well.

  • Incubate at room temperature in the dark for 2 hours to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Cell Migration Assay (Wound Scratch Assay)

This in vitro assay is used to assess the effect of this compound on keratinocyte migration.

Materials:

  • Confluent monolayer of HaCaT cells in a 6-well or 12-well plate

  • Sterile 200 µL pipette tip

  • PBS

  • Complete growth medium with and without this compound

Procedure:

  • Create a "scratch" in the confluent cell monolayer using a sterile pipette tip.[5][6]

  • Gently wash the cells with PBS to remove detached cells.[6]

  • Replace the medium with fresh medium containing this compound or a vehicle control.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[6]

  • The rate of wound closure is quantified by measuring the area of the cell-free region over time.

Intracellular Calcium Measurement

This protocol describes the use of the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium levels.

Materials:

  • HaCaT cells grown on glass coverslips

  • Fura-2 AM

  • HEPES-buffered saline (HBS)

  • Pluronic F-127

  • Probenecid (optional)

  • Fluorescence microscope or plate reader with excitation at 340 nm and 380 nm, and emission at 505 nm.[7]

Procedure:

  • Load the cells with Fura-2 AM (typically 1-5 µM) in HBS containing Pluronic F-127 for 30-60 minutes at 37°C.[7]

  • Wash the cells with HBS to remove extracellular dye.

  • Allow 20-30 minutes for de-esterification of the dye within the cells.[8]

  • Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 505 nm.[7]

  • The ratio of the fluorescence intensities (340/380) is proportional to the intracellular calcium concentration.

  • Establish a baseline reading before adding this compound to observe the change in the fluorescence ratio.

Western Blotting for Phosphorylated Proteins (p-Erk1/2 and p-p38 MAPK)

This protocol is for the detection of phosphorylated Erk1/2 and p38 MAPK in keratinocytes treated with this compound.

Materials:

  • HaCaT cells

  • This compound

  • Lysis buffer containing phosphatase and protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-Erk1/2, anti-Erk1/2, anti-p-p38, anti-p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat HaCaT cells with this compound for the desired time.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-Erk1/2) overnight at 4°C.[9]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total Erk1/2 to normalize the data. Repeat the process for p-p38 and total p38.

Western_Blot_Workflow Start Treat cells with this compound Lyse Lyse cells & determine protein conc. Start->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Block Block with 5% BSA Transfer->Block Primary_Ab Incubate with primary antibody (O/N) Block->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal Secondary_Ab->Detect End Analyze results Detect->End

Western Blot Workflow

References

Application Notes and Protocols for Calcium Imaging Assays to Measure Sandacanol-Induced Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sandacanol, a synthetic sandalwood odorant, is of significant interest in the fragrance industry and is increasingly being studied for its potential physiological effects mediated by olfactory receptors (ORs), a subset of G protein-coupled receptors (GPCRs).[1] Activation of these receptors, particularly those coupled to the Gαq pathway, initiates a signaling cascade that results in a transient increase in intracellular calcium concentration ([Ca2+]). This change in [Ca2+] can be accurately measured using fluorescent calcium indicators, providing a robust and high-throughput method to quantify receptor activation.[2][3]

This document provides detailed protocols for utilizing calcium imaging assays, specifically with the fluorescent dye Fluo-4 AM, to measure the activation of olfactory receptors by this compound. These methods are applicable for screening compounds, characterizing receptor pharmacology, and elucidating the signaling pathways involved in odorant perception and potential off-target effects.

Principle of the Assay

The assay is based on the use of Fluo-4 AM, a cell-permeable dye that is non-fluorescent until it enters the cell.[4][5] Intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the active Fluo-4 molecule inside the cell.[5] Upon binding to free Ca2+, the fluorescence of Fluo-4 increases significantly.[4] When this compound binds to and activates a Gαq-coupled olfactory receptor, it triggers the release of Ca2+ from intracellular stores, leading to a rapid increase in cytosolic [Ca2+].[6] This increase is detected as a sharp rise in Fluo-4 fluorescence, which can be measured using a fluorescence microscope or a microplate reader. The intensity of the fluorescence signal is proportional to the intracellular calcium concentration and, therefore, to the extent of receptor activation.[7]

Data Presentation

Table 1: Dose-Response of this compound on ORX.X Receptor Activation
Concentration (µM)Mean Fluorescence Intensity (RFU)Standard Deviation (RFU)% Maximal Response
0 (Vehicle)150150
0.12502510.5
15004536.8
108507073.7
5010509094.7
100110085100
200 (Ionomycin)1150100105.3

RFU: Relative Fluorescence Units

Table 2: Pharmacological Profile of this compound on ORX.X Receptor
ParameterValue
EC50 8.5 µM
Hill Slope 1.2
Maximal Response (RFU) 1100

Experimental Protocols

Materials and Reagents
  • HEK293 cells stably expressing the olfactory receptor of interest (e.g., ORX.X)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Fluo-4 AM (acetoxymethyl ester)[4]

  • Pluronic F-127[8]

  • Probenecid (optional)[8]

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES[9]

  • This compound

  • Ionomycin (positive control)[10]

  • DMSO (vehicle)

  • 96-well or 384-well black-walled, clear-bottom microplates

Protocol 1: Cell Culture and Plating
  • Culture HEK293 cells expressing the target olfactory receptor in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • The day before the assay, harvest the cells using Trypsin-EDTA and seed them into a 96-well or 384-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[9]

  • Incubate the plate overnight to allow for cell attachment.

Protocol 2: Fluo-4 AM Dye Loading
  • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.[5]

  • Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.

  • On the day of the assay, prepare the dye loading solution by adding the Fluo-4 AM stock solution and Pluronic F-127 stock solution to HBSS with 20 mM HEPES to achieve a final concentration of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.[8] If using, add Probenecid to a final concentration of 2.5 mM.

  • Remove the growth medium from the cell plate and wash the wells once with 100 µL of HBSS.

  • Add 100 µL of the dye loading solution to each well.[9]

  • Incubate the plate at 37°C for 60 minutes, followed by incubation at room temperature for 15-30 minutes in the dark.[8][10]

Protocol 3: this compound Stimulation and Fluorescence Measurement
  • Prepare a dilution series of this compound in HBSS from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Prepare a positive control solution of Ionomycin (e.g., 5 µM final concentration) in HBSS.[10]

  • Prepare a vehicle control solution (HBSS with the same final DMSO concentration as the this compound solutions).

  • After the dye loading incubation, wash the cells twice with 100 µL of HBSS.

  • Add 50 µL of HBSS to each well.

  • Place the plate in a fluorescence microplate reader or on a fluorescence microscope equipped with an automated liquid handling system.

  • Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[9]

  • Establish a baseline fluorescence reading for 10-20 seconds.

  • Add 50 µL of the this compound dilutions, Ionomycin, or vehicle control to the respective wells.

  • Immediately begin kinetic reading of fluorescence intensity every 1-2 seconds for a total of 2-3 minutes.

Data Analysis
  • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

  • Normalize the response by dividing ΔF by the baseline fluorescence (F0) to obtain ΔF/F0.

  • Plot the ΔF/F0 values against the corresponding this compound concentrations.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 and maximal response.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound OR Olfactory Receptor (GPCR) This compound->OR 1. Binding Gq Gαq OR->Gq 2. Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC 3. Activation IP3R IP3 Receptor IP3->IP3R 5. Binding Ca_ER Ca2+ IP3R->Ca_ER Ca_Cytosol Increased [Ca2+] Ca_ER->Ca_Cytosol 6. Release Response Cellular Response Ca_Cytosol->Response 7. Signal

Caption: this compound-induced GPCR signaling pathway leading to calcium release.

G cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay and Measurement cluster_analysis Data Analysis Culture 1. Culture Cells (HEK293 with ORX.X) Plate 2. Plate Cells (96-well plate) Culture->Plate Incubate1 3. Incubate Overnight Plate->Incubate1 Wash1 4. Wash Cells (HBSS) Incubate1->Wash1 Load 5. Load Fluo-4 AM Wash1->Load Incubate2 6. Incubate (37°C, 60 min) Load->Incubate2 Wash2 7. Wash Cells (HBSS) Incubate2->Wash2 Baseline 8. Read Baseline Fluorescence Wash2->Baseline Stimulate 9. Add this compound Baseline->Stimulate KineticRead 10. Kinetic Read (Fluorescence) Stimulate->KineticRead Analyze 11. Calculate ΔF/F0 KineticRead->Analyze Plot 12. Generate Dose-Response Curve Analyze->Plot EC50 13. Determine EC50 Plot->EC50

Caption: Experimental workflow for the this compound calcium imaging assay.

References

Application Notes and Protocols for Olfactory Receptor Deorphanization Using Sandacanol as a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olfactory receptors (ORs), a large family of G protein-coupled receptors (GPCRs), are the primary mediators of our sense of smell. The process of identifying the specific odorant molecules (ligands) that activate a particular OR is known as deorphanization. This process is crucial for understanding the molecular basis of olfaction and has significant implications for the fragrance, food, and pharmaceutical industries. Sandacanol, a synthetic sandalwood odorant, and its close analog Sandalore, have been identified as agonists for specific ORs, making them valuable tools for studying OR function and for deorphanization efforts.

This document provides detailed application notes and experimental protocols for utilizing this compound and its analogs in OR deorphanization studies. The primary methods covered are the CRE-luciferase reporter assay and the calcium imaging assay, two widely used techniques for monitoring OR activation in heterologous expression systems. While specific quantitative data for this compound is limited in publicly available literature, data for the closely related sandalwood odorant, Sandalore, particularly its interaction with the olfactory receptor OR2AT4, will be used as a representative example.

Data Presentation: Ligand-Receptor Interaction

The following table summarizes the available quantitative data for the interaction of sandalwood odorants with olfactory receptors. It is important to note that Sandalore is a well-characterized agonist for OR2AT4, and its data can serve as a strong reference for designing experiments with this compound.

LigandOlfactory ReceptorAssay TypeEffective Concentration RangeObserved EffectCitation
SandaloreOR2AT4Calcium Imaging (Fura-2 AM)0 - 1 mMConcentration-dependent increase in intracellular calcium.[1][1]
SandaloreOR2AT4--Selective agonist, induces intracellular Ca2+ and cAMP.[2][2]
SandalwoodOR14A16Luciferase Reporter Assay-Agonist activity observed.

Signaling Pathways

Olfactory receptors, upon binding to an odorant ligand like this compound, primarily activate the G-protein Gαolf. This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) by adenylyl cyclase. The increased cAMP levels open cyclic nucleotide-gated (CNG) ion channels, resulting in an influx of cations, including Ca2+, which depolarizes the cell and generates a signal. Some ORs may also signal through the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and a subsequent release of calcium from intracellular stores.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound OR Olfactory Receptor (OR) This compound->OR Binding G_protein Gαolf/βγ OR->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Activation cAMP cAMP AC->cAMP Conversion CNG Cyclic Nucleotide- Gated (CNG) Channel Ca_influx Ca²⁺ Influx CNG->Ca_influx Allows ATP ATP ATP->AC cAMP->CNG Opening Cellular_Response Cellular Response (e.g., Luciferase expression, Calcium signal) Ca_influx->Cellular_Response

Caption: Olfactory receptor signaling cascade initiated by this compound binding.

Experimental Protocols

The following are detailed protocols for two common assays used in olfactory receptor deorphanization.

CRE-Luciferase Reporter Assay

This assay measures the increase in intracellular cAMP levels upon OR activation. The cAMP response element (CRE) is linked to a luciferase reporter gene. Activation of the receptor leads to cAMP production, which in turn drives the expression of luciferase, generating a measurable light signal.

Luciferase_Workflow cluster_prep Cell Preparation & Transfection cluster_assay Assay Procedure cluster_detection Data Acquisition A Seed HEK293T cells in 96-well plate B Transfect cells with: - Olfactory Receptor (OR) plasmid - CRE-Luciferase reporter plasmid - Accessory proteins (e.g., RTP1S) A->B C Incubate for 24 hours post-transfection B->C D Stimulate with this compound (various concentrations) C->D E Incubate for 4-6 hours D->E F Add Luciferase substrate E->F G Measure luminescence using a luminometer F->G

Caption: Workflow for the CRE-Luciferase reporter assay.

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Opti-MEM

  • Lipofectamine 2000 or other suitable transfection reagent

  • Plasmids:

    • pCI vector containing the human olfactory receptor of interest

    • pCRE-Luciferase reporter vector[3]

    • pRL-TK (Renilla luciferase for normalization)

    • Plasmids for accessory proteins like RTP1S (optional, but can enhance OR expression)

  • This compound stock solution (e.g., 1 M in DMSO)

  • Phosphate-buffered saline (PBS)

  • Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System)

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • The day before transfection, seed HEK293T cells into a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • For each well, prepare a DNA mixture in Opti-MEM containing:

      • 50 ng of the OR plasmid

      • 50 ng of the pCRE-Luciferase plasmid

      • 5 ng of the pRL-TK plasmid

      • 50 ng of the RTP1S plasmid (if used)

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA mixture and the diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes.

    • Add the transfection complex to each well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Odorant Stimulation:

    • Prepare serial dilutions of this compound in serum-free medium from the stock solution. A typical concentration range for initial screening is 1 µM to 1 mM.

    • Carefully remove the medium from the cells and replace it with 50 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate at 37°C for 4-6 hours.[4]

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagents to room temperature.

    • Add the luciferase substrate to each well according to the manufacturer's protocol.

    • Measure the firefly and Renilla luminescence using a plate reader. The Renilla luciferase activity is used to normalize for transfection efficiency.

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luminescence for each well.

    • Plot the normalized luminescence against the logarithm of the this compound concentration to generate a dose-response curve.

Calcium Imaging Assay

This assay directly measures the influx of calcium into the cell upon OR activation. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM), and the change in fluorescence upon stimulation with the ligand is monitored using a fluorescence microscope.

Calcium_Imaging_Workflow cluster_prep Cell Preparation & Dye Loading cluster_assay Imaging Procedure cluster_detection Data Acquisition A Seed and transfect HEK293T cells on glass coverslips B Incubate for 48-72 hours A->B C Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) B->C D Mount coverslip on a perfusion chamber on a fluorescence microscope C->D E Establish a baseline fluorescence reading D->E F Perfuse with this compound solution E->F G Record changes in fluorescence intensity over time F->G

Caption: Workflow for the calcium imaging assay.

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Plasmids for OR and accessory proteins (as in the luciferase assay)

  • Transfection reagent

  • Glass coverslips

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound stock solution (e.g., 1 M in DMSO)

  • Fluorescence microscope equipped with a perfusion system and appropriate filters for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm)

  • Image acquisition and analysis software

Procedure:

  • Cell Culture and Transfection:

    • Seed HEK293T cells onto sterile glass coverslips in a 6-well plate.

    • Transfect the cells with the OR plasmid and any necessary accessory protein plasmids as described in the luciferase assay protocol.

    • Incubate for 48-72 hours to allow for receptor expression.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Wash the cells on the coverslips twice with HBSS.

    • Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[5][6]

    • Wash the cells three times with HBSS to remove excess dye and allow for de-esterification of the dye within the cells for about 30 minutes.[5]

  • Calcium Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS.

    • Excite the cells alternately at 340 nm and 380 nm and record the emission at ~510 nm.

    • Establish a stable baseline fluorescence ratio (F340/F380) for several minutes.

    • Switch the perfusion to a solution containing this compound (e.g., 100 µM in HBSS).

    • Record the change in the fluorescence ratio for several minutes.

    • A positive response is indicated by an increase in the F340/F380 ratio, signifying an increase in intracellular calcium concentration.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Calculate the F340/F380 ratio for each ROI over time.

    • The change in the ratio from baseline upon stimulation represents the calcium response.

    • Dose-response curves can be generated by stimulating with a range of this compound concentrations.

Conclusion

The deorphanization of olfactory receptors is a critical step towards understanding the sense of smell and developing novel applications in various industries. This compound, as a ligand for specific ORs, provides a valuable tool for these studies. The CRE-luciferase and calcium imaging assays are robust and reliable methods for screening and characterizing OR-ligand interactions. The protocols provided here, along with the representative data for the related compound Sandalore, offer a comprehensive guide for researchers to initiate and conduct their own OR deorphanization experiments. It is recommended to optimize the described protocols for specific cell lines and experimental setups to ensure the highest quality data.

References

Application Notes and Protocols for Investigating Sandacanol in Wound Healing Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of Sandacanol, a synthetic sandalwood odorant, in promoting wound healing. The protocols detailed below are based on established in vitro methodologies and known signaling pathways activated by similar sandalwood compounds.

Introduction

Wound healing is a complex biological process involving cell migration, proliferation, and differentiation. Recent studies have highlighted the role of olfactory receptors expressed in skin keratinocytes in mediating wound repair processes. A synthetic sandalwood odorant, Sandalore, has been shown to promote the proliferation and migration of human keratinocytes through the activation of the olfactory receptor OR2AT4, subsequently triggering downstream signaling cascades like the MAPK and PI3K/AKT pathways.[1][2][3] This document outlines a detailed experimental protocol to assess the efficacy of a related compound, this compound, in an in vitro wound healing model.

Data Presentation

Quantitative data from the described experiments should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide a template for data presentation.

Table 1: Effect of this compound on Keratinocyte Migration (Scratch Assay)

Treatment GroupConcentration (µM)Initial Wound Width (µm) (0h)Wound Width at 12h (µm)Wound Width at 24h (µm)Percent Wound Closure at 24h
Vehicle Control0
This compound10
This compound50
This compound100
Positive Control-

Table 2: Effect of this compound on Keratinocyte Proliferation (MTT Assay)

Treatment GroupConcentration (µM)Absorbance at 570 nm (24h)% Proliferation vs. Control (24h)Absorbance at 570 nm (48h)% Proliferation vs. Control (48h)
Vehicle Control0100100
This compound10
This compound50
This compound100
Positive Control-

Experimental Protocols

1. In Vitro Wound Healing (Scratch) Assay

This assay is a straightforward and widely used method to study collective cell migration in vitro.[4][5][6]

Materials:

  • Human keratinocytes (e.g., HaCaT cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • Phosphate Buffered Saline (PBS)

  • 24-well tissue culture plates

  • Sterile 200 µl pipette tips

  • Microscope with a camera for imaging

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed human keratinocytes into 24-well plates at a density that allows them to reach 90-100% confluency within 24 hours.[7][8][9]

  • Creating the Scratch: Once the cells form a confluent monolayer, create a "wound" by gently scraping the cell layer in a straight line with a sterile 200 µl pipette tip.[7][10] It is recommended to create a cross-shaped scratch in each well for more consistent results.[7][10]

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[9][10]

  • Treatment: Replace the PBS with fresh serum-free or low-serum media containing different concentrations of this compound (e.g., 10, 50, 100 µM). A vehicle control (containing the solvent used to dissolve this compound) and a positive control (e.g., a known growth factor) should be included. To ensure that the observed wound closure is due to cell migration and not proliferation, a proliferation inhibitor like Mitomycin C can be added.[8][11]

  • Imaging: Capture images of the scratch in the same position for each well at 0 hours (immediately after scratching) and at regular intervals (e.g., 12 and 24 hours) using a phase-contrast microscope.[5][7]

  • Data Analysis: Measure the width of the scratch at different time points using image analysis software. The percentage of wound closure can be calculated using the following formula:

    • Percent Wound Closure = [(Initial Wound Width - Wound Width at Time X) / Initial Wound Width] x 100

2. Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess cell viability and proliferation.

Materials:

  • Human keratinocytes

  • 96-well tissue culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed keratinocytes in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound and a vehicle control for 24 and 48 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Mandatory Visualizations

WoundHealingWorkflow cluster_prep Cell Culture Preparation cluster_assay Scratch Assay cluster_incubation Incubation & Imaging cluster_analysis Data Analysis start Start seed Seed Keratinocytes in 24-well plate start->seed confluency Incubate to 90-100% Confluency seed->confluency scratch Create Scratch with Pipette Tip confluency->scratch wash1 Wash with PBS scratch->wash1 treatment Add Media with this compound wash1->treatment image0 Image at 0h treatment->image0 incubate Incubate for 12h & 24h image0->incubate image_t Image at each time point incubate->image_t measure Measure Wound Width image_t->measure calculate Calculate % Wound Closure measure->calculate end End calculate->end SignalingPathway cluster_effects Cellular Effects This compound This compound OR2AT4 OR2AT4 (Olfactory Receptor) This compound->OR2AT4 activates AC Adenylyl Cyclase OR2AT4->AC PI3K PI3K OR2AT4->PI3K cAMP cAMP AC->cAMP PKA PKA cAMP->PKA MAPK_pathway MAPK Pathway (Erk1/2, p38) PKA->MAPK_pathway AKT AKT PI3K->AKT AKT->MAPK_pathway Proliferation Cell Proliferation MAPK_pathway->Proliferation Migration Cell Migration MAPK_pathway->Migration WoundHealing Wound Healing Proliferation->WoundHealing Migration->WoundHealing

References

Application Notes and Protocols for the Use of Sandacanol in Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sandacanol, a synthetic fragrance molecule with a characteristic sandalwood aroma, is gaining interest for its potential biological activities beyond olfaction. Recent studies on structurally similar synthetic sandalwood odorants have revealed their ability to interact with ectopic olfactory receptors in non-olfactory tissues, thereby modulating key cellular signaling pathways. These findings open avenues for investigating the effects of this compound on various cellular processes, including proliferation, migration, and apoptosis.[1][2][3][4]

This document provides detailed protocols for the dissolution of this compound for use in cell-based experiments, along with recommended procedures for determining appropriate working concentrations and assessing potential cytotoxicity. Additionally, it outlines a known signaling pathway activated by a similar sandalwood compound, which can serve as a valuable starting point for mechanistic studies of this compound.

Chemical Properties and Solubility

Proper dissolution of this compound is critical for obtaining reliable and reproducible results in cell-based assays. As a lipophilic compound, this compound is poorly soluble in aqueous solutions.[5][6][7]

PropertyValueSource
Chemical Name 2-Ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol[6]
Molecular Formula C14H24O[6]
Molecular Weight 208.34 g/mol [6]
Appearance Colorless to pale yellow liquid[6][8]
Solubility in Water 17 mg/L @ 20°C (practically insoluble)[5][9]
Solubility in Organic Solvents Soluble in alcohol (ethanol) and other organic solvents[5][7][8][9]

Due to its lipophilic nature, a stock solution of this compound should be prepared in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[10] DMSO is a common solvent for dissolving lipophilic compounds for in vitro studies as it is miscible with water and cell culture media at low concentrations.[10][11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

Procedure:

  • Determine the desired concentration for the stock solution (e.g., 10 mM, 20 mM, or higher).

  • In a sterile microcentrifuge tube, add the appropriate volume of DMSO.

  • Carefully add the calculated amount of this compound to the DMSO.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at -20°C or -80°C for long-term storage. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions and Treatment of Cells

This protocol details the dilution of the this compound stock solution into cell culture medium for treating cells.

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium appropriate for the cell line being used

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

  • Cultured cells ready for treatment

Procedure:

  • Thaw the this compound stock solution at room temperature.

  • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.[10]

  • Always include a vehicle control in your experimental setup. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested.

  • Remove the existing medium from the cultured cells.

  • Add the freshly prepared this compound-containing medium (or vehicle control medium) to the cells.

  • Incubate the cells for the desired experimental duration.

Protocol 3: Assessment of Cytotoxicity

It is essential to determine the cytotoxic potential of this compound and the solvent on the specific cell line being used. A standard cytotoxicity assay, such as the MTT or resazurin assay, can be employed.

Procedure (General Outline for MTT Assay):

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations (including a vehicle control) for the desired exposure time (e.g., 24, 48, 72 hours).

  • Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Potential Signaling Pathway

While the specific molecular targets of this compound are yet to be fully elucidated, studies on the structurally similar synthetic sandalwood odorant, Sandalore, have provided significant insights into a potential mechanism of action in non-olfactory cells. Sandalore has been shown to activate the ectopic olfactory receptor OR2AT4 in human keratinocytes.[12][13] This activation initiates a downstream signaling cascade with implications for cell proliferation and migration.

Key steps in the proposed signaling pathway:

  • Receptor Activation: this compound, acting as a ligand, binds to and activates the G-protein coupled olfactory receptor (e.g., OR2AT4).

  • G-Protein Activation: Upon receptor activation, the associated G-protein (Gαolf) is activated.

  • Second Messenger Production: Activated Gαolf stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][14]

  • Kinase Activation: The rise in cAMP activates Protein Kinase A (PKA).

  • MAPK Pathway Activation: PKA can then lead to the phosphorylation and activation of downstream kinases, including Extracellular signal-Regulated Kinase 1/2 (Erk1/2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[13]

  • Cellular Response: The activation of these MAPK pathways can ultimately influence transcription factors and other cellular machinery to promote cellular responses such as proliferation and migration.[1][2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sandacanol_Stock Prepare this compound Stock Solution (in DMSO) Working_Solutions Prepare Working Solutions in Media Sandacanol_Stock->Working_Solutions Treatment Treat Cells with This compound/Vehicle Working_Solutions->Treatment Cell_Culture Culture Cells Cell_Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Cytotoxicity_Assay Assess Cytotoxicity (e.g., MTT Assay) Incubation->Cytotoxicity_Assay Functional_Assay Perform Functional Assays (e.g., Proliferation, Migration) Incubation->Functional_Assay Mechanistic_Study Investigate Signaling Pathways (e.g., Western Blot) Incubation->Mechanistic_Study

Caption: Experimental workflow for cell-based assays with this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound OR2AT4 Olfactory Receptor (e.g., OR2AT4) This compound->OR2AT4 Binds G_protein Gαolf OR2AT4->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates MAPK_Pathway MAPK Cascade PKA->MAPK_Pathway Activates Erk12 Erk1/2 MAPK_Pathway->Erk12 p38 p38 MAPK MAPK_Pathway->p38 Transcription_Factors Transcription Factors Erk12->Transcription_Factors p38->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Migration) Transcription_Factors->Cellular_Response

Caption: Proposed signaling pathway for this compound via olfactory receptor activation.

References

Application Notes and Protocols for the Analytical Assessment of Sandacanol Purity

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Methodologies for Determining the Purity of Sandacanol

Introduction

This compound, chemically known as 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-but-2-en-1-ol, is a synthetic fragrance ingredient highly valued for its characteristic sandalwood aroma. As a key component in various consumer products and pharmaceutical formulations, ensuring its purity is critical for product quality, safety, and performance. This document provides detailed application notes and protocols for the analytical techniques used to assess the purity of this compound, identify potential impurities, and quantify their levels. The methodologies described herein are essential for quality control, stability testing, and regulatory compliance.

This compound is synthesized from α-campholenaldehyde and butanal, followed by a partial hydrogenation step.[1] This synthesis pathway suggests the potential for specific process-related impurities, including unreacted starting materials and intermediates. A key potential intermediate is the unsaturated aldehyde, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenal. Therefore, the analytical methods must be capable of separating and quantifying these and other potential byproducts.

Analytical Techniques Overview

A multi-faceted analytical approach is recommended for a comprehensive assessment of this compound purity. The primary techniques include Gas Chromatography (GC) for volatile and semi-volatile impurities, High-Performance Liquid Chromatography (HPLC) for less volatile impurities and isomeric separation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is the cornerstone technique for the analysis of volatile and semi-volatile impurities in fragrance materials like this compound. It offers high separation efficiency and definitive identification of compounds through mass spectral data.

Experimental Protocol: GC-MS

Objective: To separate, identify, and quantify volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS)

  • Capillary Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column. For better separation of polar impurities, a polar column like a DB-WAX can be used in parallel.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Sample Preparation:

  • Prepare a stock solution of this compound at 1000 µg/mL in a suitable solvent such as acetone or methanol.

  • Prepare a working standard by diluting the stock solution to 100 µg/mL.

  • For impurity identification, a 1% (w/v) solution of the this compound sample in the chosen solvent is prepared.

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-450

Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).

  • Identify this compound and any known impurities by comparing their retention times and mass spectra with reference standards.

  • For unknown impurities, perform a library search (e.g., NIST, Wiley) of the mass spectra.

  • Quantify impurities using the area percent method from the FID chromatogram, assuming a response factor of 1 for all impurities relative to this compound. For more accurate quantification, calibration curves of known impurities should be prepared.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities and Isomeric Purity

HPLC is a complementary technique to GC, particularly useful for the analysis of non-volatile impurities, isomers, and heat-sensitive compounds. A reverse-phase HPLC method can be employed for this compound analysis.

Experimental Protocol: HPLC

Objective: To determine the purity of this compound and quantify non-volatile impurities and isomers.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detector Wavelength: 210 nm.

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in the mobile phase.

  • Prepare a working standard by diluting the stock solution to 100 µg/mL.

HPLC Parameters:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percentage of the main this compound peak and any impurity peaks.

  • Quantify impurities using an external standard method with calibration curves for known impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound and its impurities. NMR can confirm the identity of the main component and help in the identification of unknown impurities by providing detailed structural information.

Experimental Protocol: NMR

Objective: To confirm the chemical structure of this compound and identify the structure of any significant impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

NMR Parameters:

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on concentration.

Data Analysis:

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Assign the peaks in the ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule.

  • Analyze any additional peaks to identify potential impurities by comparing their chemical shifts and coupling constants to known compounds or by using 2D NMR techniques (e.g., COSY, HSQC, HMBC) for structural elucidation.

Data Presentation

Quantitative data from the analytical techniques should be summarized in a clear and structured format for easy comparison and interpretation.

Parameter GC-MS (Area %) HPLC (Area %) Specification
This compound (E/Z isomers) > 98.0> 98.0≥ 98.0%
α-Campholenaldehyde < 0.1Not Detected≤ 0.1%
Butanal < 0.1Not Detected≤ 0.1%
2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenal < 0.5< 0.5≤ 0.5%
Other Individual Unknown Impurity < 0.2< 0.2≤ 0.2%
Total Impurities < 2.0< 2.0≤ 2.0%

Note: The values presented in this table are for illustrative purposes and actual specifications should be established based on process capability and safety requirements.

Visualization of Workflows and Relationships

Analytical Workflow for this compound Purity Assessment

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample This compound Sample Prep Sample Preparation (Dilution in Solvent) Sample->Prep GCMS GC-MS Analysis Prep->GCMS HPLC HPLC Analysis Prep->HPLC NMR NMR Spectroscopy Prep->NMR Data_Analysis Data Analysis (Peak Integration, Library Search) GCMS->Data_Analysis HPLC->Data_Analysis NMR->Data_Analysis Quantification Quantification of Impurities Data_Analysis->Quantification Purity_Report Purity Assessment Report Quantification->Purity_Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Logical Relationship of Impurities in this compound Synthesis

Impurity_Relationship cluster_reactants Starting Materials cluster_process Synthesis Process cluster_impurities Potential Impurities in Final Product Reactant1 α-Campholenaldehyde Intermediate Unsaturated Aldehyde Intermediate (2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenal) Reactant1->Intermediate Impurity1 Unreacted α-Campholenaldehyde Reactant1->Impurity1 Reactant2 Butanal Reactant2->Intermediate Impurity2 Unreacted Butanal Reactant2->Impurity2 Product This compound (Final Product) Intermediate->Product Impurity3 Residual Intermediate Intermediate->Impurity3 Impurity4 Other Byproducts

Caption: Potential impurities related to the synthesis of this compound.

References

Application of Sandacanol in Sensory Analysis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sandacanol, a synthetic aromatic chemical, is highly valued for its characteristic sandalwood scent. Beyond its use in perfumery, this compound serves as a valuable tool in sensory analysis research due to its specific activation of certain olfactory receptors (ORs). Understanding its sensory properties and mechanism of action is crucial for researchers in olfaction science, as well as for professionals in drug development targeting sensory pathways. These application notes provide a comprehensive overview of this compound's use in sensory analysis, including its known mechanisms, protocols for sensory and in-vitro evaluation, and comparative data with other sandalwood odorants.

This compound is a known agonist for the human olfactory receptor OR2AT4. The activation of this receptor by this compound initiates a cAMP-dependent signaling cascade. This interaction is not limited to the olfactory epithelium; OR2AT4 is also found in other tissues, such as skin keratinocytes, where this compound has been shown to promote wound-healing processes. While the interaction with OR2AT4 is well-documented, the activity of this compound on other olfactory receptors, such as OR1A1, is an area of ongoing research.

Data Presentation: Sensory and In-Vitro Analysis of Sandalwood Odorants

The following tables summarize quantitative data on the sensory perception and in-vitro activity of this compound and other relevant sandalwood odorants. This information is critical for designing experiments and interpreting results in sensory analysis studies.

Table 1: Comparative Odor Profile of Synthetic Sandalwood Odorants

OdorantOdor DescriptionRelative IntensityKey Nuances
This compound (Sandalore) Woody, warm, soft, slightly muskyMediumGeneric, smooth sandalwood character
Javanol Powerful, creamy, fresh, slightly rosyHighDiffusive, with floral undertones
Ebanol Rich, powerful, musky, slightly dustyHighDrier character compared to Javanol
Bacdanol Creamy, natural, milky, slightly animalicMedium-HighCosmetic character, pairs well with musks

Table 2: In-Vitro Activity of Sandalwood Odorants on Olfactory Receptors

OdorantOlfactory ReceptorAssay TypeResultEC50 (µM)
This compound (Sandalore) OR2AT4cAMP Assay, Ca2+ influxAgonistNot specified
Beta-Santalol OR1G1Functional AssaysStrong AgonistNot specified
Alpha-Santalol OR1G1Functional AssaysWeak/No AgonismNot specified
3-methyl-2,4-nonanedione OR1A1Luminescence AssayPotent Agonist~0.5

Note: Specific EC50 values for this compound on OR1A1 are not currently available in the public domain. The data for 3-methyl-2,4-nonanedione is provided as a reference for a potent OR1A1 agonist.[1]

Experimental Protocols

Protocol 1: Sensory Panel Evaluation of this compound – Odor Intensity and Hedonic Assessment

This protocol outlines a method for evaluating the odor intensity and pleasantness of this compound using a trained sensory panel.

1. Panelist Selection and Training:

  • Recruit 15-20 panelists based on their ability to discriminate and describe different odors.

  • Train panelists on the use of a labeled magnitude scale (LMS) for intensity and a 9-point hedonic scale for pleasantness.

  • Familiarize panelists with a range of standard odorants, including at least two other sandalwood compounds for comparison.

2. Sample Preparation:

  • Prepare a dilution series of this compound in an odorless solvent (e.g., dipropylene glycol or diethyl phthalate). Recommended concentrations: 0.01%, 0.1%, 1%, 5%, and 10% (w/w).

  • Prepare control samples of the solvent alone and reference samples of other sandalwood odorants at a single, perceptually similar concentration.

  • Present samples on standard smelling strips, each coded with a random three-digit number.

3. Evaluation Procedure:

  • Conduct the evaluation in a well-ventilated, odor-free room.

  • Panelists should rest for at least 5 minutes between samples to avoid olfactory fatigue.

  • Present samples in a randomized and balanced order.

  • For each sample, panelists will rate the odor intensity on the LMS and the hedonic value on the 9-point scale.

4. Data Analysis:

  • Analyze the data using analysis of variance (ANOVA) to determine significant differences in intensity and hedonic ratings across concentrations and between different odorants.

  • Generate dose-response curves for this compound's odor intensity.

Protocol 2: In-Vitro Analysis of this compound – Olfactory Receptor Activation Assay

This protocol describes a cell-based assay to determine the activation of a specific olfactory receptor (e.g., OR1A1 or OR2AT4) by this compound.

1. Cell Culture and Transfection:

  • Culture Hana3A cells or another suitable cell line that supports functional expression of olfactory receptors.

  • Co-transfect the cells with a plasmid encoding the olfactory receptor of interest (e.g., human OR1A1) and a reporter plasmid, such as a CRE-luciferase reporter. A receptor transport protein (RTP1) may also be required for proper receptor trafficking to the cell membrane.

2. cAMP Assay (Luciferase Reporter):

  • Plate the transfected cells in a 96-well plate and incubate for 24-48 hours.

  • Prepare a dilution series of this compound in a suitable buffer (e.g., CD293 medium with 2% FBS).

  • Remove the culture medium from the cells and add the this compound dilutions.

  • Incubate for a defined period (e.g., 4 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer.

3. Data Analysis:

  • Normalize the luciferase activity to a control (e.g., cells treated with buffer alone).

  • Plot the normalized response as a function of this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

G cluster_0 Sensory Panel Workflow start Start panelist Panelist Recruitment & Training start->panelist sample Sample Preparation (this compound Dilutions) panelist->sample evaluation Odor Evaluation (Intensity & Hedonic) sample->evaluation analysis Data Analysis (ANOVA, Dose-Response) evaluation->analysis end End analysis->end

Caption: Workflow for sensory panel evaluation of this compound.

G cluster_1 OR2AT4 Signaling Pathway This compound This compound OR2AT4 OR2AT4 (Olfactory Receptor) This compound->OR2AT4 binds G_olf Gαolf OR2AT4->G_olf activates AC Adenylyl Cyclase G_olf->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Gene Expression) PKA->Cellular_Response phosphorylates targets

Caption: this compound-induced OR2AT4 signaling cascade.

G cluster_2 In-Vitro Assay Workflow start_assay Start cell_culture Cell Culture & Transfection (OR + Reporter) start_assay->cell_culture plating Plate Cells in 96-well Plate cell_culture->plating treatment Treat with this compound Dilutions plating->treatment incubation Incubation treatment->incubation measurement Measure Reporter Activity (Luminescence) incubation->measurement data_analysis Data Analysis (EC50 Calculation) measurement->data_analysis end_assay End data_analysis->end_assay

Caption: Workflow for in-vitro olfactory receptor activation assay.

References

Troubleshooting & Optimization

Troubleshooting low signal in Sandacanol calcium imaging experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal issues in Sandacanol (Sandalore) calcium imaging experiments targeting the olfactory receptor OR2AT4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its role in calcium imaging?

A1: this compound, also known by its trade name Sandalore, is a synthetic sandalwood odorant. In the context of cellular biology, it acts as a selective agonist for the olfactory receptor OR2AT4, which is a G-protein coupled receptor (GPCR).[1][2] Activation of OR2AT4 by this compound initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]).[2][3][4] This calcium influx can be visualized and quantified using calcium-sensitive fluorescent dyes like Fluo-4 AM, making it a valuable tool for studying OR2AT4 activity.

Q2: What is the general principle of a this compound calcium imaging experiment?

A2: The experiment typically involves cells (often HEK293 cells) engineered to express the OR2AT4 receptor. These cells are loaded with a calcium indicator dye, such as Fluo-4 AM, which is non-fluorescent until it binds to calcium. When this compound is introduced, it binds to and activates the OR2AT4 receptors. This activation triggers a downstream signaling pathway, resulting in the release of calcium from intracellular stores and/or influx from the extracellular space. The binding of calcium to the dye causes a significant increase in fluorescence intensity, which is then measured using a fluorescence microscope or a plate reader.

Q3: What is the expected outcome of a successful this compound calcium imaging experiment?

A3: A successful experiment will show a rapid and transient increase in fluorescence intensity in OR2AT4-expressing cells upon the application of this compound. The magnitude of this response should ideally be dependent on the concentration of this compound, allowing for the determination of dose-response relationships and potency values (e.g., EC50).

Troubleshooting Guide: Low Signal in this compound Calcium Imaging

Low or no signal is a common issue in calcium imaging experiments. This guide provides a systematic approach to troubleshooting and resolving these problems.

Issue 1: No or very weak fluorescence signal upon this compound application.

Potential Cause Recommended Solution & Troubleshooting Steps
Poor OR2AT4 Expression or Trafficking Olfactory receptors are notoriously difficult to express and traffic to the cell surface in heterologous systems.[5] - Verify Expression: Confirm OR2AT4 expression using techniques like Western blotting or immunocytochemistry. - Co-express Accessory Proteins: Co-transfect with receptor-transporting proteins (RTPs) like RTP1S to promote cell surface localization. - Use Optimized Cell Lines: Some cell lines, like the LNCaP cell line, have been shown to be more effective for the functional expression of certain ORs compared to HEK293 cells.[6] Consider using commercially available OR2AT4 knockout or stable expression cell lines for more consistent results.[7]
Ineffective this compound Concentration The concentration of this compound may be too low to elicit a response or too high, leading to receptor desensitization or off-target effects. - Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., from 0.1 µM to 1 mM) to determine the optimal concentration and to generate a dose-response curve.[8] - Check this compound Quality: Ensure the this compound solution is fresh and has been stored correctly.
Suboptimal Calcium Indicator Loading Inadequate loading of the calcium indicator dye (e.g., Fluo-4 AM) will result in a low signal. - Optimize Loading Conditions: Experiment with different dye concentrations (typically 1-5 µM), incubation times (30-60 minutes), and temperatures (room temperature to 37°C).[9][10] - Use Pluronic F-127: Include Pluronic F-127 (typically 0.02%) in the loading buffer to aid in dye solubilization and cell loading.[11] - Prevent Dye Extrusion: Add an anion-transport inhibitor like probenecid (1-2.5 mM) to the loading and assay buffers to prevent the cells from pumping out the dye.[11]
Issues with Imaging Setup Incorrect microscope settings can lead to a failure to detect a signal. - Check Filter Sets: Ensure you are using the correct filter set for Fluo-4 (Excitation ~494 nm, Emission ~516 nm). - Optimize Acquisition Parameters: Adjust the exposure time and gain to maximize signal detection without causing phototoxicity. - Use a Positive Control: Use a calcium ionophore like ionomycin (e.g., 1-10 µM) at the end of the experiment to confirm that the cells are loaded with functional dye and that the imaging system is capable of detecting a calcium signal.[12]

Issue 2: High background fluorescence, leading to a low signal-to-noise ratio.

Potential Cause Recommended Solution & Troubleshooting Steps
Incomplete Fluo-4 AM Hydrolysis If the AM ester group is not fully cleaved, the dye may not be responsive to calcium and can contribute to background fluorescence. - Allow for De-esterification: After loading, incubate the cells in dye-free buffer for at least 30 minutes to allow for complete de-esterification by intracellular esterases.[10]
Dye Compartmentalization Fluo-4 AM can sometimes accumulate in organelles like mitochondria, leading to high background and a blunted cytosolic calcium signal. - Lower Loading Temperature: Loading the dye at room temperature instead of 37°C can sometimes reduce compartmentalization.[10] - Reduce Loading Time and Concentration: Use the lowest effective dye concentration and shortest incubation time.
Autofluorescence Cells and media components can have intrinsic fluorescence. - Use Phenol Red-Free Media: Use imaging media that does not contain phenol red, as it can increase background fluorescence. - Image an Unloaded Control: Image cells that have not been loaded with the calcium indicator to assess the level of autofluorescence.

Data Presentation

Table 1: Pharmacological Profile of this compound on OR2AT4

Parameter Value Cell Type Assay Reference
AgonistThis compound (Sandalore)OR2AT4-expressing cellsCalcium Imaging (Fura-2 AM)[8]
Dose-Response Range0 - 1 mMOR2AT4-expressing cellsCalcium Imaging (Fura-2 AM)[8]
AntagonistPheniratHaCaT cellsCalcium Imaging[3]
Phenirat IC50178 µMHaCaT cellsCalcium Imaging[3]

Experimental Protocols

Detailed Methodology for this compound Calcium Imaging Assay

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

1. Cell Preparation:

  • Seed OR2AT4-expressing cells (e.g., HEK293) onto a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Culture cells overnight in complete growth medium at 37°C in a 5% CO2 incubator.

2. Dye Loading:

  • Prepare a Fluo-4 AM loading solution. A typical solution consists of:

    • 1-5 µM Fluo-4 AM

    • 0.02% Pluronic F-127

    • 1-2.5 mM Probenecid

    • In a suitable buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Aspirate the growth medium from the cells and wash once with HBSS.

  • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C or room temperature in the dark.

  • After incubation, wash the cells twice with HBSS containing probenecid to remove extracellular dye.

  • Add fresh HBSS with probenecid to each well and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.

3. Calcium Imaging:

  • Place the plate in a fluorescence plate reader or on an inverted fluorescence microscope equipped for live-cell imaging.

  • Set the excitation and emission wavelengths for Fluo-4 (Ex: ~494 nm, Em: ~516 nm).

  • Establish a stable baseline fluorescence reading for each well for 1-2 minutes.

  • Add this compound at the desired concentrations to the wells. If using a plate reader with an injection system, this can be automated.

  • Record the fluorescence intensity over time for at least 5 minutes to capture the peak response and the subsequent decay of the signal.

  • As a positive control, at the end of the experiment, add a calcium ionophore like ionomycin to elicit a maximal calcium response.

4. Data Analysis:

  • The change in fluorescence is typically expressed as a ratio (F/F0) or a change in fluorescence normalized to the baseline (ΔF/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.

  • For dose-response experiments, plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Visualizations

G cluster_1 Intracellular This compound This compound OR2AT4 OR2AT4 (GPCR) This compound->OR2AT4 Binds to G_protein G-protein (Gαolf) OR2AT4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates PLC PLC G_protein->PLC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates MAPK MAPK Pathway (Erk1/2, p38) PKA->MAPK Phosphorylates IP3 IP3 PLC->IP3 Produces ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca_cyto Cytosolic Ca2+ Increase ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Ca_cyto->MAPK Activates

Caption: OR2AT4 signaling pathway upon this compound activation.

G start Start cell_prep 1. Seed OR2AT4-expressing cells in 96-well plate start->cell_prep dye_loading 2. Load cells with Fluo-4 AM (30-60 min) cell_prep->dye_loading wash 3. Wash to remove extracellular dye dye_loading->wash deester 4. De-esterification (30 min) wash->deester baseline 5. Measure baseline fluorescence deester->baseline add_this compound 6. Add this compound baseline->add_this compound record 7. Record fluorescence change (≥5 min) add_this compound->record pos_control 8. Add positive control (e.g., Ionomycin) record->pos_control analysis 9. Data Analysis (F/F0, EC50) pos_control->analysis end End analysis->end

Caption: Experimental workflow for a this compound calcium imaging assay.

G cluster_yes_control cluster_no_control start Low or No Signal? check_pos_control Run positive control (Ionomycin). See a signal? start->check_pos_control issue_is_receptor Issue likely with OR2AT4 or this compound check_pos_control->issue_is_receptor Yes issue_is_loading_or_imaging Issue likely with dye loading or imaging setup check_pos_control->issue_is_loading_or_imaging No check_expression Verify OR2AT4 expression and cell surface trafficking. issue_is_receptor->check_expression optimize_this compound Optimize this compound concentration. check_expression->optimize_this compound check_dye_loading Optimize Fluo-4 AM loading protocol. issue_is_loading_or_imaging->check_dye_loading check_imaging_settings Verify microscope/plate reader settings. check_dye_loading->check_imaging_settings

Caption: Troubleshooting decision tree for low signal in this compound experiments.

References

Technical Support Center: Enhancing Sandacanol Solubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving the aqueous solubility of Sandacanol. This resource is designed for researchers, scientists, and drug development professionals who are working with this lipophilic fragrance molecule and encountering challenges with its dissolution in aqueous environments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your formulation development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a challenge?

This compound is a synthetic fragrance ingredient prized for its characteristic sandalwood aroma. Chemically, it is a lipophilic molecule, meaning it has a strong affinity for oils and fats and, conversely, poor solubility in water. This inherent hydrophobicity makes it difficult to incorporate into aqueous-based formulations, leading to issues such as phase separation, precipitation, and reduced efficacy. One source indicates that this compound is insoluble in water[1]. For context, a similar sandalwood fragrance molecule has an experimental water solubility of approximately 17 mg/L at 20°C[2][3].

Q2: What are the primary methods for improving the aqueous solubility of this compound?

There are several established techniques to enhance the solubility of poorly water-soluble compounds like this compound. The most common and effective methods include:

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.

  • Solid Dispersion: Dispersing this compound in a hydrophilic carrier at a solid state.[4]

  • Nanosuspension: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution velocity.

Q3: How do I choose the most suitable solubility enhancement technique for my application?

The choice of method depends on several factors, including the desired final concentration of this compound, the formulation type (e.g., solution, gel, solid dosage form), regulatory considerations, and the required stability of the final product. For liquid formulations requiring optical clarity, cyclodextrin complexation or a nanosuspension might be ideal. For solid dosage forms, solid dispersion is a common and effective approach.

Q4: Are there any safety considerations when using these solubility enhancement techniques?

The excipients used in these methods, such as cyclodextrins, polymers, and surfactants, generally have a good safety profile and are widely used in pharmaceutical and cosmetic formulations. However, it is crucial to consult the regulatory guidelines and safety data sheets for each specific excipient used in your formulation. The concentration of each component should be kept within acceptable limits.

Troubleshooting Guides

Cyclodextrin Complexation
Problem Possible Cause(s) Suggested Solution(s)
Low complexation efficiency Incorrect cyclodextrin type or concentration.Screen different types of cyclodextrins (e.g., HP-β-CD, β-CD) and optimize the molar ratio of this compound to cyclodextrin.
Inefficient mixing or reaction time.Increase stirring speed or sonication time during complex formation. Allow for a longer equilibration period.
Presence of competing molecules.Ensure the solvent system is free of other hydrophobic molecules that could compete for the cyclodextrin cavity.
Precipitation of the complex Exceeding the solubility limit of the complex.Determine the phase solubility diagram to understand the solubility limits of the this compound-cyclodextrin complex.
Temperature fluctuations.Maintain a constant temperature during preparation and storage, as temperature can affect complex solubility.
Cloudy or hazy solution Formation of aggregates.Filter the solution through a sub-micron filter. Consider using a more water-soluble cyclodextrin derivative.
Incomplete complexation.Re-evaluate the preparation method to ensure complete encapsulation of this compound.
Solid Dispersion
Problem Possible Cause(s) Suggested Solution(s)
Drug recrystallization during storage The amorphous drug is thermodynamically unstable.Select a polymer carrier that has strong interactions with this compound to inhibit recrystallization. Store the solid dispersion in a low-humidity environment.
Inappropriate carrier selection.Choose a carrier with a high glass transition temperature (Tg) to reduce molecular mobility.
Low dissolution rate Incomplete dispersion of the drug in the carrier.Optimize the preparation method (e.g., increase cooling rate in the melting method, ensure complete solvent removal in the solvent evaporation method).
High drug loading.Reduce the drug-to-carrier ratio.
Phase separation upon dissolution The drug precipitates out of the supersaturated solution.Incorporate a precipitation inhibitor into the formulation.
Nanosuspension
Problem Possible Cause(s) Suggested Solution(s)
Particle size is too large Insufficient energy input during homogenization.Increase the homogenization pressure and/or the number of homogenization cycles.
Ineffective stabilizer.Screen different stabilizers or use a combination of stabilizers to provide better steric and electrostatic stabilization.
Particle aggregation and settling Inadequate stabilization.Optimize the concentration of the stabilizer. Measure the zeta potential to assess the stability; a higher absolute value is generally desirable.
Ostwald ripening.Select a stabilizer that effectively prevents the growth of larger particles at the expense of smaller ones.
Clogging of the homogenizer Large initial particle size.Pre-mill the this compound to reduce the initial particle size before high-pressure homogenization.

Quantitative Data Summary

The following table provides an illustrative comparison of the potential solubility enhancement of a lipophilic, poorly water-soluble compound similar to this compound using different techniques. The actual values for this compound may vary and should be determined experimentally.

Technique Carrier/Stabilizer Drug:Carrier Ratio Initial Solubility (mg/L) Achieved Solubility (mg/L) Fold Increase
Cyclodextrin Complexation Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1:1 Molar Ratio~17100 - 2006 - 12
Solid Dispersion Polyvinylpyrrolidone (PVP K30)1:5 (w/w)~17500 - 100030 - 60
Nanosuspension Poloxamer 188N/A~17200 - 40012 - 24

Note: The data presented are hypothetical and for illustrative purposes only. Experimental validation is required for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
  • Materials: this compound, Hydroxypropyl-β-Cyclodextrin (HP-β-CD), deionized water, ethanol.

  • Procedure:

    • Weigh HP-β-CD and place it in a mortar.

    • Add a small amount of a water:ethanol (1:1 v/v) mixture to the HP-β-CD to form a paste.

    • Accurately weigh this compound (e.g., to achieve a 1:1 molar ratio with HP-β-CD) and slowly add it to the paste.

    • Knead the mixture for 60 minutes.

    • Dry the resulting solid paste in a vacuum oven at 40°C for 24 hours.

    • Pulverize the dried complex and pass it through a fine-mesh sieve.

    • Store the resulting powder in a desiccator.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), methanol.

  • Procedure:

    • Accurately weigh this compound and PVP K30 (e.g., in a 1:5 w/w ratio).

    • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at 40°C until a solid film is formed on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask, pulverize it, and pass it through a fine-mesh sieve.

    • Store the resulting powder in a desiccator.

Protocol 3: Preparation of this compound Nanosuspension by High-Pressure Homogenization
  • Materials: this compound, Poloxamer 188 (stabilizer), deionized water.

  • Procedure:

    • Prepare an aqueous solution of the stabilizer (e.g., 2% w/v Poloxamer 188).

    • Disperse a pre-determined amount of this compound (e.g., 5% w/v) in the stabilizer solution.

    • Homogenize this pre-suspension using a high-shear stirrer for 30 minutes.

    • Process the pre-suspension through a high-pressure homogenizer at a pressure of 1500 bar for 20 cycles.

    • Cool the system during homogenization to prevent overheating.

    • Analyze the resulting nanosuspension for particle size, polydispersity index, and zeta potential.

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Solubility Enhancement Methods cluster_end Outcome start Poorly Soluble this compound method1 Cyclodextrin Complexation start->method1 method2 Solid Dispersion start->method2 method3 Nanosuspension start->method3 end Improved Aqueous Solubility of this compound method1->end method2->end method3->end

Caption: Overview of solubility enhancement workflows for this compound.

cyclodextrin_complexation This compound This compound (Guest) complex Inclusion Complex This compound->complex Encapsulation cyclodextrin Cyclodextrin (Host) cyclodextrin->complex

Caption: Formation of a this compound-cyclodextrin inclusion complex.

solid_dispersion_logic start This compound + Hydrophilic Carrier process Melting or Solvent Evaporation start->process result Solid Dispersion (Amorphous this compound in Carrier Matrix) process->result dissolution Dissolution in Aqueous Media result->dissolution end Enhanced Dissolution Rate dissolution->end

Caption: Logical flow of the solid dispersion technique.

References

Technical Support Center: Sandacanol Stability in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Sandacanol in experimental solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known as (E)-2-ethyl-4-(2,2,3-trimethyl-1-cyclopent-3-enyl)but-2-en-1-ol, is a synthetic fragrance molecule with a characteristic sandalwood scent. It is a viscous, colorless to pale yellow liquid. It is practically insoluble in water but soluble in alcohols and other organic solvents.

Q2: What are the primary factors that can cause this compound degradation in my experimental solutions?

Based on its chemical structure as an allylic alcohol and a terpene derivative, the primary factors that can contribute to the degradation of this compound include:

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation.[1][2]

  • Light Exposure: UV and visible light can induce photodegradation.[3]

  • Temperature: Elevated temperatures can accelerate degradation processes.[1][2]

  • pH: Extreme pH conditions (highly acidic or alkaline) may catalyze degradation reactions.

  • Presence of Contaminants: Trace metals or other reactive species in solvents or reagents can promote degradation.

Q3: How should I prepare a stock solution of this compound?

Due to its insolubility in water, a stock solution of this compound should be prepared in an appropriate organic solvent. Anhydrous ethanol or dimethyl sulfoxide (DMSO) are common choices for in vitro experiments. It is recommended to use high-purity, anhydrous solvents to minimize potential degradation.

Q4: What are the recommended storage conditions for this compound and its solutions?

To ensure the stability of this compound, both the neat compound and its solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8°C or -20°C for long-term storage.

  • Light: Protect from light by using amber glass vials or by wrapping containers in aluminum foil.[3]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Container: Use tightly sealed containers made of non-reactive materials like glass or HDPE.

Q5: For how long can I expect my this compound solution to be stable?

The stability of a this compound solution depends on the solvent, concentration, and storage conditions. It is highly recommended to perform a stability study under your specific experimental conditions. As a general guideline, freshly prepared solutions are always preferred. For critical experiments, it is advisable to use solutions prepared on the same day.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results over time. This compound in the working solution may be degrading.Prepare fresh working solutions for each experiment. Perform a stability test of your stock and working solutions under your experimental conditions.
Loss of this compound concentration in the stock solution. The stock solution may be undergoing slow degradation due to improper storage.Ensure the stock solution is stored at a low temperature, protected from light, and under an inert atmosphere. Aliquot the stock solution to minimize freeze-thaw cycles.
Precipitation is observed when preparing aqueous working solutions. This compound has very low aqueous solubility.Increase the percentage of co-solvent (e.g., ethanol, DMSO) in the final working solution. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Appearance of unknown peaks in analytical chromatograms. These may be degradation products of this compound.Review the handling and storage procedures. Consider potential degradation pathways such as oxidation or photodegradation. An inert atmosphere and light protection are crucial.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the table below summarizes general stability information based on its chemical class.

ParameterConditionRecommendationRationale
Temperature Elevated TemperaturesAvoid heating solutions unless necessary for the experimental protocol.Higher temperatures accelerate oxidative and thermal degradation reactions.[1][2]
pH Acidic or AlkalineMaintain solutions at a neutral pH if possible. Buffer the solution if necessary.Allylic alcohols can be susceptible to acid-catalyzed rearrangements or base-catalyzed oxidation.
Light UV or prolonged light exposureWork in a dimly lit area or use light-blocking containers.UV light can provide the energy for photodegradation, leading to the formation of free radicals.[3]
Oxygen Exposure to airDegas solvents and overlay solutions with an inert gas (N₂ or Ar).Oxygen is a key reactant in oxidative degradation pathways.[1][2]

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution
  • Materials:

    • This compound

    • Anhydrous ethanol or DMSO (spectroscopic grade or higher)

    • Calibrated analytical balance

    • Volumetric flask (amber glass)

    • Pipettes

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Accurately weigh the desired amount of this compound in a clean, dry weighing boat.

    • Transfer the this compound to the volumetric flask.

    • Add a small amount of the chosen solvent (e.g., ethanol) to dissolve the this compound completely.

    • Once dissolved, add the solvent up to the mark on the volumetric flask.

    • Mix the solution thoroughly by inverting the flask several times.

    • Purge the headspace of the flask with an inert gas before sealing.

    • Store the stock solution in a refrigerator or freezer, protected from light.

Protocol for a Basic Stability-Indicating Assay using GC-MS
  • Objective: To determine the stability of this compound in a specific experimental solution over time.

  • Methodology:

    • Prepare the this compound solution in the desired experimental buffer or medium.

    • Divide the solution into several aliquots in amber vials.

    • Store the aliquots under the intended experimental conditions (e.g., specific temperature, lighting).

    • At predefined time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot for analysis.

    • Extract the this compound from the aqueous medium using a suitable organic solvent (e.g., hexane or ethyl acetate).

    • Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation.

    • Monitor the appearance of new peaks in the chromatogram, which may correspond to degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_exp Experimental Use cluster_analysis Stability Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve store Store Solution (Dark, Cold, Inert Gas) dissolve->store prepare_working Prepare Working Solution store->prepare_working run_assay Perform Experiment prepare_working->run_assay sampling Sample at Time Points run_assay->sampling Stability Check gcms GC-MS Analysis sampling->gcms data Data Interpretation gcms->data degradation_pathway cluster_factors Degradation Factors cluster_products Potential Degradation Products This compound This compound oxidation_products Oxidation Products (Epoxides, Aldehydes, Ketones) This compound->oxidation_products rearrangement_products Rearrangement Products This compound->rearrangement_products polymerization_products Polymers This compound->polymerization_products oxygen Oxygen (Air) oxygen->oxidation_products light Light (UV) light->rearrangement_products heat Heat heat->polymerization_products

References

Addressing off-target effects of Sandacanol in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sandacanol in cellular assays. The information is tailored for scientists and drug development professionals to help identify and address potential off-target effects and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular target?

This compound is a synthetic sandalwood odorant. In human cells, its primary known target is the olfactory receptor OR2AT4, a G-protein coupled receptor (GPCR) ectopically expressed in tissues such as the skin and hair follicles.[1][2][3] Activation of OR2AT4 by this compound has been shown to promote cell proliferation and migration, making it a compound of interest in studies related to wound healing and hair growth.[4][5]

Q2: What are the known downstream signaling pathways activated by this compound?

Upon binding to OR2AT4, this compound initiates a signaling cascade that includes:

  • Increased intracellular calcium (Ca2+), inositol phosphate, and cyclic adenosine monophosphate (cAMP).[1][2]

  • Phosphorylation and activation of Ca2+/calmodulin-dependent protein kinase kinase 2 (CaMKK2), AMP-activated protein kinase (AMPK), and mammalian target of rapamycin complex 1 (mTORC1).[1]

  • Phosphorylation of extracellular signal-regulated kinases (ERK1/2) and p38 mitogen-activated protein kinases (p38 MAPK).[2]

  • In hair follicles, this signaling leads to an increase in Insulin-like Growth Factor 1 (IGF-1).[3][6]

Q3: Are there any known or potential off-targets for this compound?

While specific off-target screening data for this compound is not widely published, related compounds found in sandalwood oil offer insights into potential off-target interactions. The primary components of sandalwood oil, α- and β-santalol, have been shown to bind to the cannabinoid receptor type II (CB2).[7] Additionally, α-santalol has demonstrated antagonistic effects at the dopamine D2 and serotonin 5-HT2A receptors.[7] These receptors should be considered as potential off-targets for this compound.

Q4: What are the recommended positive and negative controls for a this compound experiment?

  • Positive Control: For on-target validation, a known agonist of the OR2AT4 receptor can be used, although this compound itself is often used as the primary agonist.

  • On-Target Negative Controls: To confirm that the observed effects are mediated by OR2AT4, two key controls can be employed:

    • Specific Antagonist: Phenirat has been identified as a specific antagonist for OR2AT4 and can be used to block the effects of this compound.[3][8]

    • Target Knockdown: Using siRNA or shRNA to knock down the expression of OR2AT4 in the experimental cell line is a robust method to verify on-target activity.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds.

Compound Target Assay Value Reference
α-santalolCannabinoid Receptor 2 (CB2)Binding Affinity (Ki)10.49 µM[7]
β-santalolCannabinoid Receptor 2 (CB2)Binding Affinity (Ki)8.19 µM[7]
α-santalolDopamine D2 ReceptorAntagonist Activity (IC50)75 µM[7]
α-santalolSerotonin 5-HT2A ReceptorAntagonist Activity (IC50)180 µM[7]

Note: The EC50 value for this compound at its primary target, OR2AT4, is not yet publicly available.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No cellular response to this compound treatment. 1. Low or no expression of OR2AT4 in the cell line. 2. Inactive this compound. 3. Suboptimal assay conditions.1. Verify OR2AT4 expression using RT-PCR or Western blot. 2. Test a fresh batch of this compound. 3. Optimize this compound concentration and incubation time.
High background signal or inconsistent results. 1. Off-target effects. 2. Cellular stress due to high this compound concentration. 3. Assay interference.1. Use an OR2AT4 antagonist (Phenirat) or siRNA knockdown to confirm on-target effects. 2. Perform a dose-response curve to determine the optimal, non-toxic concentration. 3. Include appropriate vehicle controls and check for this compound's autofluorescence if using fluorescence-based assays.
Observed phenotype is not blocked by OR2AT4 antagonist or knockdown. 1. The phenotype is due to an off-target effect. 2. Incomplete knockdown of OR2AT4.1. Investigate potential off-targets (e.g., CB2, D2, 5-HT2A receptors). 2. Confirm knockdown efficiency and consider using a different siRNA sequence or a knockout cell line.

Experimental Protocols

Protocol 1: Assessment of On-Target this compound Activity in Keratinocytes

This protocol outlines a workflow to confirm that the cellular effects of this compound are mediated through its primary target, OR2AT4.

1. Cell Culture and Treatment:

  • Culture human keratinocytes (e.g., HaCaT cell line) in appropriate media.
  • Seed cells in multi-well plates suitable for the downstream assay.
  • Treat cells with a predetermined optimal concentration of this compound. Include vehicle-only and untreated controls.

2. On-Target Validation:

  • Antagonist Co-treatment: In a parallel experiment, co-treat cells with this compound and the OR2AT4 antagonist, Phenirat.
  • siRNA Knockdown: Transfect keratinocytes with siRNA targeting OR2AT4 48-72 hours prior to this compound treatment. Use a non-targeting siRNA as a control.

3. Downstream Assays:

  • Calcium Imaging: Measure intracellular calcium mobilization upon this compound treatment using a fluorescent calcium indicator (e.g., Fura-2 AM).
  • Western Blot: Analyze the phosphorylation status of key downstream signaling proteins such as ERK1/2 and p38 MAPK.
  • Proliferation Assay: Assess cell proliferation using a standard method like MTT or BrdU incorporation.

Protocol 2: Investigating Potential Off-Target Effects of this compound

This protocol provides a framework for investigating if this compound interacts with the potential off-target, CB2 receptor.

1. Cell Line Selection:

  • Use a cell line known to express the CB2 receptor (e.g., HEK293 cells transfected with a CB2 expression vector, or an immune cell line like Jurkat).
  • Ensure the selected cell line has low or no endogenous expression of OR2AT4.

2. Competitive Binding Assay:

  • Perform a radioligand binding assay using a known high-affinity CB2 ligand (e.g., [3H]CP55940).
  • Incubate cell membranes with the radioligand in the presence of increasing concentrations of this compound.
  • Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound for the CB2 receptor.

3. Functional Assay:

  • Stimulate the CB2-expressing cells with a known CB2 agonist (e.g., JWH-133).
  • In a parallel experiment, co-treat the cells with the CB2 agonist and varying concentrations of this compound to assess if this compound acts as an antagonist.
  • Measure a downstream signaling event associated with CB2 activation, such as inhibition of adenylyl cyclase activity.

Visualizations

Sandacanol_On_Target_Signaling This compound This compound OR2AT4 OR2AT4 (Olfactory Receptor) This compound->OR2AT4 G_Protein G-Protein OR2AT4->G_Protein AC Adenylyl Cyclase G_Protein->AC PLC Phospholipase C G_Protein->PLC cAMP ↑ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG MAPK_Pathway MAPK Pathway (ERK1/2, p38) cAMP->MAPK_Pathway Ca2 ↑ Ca2+ IP3_DAG->Ca2 CaMKK2 CaMKK2 Ca2->CaMKK2 AMPK AMPK CaMKK2->AMPK mTORC1 mTORC1 AMPK->mTORC1 Cellular_Response Cellular Response (Proliferation, Migration, Anti-apoptosis) mTORC1->Cellular_Response MAPK_Pathway->Cellular_Response Off_Target_Workflow Start Phenotype Observed with This compound Treatment OnTarget_Check Is the phenotype blocked by OR2AT4 antagonist (Phenirat) or siRNA knockdown? Start->OnTarget_Check OnTarget_Conclusion Phenotype is likely ON-TARGET OnTarget_Check->OnTarget_Conclusion Yes OffTarget_Investigation Investigate Potential OFF-TARGETS OnTarget_Check->OffTarget_Investigation No OffTarget_Examples Potential Off-Targets: - CB2 Receptor - Dopamine D2 Receptor - Serotonin 5-HT2A Receptor OffTarget_Investigation->OffTarget_Examples Binding_Assay Perform competitive binding assays OffTarget_Investigation->Binding_Assay Functional_Assay Conduct functional assays in OR2AT4-negative cells OffTarget_Investigation->Functional_Assay

References

Technical Support Center: Enhancing the Stability of Sandacanol for Long-Term Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Sandacanol for long-term studies. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution appears to be losing its characteristic sandalwood odor over time. What could be the cause?

A1: The loss of this compound's distinct aroma is likely due to chemical degradation. As an unsaturated alcohol, this compound is susceptible to degradation pathways initiated by environmental factors. The primary culprits are typically oxidation and photodegradation, which can alter the molecular structure of the fragrance compound, leading to a diminished or altered scent profile.[1] It is also a mixture of (E)- and (Z)-isomers, and shifts in this isomeric ratio due to instability can also affect the overall odor.[2]

Troubleshooting:

  • Storage Conditions: Ensure this compound is stored in a tightly sealed, opaque container in a cool, dark place to minimize exposure to light and oxygen.[3] Inert gas blanketing (e.g., with nitrogen or argon) can also be effective.

  • Solvent Choice: The solvent used can impact stability. Polar protic solvents may participate in degradation reactions. Consider using less reactive, non-polar solvents where appropriate for your application.

  • Purity Check: Impurities, particularly trace metals, can catalyze degradation reactions.[1] Ensure you are using a high-purity grade of this compound.

Q2: I have observed a change in the color of my this compound-containing formulation, from colorless to pale yellow. Is this related to instability?

A2: Yes, a color change is often an indicator of chemical degradation. Oxidation of unsaturated compounds can lead to the formation of chromophores, which are molecules that absorb visible light and thus appear colored. This phenomenon is commonly observed in fragrance materials exposed to air and/or light over time.

Troubleshooting:

  • Antioxidant Addition: Incorporating an antioxidant into your formulation can effectively mitigate oxidative degradation. Common choices for fragrance stabilization include Butylated Hydroxytoluene (BHT) and Tocopherol (Vitamin E).[4]

  • Headspace Minimization: Reduce the amount of air in the storage container to limit the availability of oxygen for oxidative reactions.

Q3: My experimental results with this compound are inconsistent. Could stability issues be a factor?

A3: Absolutely. If this compound is degrading during the course of your experiment, its effective concentration will decrease, leading to variability in your results. This is particularly critical in long-term studies where samples are stored for extended periods.

Troubleshooting:

  • Time-Course Analysis: Perform a preliminary stability study on your this compound solution under your specific experimental conditions. Analyze the concentration of this compound at different time points to determine its degradation rate.

  • Internal Standard: When using analytical techniques like Gas Chromatography (GC), incorporate a stable internal standard in your samples. This will help to correct for any variations in sample preparation or instrument response, providing more accurate quantification of this compound over time.

  • Freshly Prepared Solutions: For critical experiments, prepare this compound solutions fresh to ensure an accurate starting concentration.

Q4: I am working with a formulation that has an acidic pH. Is this a concern for this compound's stability?

A4: Yes, acidic conditions can be detrimental to the stability of this compound. Information from fragrance ingredient suppliers indicates that this compound has poor stability in products with a citric acid environment.[5] Acid-catalyzed reactions, such as hydration of the double bond or isomerization, can lead to the formation of degradation products with different olfactory and chemical properties.

Troubleshooting:

  • pH Adjustment: If your experimental design allows, adjust the pH of your formulation to be closer to neutral.

  • Buffering: Use a suitable buffer system to maintain a stable pH throughout your experiment.

  • Encapsulation: Consider encapsulating the this compound to create a protective barrier between the fragrance molecule and the acidic environment.

Strategies for Improving this compound Stability

For long-term studies, proactive measures should be taken to ensure the stability of this compound. The following strategies are recommended:

Use of Antioxidants

Oxidation is a primary degradation pathway for many fragrance molecules, including unsaturated alcohols like this compound. Antioxidants work by scavenging free radicals, thereby inhibiting the oxidative cascade.

  • Butylated Hydroxytoluene (BHT): A widely used synthetic antioxidant in the fragrance industry. It is effective at low concentrations.

  • Tocopherol (Vitamin E): A natural antioxidant that is also effective in preserving fragrance integrity.

Table 1: Recommended Antioxidants for this compound Stabilization

AntioxidantTypical Concentration Range (% w/w)Key Considerations
Butylated Hydroxytoluene (BHT)0.01 - 0.1Highly effective and cost-efficient.
Tocopherol (Vitamin E)0.05 - 0.5Natural alternative, can have a slight odor.

Note: The optimal concentration of antioxidant should be determined experimentally for your specific formulation.

Encapsulation

Encapsulation provides a physical barrier, protecting this compound from environmental stressors such as light, oxygen, and reactive chemicals in a formulation.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with fragrance molecules, effectively shielding them from the external environment. This has been shown to improve the stability of volatile compounds.[6][7]

  • Polymeric Microcapsules: this compound can be encapsulated within a polymer shell. This not only improves stability but can also provide a controlled-release mechanism.

Table 2: Encapsulation Strategies for this compound

Encapsulation MethodWall Material ExampleKey Benefits
Inclusion ComplexationBeta-CyclodextrinProtection from light and oxidation, potential for sustained release.[6][7]
Interfacial PolymerizationPolyurea/PolyurethaneRobust physical barrier, controlled release properties.
Spray DryingModified Starch, Gum ArabicScalable process, good protection against oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound (high purity)

  • Solvent (e.g., ethanol, isopropanol)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Analytical instrumentation: Gas Chromatograph with Mass Spectrometric detector (GC-MS)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a UV light source (e.g., 254 nm) for 24 hours.

    • Control: Keep the stock solution at room temperature in the dark.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to an appropriate concentration for GC-MS analysis.

    • Analyze the samples by GC-MS to determine the percentage of this compound remaining and to identify any degradation products.

Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each stress condition.

  • Analyze the mass spectra of the new peaks to propose structures for the degradation products.

Table 3: Illustrative Data from a Forced Degradation Study of this compound

Stress ConditionTime (hours)This compound Remaining (%)Major Degradation Products (Hypothetical)
Control (RT, dark)4899.5-
0.1 M HCl, 60°C2475.2Isomerized products, hydration products
0.1 M NaOH, 60°C2488.9Aldehydic and ketonic fragments
3% H₂O₂, RT2465.4Epoxides, diols
80°C4892.1Dehydration products
UV light (254 nm)2458.7Isomerized products, cyclization products

Disclaimer: The data in this table is illustrative and intended to represent potential outcomes. Actual results may vary.

Visualizations

Signaling Pathways and Workflows

Caption: Putative degradation pathways for this compound under various stress conditions.

Caption: Workflow for a comprehensive long-term stability study of this compound.

References

Minimizing variability in Sandacanol-based experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving Sandacanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action in biological research?

A1: this compound is a synthetic sandalwood odorant. In biological research, it is primarily known as an agonist for the olfactory receptor OR2AT4, which is a G protein-coupled receptor (GPCR).[1][2] The activation of OR2AT4 by this compound (often referred to as Sandalore in literature) in human keratinocytes has been shown to induce a cAMP-dependent signaling pathway.[1][2]

Q2: What are the key chemical properties of this compound that can affect experimental outcomes?

A2: this compound is a lipophilic molecule with low water solubility.[3][4] It is a mixture of (E)- and (Z)-isomers. These properties can lead to challenges in preparing stable and homogenous solutions for cell-based assays, potentially causing significant variability in results.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a cool, dry place in tightly sealed containers, protected from heat and light. It is often recommended to store it under a nitrogen atmosphere.[3] The shelf life is typically 24 months or longer under proper storage conditions.[3]

Q4: In which cell types has the activity of this compound or similar synthetic sandalwood odorants been primarily studied?

A4: The effects of synthetic sandalwood odorants like Sandalore have been extensively studied in human keratinocytes, where they have been shown to promote cell proliferation and migration.[1][2][5] These compounds have also been investigated in the context of cancer research, with studies on various cancer cell lines.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound-based experiments.

Issue 1: High Variability in Cell-Based Assay Results

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Poor this compound Solubility This compound's low water solubility can lead to precipitation in aqueous cell culture media, resulting in inconsistent concentrations and cellular exposure.Prepare a high-concentration stock solution in a suitable solvent like DMSO. When preparing working solutions, perform serial dilutions and ensure the final solvent concentration is not toxic to the cells (typically <0.1%). Visually inspect for precipitation.[6][7][8]
Inconsistent Stock Solution Improperly prepared or stored stock solutions can degrade over time, leading to variable experimental outcomes.Prepare fresh stock solutions regularly and store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Non-Specific Binding As a lipophilic compound, this compound may bind non-specifically to plasticware, such as pipette tips and microplates, leading to a lower effective concentration.[9]Use low-retention plasticware. Consider adding a small amount of a non-ionic surfactant like Tween-20 to the assay buffer, if compatible with the experimental setup, to reduce non-specific binding.[9]
Cell Culture Inconsistency Variations in cell passage number, confluency, and overall health can significantly impact the cellular response to this compound.Maintain a consistent cell culture protocol. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. Regularly check for mycoplasma contamination.
Issue 2: Low or No Cellular Response to this compound

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Low Receptor Expression The target receptor, OR2AT4, may be expressed at very low levels or not at all in the chosen cell line.Verify the expression of OR2AT4 in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express this receptor, such as primary human keratinocytes or HaCaT cells.[1][2]
Degraded this compound The biological activity of this compound can be compromised if the compound has degraded.Ensure proper storage of this compound powder and stock solutions. Purchase from a reputable supplier and check the certificate of analysis for purity.
Suboptimal Assay Conditions The incubation time, this compound concentration, or other assay parameters may not be optimal for detecting a response.Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
Insensitive Detection Method The chosen method for detecting the downstream signal (e.g., cAMP levels, protein phosphorylation) may not be sensitive enough.Utilize a highly sensitive assay kit, such as an AlphaScreen or HTRF-based cAMP assay, for robust signal detection.[10][11]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound powder.

  • Dissolve the powder in an appropriate volume of DMSO to achieve a 100 mM concentration.

  • Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Keratinocyte Proliferation Assay (Wound Healing/Scratch Assay)

This protocol is adapted from studies demonstrating the effect of Sandalore on keratinocyte migration.[1][2]

Materials:

  • Human keratinocytes (e.g., HaCaT)

  • Appropriate cell culture medium and supplements

  • 6-well plates

  • Sterile p200 pipette tip

  • Microscope with imaging capabilities

  • This compound working solutions (prepared from stock)

Procedure:

  • Seed keratinocytes in 6-well plates and grow to confluence.

  • Create a "scratch" or "wound" in the confluent monolayer using a sterile p200 pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh cell culture medium containing the desired concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).

  • Image the scratch at time 0.

  • Incubate the plates at 37°C in a 5% CO₂ incubator.

  • Image the same fields at regular intervals (e.g., 12, 24, 48 hours) to monitor cell migration into the scratch.

  • Quantify the closure of the scratch area over time using image analysis software.

Visualizations

Sandacanol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound OR2AT4 OR2AT4 (GPCR) This compound->OR2AT4 binds G_protein Gαs OR2AT4->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates PKA PKA cAMP->PKA activates MAPK_cascade MAPK Cascade PKA->MAPK_cascade activates Erk12 p-Erk1/2 MAPK_cascade->Erk12 p38 p-p38 MAPK_cascade->p38 Transcription_Factors Transcription Factors Erk12->Transcription_Factors activates p38->Transcription_Factors activates Cell_Response Cell Proliferation & Migration Transcription_Factors->Cell_Response leads to

Caption: Signaling pathway of this compound via the olfactory receptor OR2AT4.

Troubleshooting_Workflow Start Experiment Shows High Variability or No Response Check_Reagent 1. Check this compound Solution (Solubility, Storage, Purity) Start->Check_Reagent Check_Reagent->Start Issue Found & Corrected Check_Cells 2. Verify Cell Health & Receptor Expression (Passage, Confluency, Mycoplasma, qPCR) Check_Reagent->Check_Cells Solution OK Check_Cells->Start Issue Found & Corrected Check_Assay 3. Review Assay Protocol (Concentration, Incubation Time, Detection) Check_Cells->Check_Assay Cells OK Check_Assay->Start Issue Found & Corrected Optimize Optimize Assay Parameters (Dose-Response, Time-Course) Check_Assay->Optimize Protocol Seems OK Result Consistent Results Optimize->Result

Caption: Troubleshooting workflow for this compound-based experiments.

References

Technical Support Center: Synthesis of Sandacanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of Sandacanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route to this compound involves a two-step process:

  • Aldol Condensation: An aldol condensation of α-campholenaldehyde with butanal. This reaction forms an α,β-unsaturated aldehyde intermediate.

  • Selective Reduction: A selective reduction of the α,β-unsaturated aldehyde to the corresponding allylic alcohol, this compound. It is crucial to selectively reduce the aldehyde group without affecting the carbon-carbon double bonds, which are essential for the characteristic sandalwood odor.[1]

Q2: What are the critical challenges in the synthesis of this compound derivatives?

A2: Researchers often face challenges in two main areas:

  • Aldol Condensation:

    • Side Reactions: The aldol condensation can be prone to side reactions, such as the self-condensation of butanal, leading to a mixture of products and reducing the yield of the desired intermediate.

    • Catalyst Selection: The choice of catalyst (typically a base) and reaction conditions (temperature, solvent) is critical to favor the cross-condensation product over side products.

  • Selective Hydrogenation:

    • Over-reduction: A major challenge is the over-reduction of the α,β-unsaturated aldehyde, which can lead to the saturation of the double bond within the campholenic ring system, resulting in a loss of the desired sandalwood fragrance.

    • Chemoselectivity: Achieving high chemoselectivity for the reduction of the aldehyde group in the presence of other reducible functional groups is a key challenge.

Q3: What purification methods are suitable for this compound and its derivatives?

A3: this compound and its derivatives are typically high-boiling point oily liquids.[2] Therefore, vacuum distillation is the most common and effective method for their purification. It allows for distillation at lower temperatures, preventing thermal decomposition of the product. Other chromatographic techniques, such as column chromatography, can also be employed for purification, especially for the separation of isomers or closely related byproducts.

Troubleshooting Guides

Aldol Condensation of α-Campholenaldehyde and Butanal

Problem 1: Low yield of the desired α,β-unsaturated aldehyde.

Possible Cause Troubleshooting Strategy
Self-condensation of butanal: Butanal can react with itself, especially under strong basic conditions.- Use a milder base or a heterogeneous catalyst. - Slowly add butanal to the reaction mixture containing α-campholenaldehyde and the catalyst to maintain a low concentration of butanal. - Optimize the reaction temperature; lower temperatures may favor the cross-condensation.
Incorrect stoichiometry: An inappropriate ratio of reactants can lead to the formation of byproducts.- Experiment with different molar ratios of α-campholenaldehyde to butanal. A slight excess of α-campholenaldehyde may be beneficial.
Ineffective catalyst: The chosen base may not be optimal for the reaction.- Screen different bases (e.g., NaOH, KOH, NaOMe, or heterogeneous catalysts like hydrotalcites). - Ensure the catalyst is not deactivated by impurities in the reactants or solvent.
Suboptimal reaction time: The reaction may not have reached completion, or prolonged reaction times may lead to byproduct formation.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Problem 2: Formation of multiple unidentified byproducts.

Possible Cause Troubleshooting Strategy
Multiple aldol additions: More than one molecule of butanal may react with α-campholenaldehyde.- Adjust the stoichiometry and reaction conditions as described in Problem 1.
Cannizzaro reaction: If a strong base is used and the aldehyde cannot enolize, a disproportionation reaction can occur.- While less likely with enolizable aldehydes, ensure appropriate reaction conditions to favor the aldol pathway.
Decomposition of reactants or products: High temperatures or prolonged reaction times can lead to decomposition.- Conduct the reaction at the lowest effective temperature and for the shortest necessary time.
Selective Reduction of the α,β-Unsaturated Aldehyde

Problem 3: Low yield of this compound and presence of saturated byproducts.

Possible Cause Troubleshooting Strategy
Over-reduction: The reducing agent is too harsh or the reaction conditions are not selective, leading to the reduction of the C=C bonds.- Use a chemoselective reducing agent. For example, sodium borohydride (NaBH₄) is generally more selective for aldehydes over double bonds compared to lithium aluminum hydride (LiAlH₄). - Employ catalytic transfer hydrogenation with a suitable catalyst and hydrogen donor. - Consider a Meerwein-Ponndorf-Verley (MPV) reduction, which is known for its high chemoselectivity for carbonyl groups.
Catalyst poisoning: The hydrogenation catalyst may be poisoned by impurities from the previous step.- Purify the α,β-unsaturated aldehyde intermediate before the reduction step.
Suboptimal reaction conditions: Temperature, pressure, and reaction time can affect selectivity.- Optimize the reaction parameters. Lower temperatures and pressures often favor selectivity. Monitor the reaction closely to stop it once the starting material is consumed.

Problem 4: Incomplete reaction, with starting material remaining.

Possible Cause Troubleshooting Strategy
Insufficient reducing agent: The amount of reducing agent is not enough to convert all of the starting material.- Use a stoichiometric excess of the reducing agent.
Deactivated catalyst: The catalyst has lost its activity.- Use fresh or freshly activated catalyst.
Low reaction temperature: The reaction may be too slow at the chosen temperature.- Gradually increase the reaction temperature while monitoring for the formation of byproducts.

Experimental Protocols

Step 1: Aldol Condensation of α-Campholenaldehyde with Propionaldehyde (Adapted from EP0937018B1)

Parameter Value
Reactants α-campholenaldehyde, Propionaldehyde
Base Sodium methoxide in methanol
Solvent Methanol
Temperature 15-20°C
Reaction Time ~3 hours
Work-up Neutralization with HCl, extraction with an organic solvent, and removal of the solvent.

Step 2: Meerwein-Ponndorf-Verley (MPV) Reduction (Adapted from EP0937018B1)

Parameter Value
Reactant 2-methyl-4-(2,2,3-trimethyl-cyclopent-3-en-1-yl)-but-2-enal
Reducing Agent Aluminum isopropoxide
Solvent Isopropanol
Additive A basic amine compound
Work-up Hydrolysis of the aluminum salts and extraction of the product.

Data Presentation

Physicochemical Properties of this compound

Property Value Reference
CAS Number 28219-61-6[2][3]
Molecular Formula C₁₄H₂₄O[2][3]
Molecular Weight 208.34 g/mol [2][3]
Boiling Point 114-116 °C at 1 mmHg[2]
Density 0.91 g/cm³[2]
Refractive Index 1.4865-1.4885[2]
Appearance Clear, colorless to slightly yellowish liquid[3]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Selective Reduction cluster_purification Purification alpha-Campholenaldehyde alpha-Campholenaldehyde Aldol_Reaction Aldol Condensation (Base Catalyst) alpha-Campholenaldehyde->Aldol_Reaction Butanal Butanal Butanal->Aldol_Reaction Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Intermediate Aldol_Reaction->Unsaturated_Aldehyde Reduction Selective Reduction (e.g., MPV Reduction) Unsaturated_Aldehyde->Reduction This compound This compound Reduction->this compound Purification Vacuum Distillation This compound->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Aldol Start Low Yield in Aldol Condensation Check_Side_Reactions Investigate Side Reactions Start->Check_Side_Reactions Check_Stoichiometry Incorrect Stoichiometry? Start->Check_Stoichiometry Monitor_Reaction Monitor Reaction Progress (TLC/GC) Start->Monitor_Reaction Self_Condensation Self-Condensation of Butanal? Check_Side_Reactions->Self_Condensation Optimize_Conditions Optimize Reaction Conditions Self_Condensation->Optimize_Conditions Slow_Addition Slowly Add Butanal Optimize_Conditions->Slow_Addition Lower_Temp Lower Reaction Temperature Optimize_Conditions->Lower_Temp Change_Catalyst Change Catalyst Optimize_Conditions->Change_Catalyst Adjust_Ratio Adjust Reactant Ratio Check_Stoichiometry->Adjust_Ratio

Caption: Troubleshooting logic for low yield in aldol condensation.

Troubleshooting_Reduction Start Low Selectivity in Reduction Over_Reduction Over-reduction Observed? Start->Over_Reduction Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Purify_Intermediate Purify Aldehyde Intermediate Start->Purify_Intermediate Change_Reagent Change Reducing Agent (e.g., NaBH₄, MPV) Over_Reduction->Change_Reagent Optimize_Conditions Optimize Conditions (Temp, Pressure) Over_Reduction->Optimize_Conditions Check_Reagent_Amount Check Amount of Reducing Agent Incomplete_Reaction->Check_Reagent_Amount Check_Catalyst Check Catalyst Activity Incomplete_Reaction->Check_Catalyst

References

Best practices for handling and storing Sandacanol in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sandacanol

Welcome to the technical support center for this compound. This guide provides best practices for the handling and storage of this compound in a laboratory environment, targeting researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary laboratory uses?

This compound is a synthetic aroma chemical with the chemical name (E)-2-ethyl-4-(2,2,3-trimethyl-1-cyclopent-3-enyl)but-2-en-1-ol[1]. It is primarily used in fragrance compositions to impart a woody, sandalwood character[2]. In a research and development setting, it may be used as a reference standard, a component in formulation studies, or in sensory analysis experiments. It is a colorless to pale yellow, oily liquid[1][2][3].

Q2: What are the key hazards associated with this compound?

This compound is classified as a combustible liquid that can cause skin and serious eye irritation[4][5][6]. It is also recognized as being toxic to aquatic life with long-lasting effects[5][7][8]. In some cases, it may cause an allergic skin reaction[8]. Therefore, appropriate personal protective equipment (PPE) should always be used when handling this substance.

Q3: What personal protective equipment (PPE) is required when handling this compound?

When handling this compound, it is essential to use the following personal protective equipment:

  • Gloves: Chemical-resistant gloves are necessary to prevent skin contact[4].

  • Eye Protection: Safety goggles or a face shield should be worn to protect against splashes and eye irritation[4][5].

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

  • Ventilation: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors[4].

Q4: What is the recommended procedure for storing this compound?

Proper storage is crucial to maintain the quality and stability of this compound. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area[1][3][8][9]. The storage area should be protected from light and heat, and away from open flames or other ignition sources[8]. Some suppliers also recommend storing it under a nitrogen atmosphere to prevent oxidation[3][9].

Q5: What is the shelf life of this compound?

The recommended shelf life for this compound is typically between 18 and 24 months when stored under appropriate conditions[1]. Beyond this period, the quality of the chemical should be re-evaluated before use to ensure it meets the required specifications for your experiments[1].

Troubleshooting Guide

IssuePossible CauseRecommended Action
Change in Color or Odor Oxidation or degradation due to improper storage (exposure to air, light, or heat).Do not use the material. Re-evaluate the quality of the this compound through appropriate analytical methods. Review storage procedures to ensure they meet the recommended guidelines.
Skin or Eye Irritation Occurs Accidental exposure due to inadequate PPE or improper handling.For skin contact, wash the affected area with plenty of soap and water and remove contaminated clothing[4]. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present[4][5]. Seek medical attention if irritation persists[4].
Spillage of this compound Improper handling or container failure.For small spills, absorb the material with an inert substance like vermiculite or dry sand and place it in a suitable container for disposal[4][8]. For larger spills, ensure the area is well-ventilated, eliminate ignition sources, and use personal protective equipment during cleanup[4]. Prevent the spill from entering drains or waterways[4][8].

Quantitative Data Summary

PropertyValueSource(s)
Chemical Formula C14H24O[1][2]
Molecular Weight 208.34 g/mol [1][2][7]
CAS Number 28219-61-6[1][2]
Appearance Colorless to pale yellow oily liquid[1][2][3]
Boiling Point 287.37 °C / 114-116 °C (at 1 mmHg)[1][2]
Flash Point 92.78 °C[1]
Specific Gravity 0.91400 to 0.91800 @ 20.00 °C[1][3]
Refractive Index 1.48600 to 1.49000 @ 20.00 °C[1][2]
Water Solubility Insoluble (17 mg/L @ 20 °C)[2][3][9]
Recommended Storage Temp. Cool, dry place / -20°C[1][2][3][9]
Shelf Life 18-24 months[1]

Experimental Protocols

Protocol 1: Standard Handling Procedure for this compound

  • Preparation: Before handling, ensure you are in a well-ventilated area and are wearing the appropriate PPE, including chemical-resistant gloves and safety goggles.

  • Dispensing: When dispensing this compound, avoid creating splashes or aerosols. Use a properly calibrated pipette or a clean glass stirring rod to transfer the liquid.

  • Weighing: If a specific mass is required, tare a clean, dry glass container on an analytical balance. Carefully add the this compound to the container using a pipette.

  • Dilution: If making a solution, add the weighed this compound to the appropriate solvent in a volumetric flask. Ensure the solvent is compatible with this compound (e.g., ethanol[3][9]). Mix thoroughly until fully dissolved.

  • Post-Handling: After handling, securely close the this compound container. Clean any contaminated surfaces and dispose of any waste materials according to your institution's hazardous waste guidelines. Wash your hands thoroughly.

Protocol 2: Quality Check for Aged this compound

  • Visual Inspection: Visually inspect the this compound for any changes in color (e.g., significant darkening) or clarity.

  • Odor Assessment: Carefully assess the odor of the this compound. Any significant deviation from its characteristic sandalwood scent could indicate degradation.

  • Analytical Testing (Recommended): For quantitative analysis, it is recommended to use gas chromatography (GC) to determine the purity of the this compound. Compare the resulting chromatogram to a reference standard to identify any impurities or degradation products.

  • Decision: If there are noticeable changes in the physical properties or if the purity as determined by GC is below the required specifications for your experiment, the aged this compound should be disposed of according to hazardous waste protocols.

Visualizations

Sandacanol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Dispense this compound Carefully A->C B Ensure Proper Ventilation (Fume Hood) B->C D Weigh or Measure as Required C->D E Prepare Solution (if needed) D->E F Securely Close Container E->F G Clean Work Area F->G H Dispose of Waste Properly G->H I Wash Hands Thoroughly H->I Sandacanol_Storage_Troubleshooting A Is this compound within its 18-24 month shelf life? B Use as per experimental protocol A->B Yes C Perform Quality Check A->C No D Visual and Odor Inspection C->D E Analytical Testing (GC) C->E F Does it meet specifications? D->F E->F F->B Yes G Dispose of as Hazardous Waste F->G No

References

Technical Support Center: Enhancing Hydrophobic Molecule Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the delivery of hydrophobic molecules, such as Sandacanol, to target cells.

Frequently Asked Questions (FAQs)

Q1: My hydrophobic compound has very low aqueous solubility, making it difficult to prepare a stock solution for my in vitro experiments. What can I do?

A1: Low aqueous solubility is a common challenge with hydrophobic compounds. Here are a few strategies to prepare your stock solution:

  • Use of Organic Solvents: Initially dissolve your compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a high-concentration stock. However, be mindful of the final solvent concentration in your cell culture medium, as high concentrations can be toxic to cells. It's generally recommended to keep the final DMSO concentration below 0.5%.

  • pH Adjustment: For ionizable hydrophobic compounds, adjusting the pH of the solvent can sometimes increase solubility.

  • Use of Solubilizing Excipients: Incorporating solubilizing agents like cyclodextrins can encapsulate the hydrophobic molecule, increasing its solubility in aqueous solutions.[1]

Q2: I am observing low cellular uptake of my hydrophobic compound. What are the potential reasons and how can I improve it?

A2: Low cellular uptake can be attributed to several factors, including poor bioavailability in the culture medium and inefficient transport across the cell membrane. To enhance uptake, consider the following formulation strategies:

  • Liposomal Formulations: Encapsulating your compound within liposomes can facilitate its transport across the cell membrane. Liposomes can carry both hydrophobic and hydrophilic drugs and can be tailored for targeted delivery.[2][3][4]

  • Nanoparticle-Based Delivery Systems: Polymeric nanoparticles can encapsulate hydrophobic drugs, increasing their stability and facilitating cellular uptake. The small size of nanoparticles allows for efficient internalization by cells.[3]

  • Nanoemulsions: These formulations can increase the solubility and bioavailability of hydrophobic drugs, leading to improved cellular uptake.

Q3: I am seeing high cytotoxicity in my experiments, even at low concentrations of my compound. What could be the cause?

A3: Unintended cytotoxicity can arise from several sources:

  • Solvent Toxicity: As mentioned, the organic solvent used to dissolve your compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure your final solvent concentration is within a safe range for your specific cell line.

  • Formulation Instability: If you are using a delivery vehicle like nanoparticles or liposomes, instability of the formulation can lead to premature drug release and high local concentrations, causing toxicity. Characterize the stability of your formulation under experimental conditions.

  • Off-Target Effects: The compound itself might have off-target effects that lead to cytotoxicity. It's important to perform dose-response studies to determine the therapeutic window.

Q4: How can I determine the efficiency of my delivery system?

A4: To quantify the efficiency of your delivery system, you can perform the following assays:

  • Cellular Uptake Assays: These assays measure the amount of the compound that has entered the cells. This can be done using techniques like High-Performance Liquid Chromatography (HPLC) or by using a fluorescently labeled version of your compound and measuring the fluorescence intensity within the cells.

  • Cytotoxicity Assays (e.g., MTT Assay): By comparing the IC50 value (the concentration of a drug that inhibits a biological process by 50%) of the free compound versus the formulated compound, you can infer the delivery efficiency. A lower IC50 for the formulated compound suggests more efficient delivery.[5]

  • Drug Release Kinetic Assays: These assays measure the rate at which the drug is released from the delivery vehicle. This is crucial for understanding the temporal dynamics of drug delivery to the cells.[6][7]

Troubleshooting Guides

Problem 1: Inconsistent results in cell-based assays.
Possible Cause Troubleshooting Step
Poor solubility and precipitation of the compound in cell culture medium. 1. Visually inspect the culture medium for any signs of precipitation after adding the compound. 2. Decrease the final concentration of the compound. 3. Increase the serum concentration in the medium (serum proteins can sometimes help solubilize hydrophobic compounds). 4. Consider using a formulation strategy like liposomes or nanoparticles to improve solubility.
Variability in the preparation of the delivery vehicle (e.g., nanoparticles, liposomes). 1. Standardize the protocol for preparing your delivery vehicle. 2. Characterize each batch of your formulation for size, charge, and drug loading to ensure consistency.
Cellular health and passage number. 1. Ensure cells are healthy and within a consistent passage number range for all experiments. 2. Regularly check for mycoplasma contamination.
Problem 2: Low encapsulation efficiency of the hydrophobic drug in the delivery vehicle.
Possible Cause Troubleshooting Step
Incompatible drug-carrier properties. 1. Modify the surface chemistry of the nanoparticle or the lipid composition of the liposome to better match the hydrophobicity of the drug. 2. For polymeric nanoparticles, try different polymers with varying hydrophobicities.
Suboptimal formulation process. 1. Optimize the parameters of your formulation process, such as sonication time, homogenization pressure, or solvent evaporation rate. 2. Experiment with different drug-to-carrier ratios.

Quantitative Data Summary

The following tables provide a summary of comparative data for different delivery strategies for hydrophobic drugs.

Table 1: Comparison of Cellular Uptake for Different Delivery Systems

Delivery SystemModel Hydrophobic DrugCell LineUptake Enhancement (fold increase vs. free drug)Reference
Liposomes PaclitaxelMCF-74.5Fictional Example
Polymeric Nanoparticles CurcuminCaco-28.2Fictional Example
Nanoemulsion GriseofulvinA5496.7Fictional Example

Table 2: IC50 Values of a Model Hydrophobic Anticancer Drug with Different Formulations

FormulationCell LineIC50 (µM)Reference
Free Drug MCF-7/ADR56.07[5]
Drug-loaded Protein Nanoparticles MCF-749.76[5]
Drug-loaded Liposomes MCF-7/ADR1.99 (times lower than free drug)[5]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability by measuring the metabolic activity of cells.[8][9][10][11][12]

Materials:

  • 96-well plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compound (and vehicle control)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of your test compound (and vehicle control) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Cellular Uptake Assay using HPLC

This protocol allows for the quantification of the intracellular concentration of a compound.[13][14][15][16]

Materials:

  • 6-well plates

  • Cell culture medium

  • Test compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • Acetonitrile

  • HPLC system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentration and for various time points.

  • Cell Harvesting: After treatment, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Cell Lysis: Add lysis buffer to each well and incubate on ice to lyse the cells. Scrape the cells and collect the lysate.

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile to the cell lysate to precipitate the proteins. Vortex and centrifuge to pellet the debris.

  • Sample Preparation: Collect the supernatant, which contains the intracellular compound, and evaporate the solvent. Reconstitute the residue in the HPLC mobile phase.

  • HPLC Analysis: Inject the sample into the HPLC system for quantification.

  • Data Normalization: Normalize the amount of intracellular compound to the total protein content of the cell lysate (determined by a protein assay like BCA).

Visualizations

experimental_workflow Experimental Workflow for Evaluating Delivery Efficiency cluster_formulation Formulation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis A Hydrophobic Compound B Select Delivery Vehicle (e.g., Liposomes, Nanoparticles) A->B C Formulation & Characterization (Size, Charge, Encapsulation Efficiency) B->C D Treat Target Cells C->D E Cellular Uptake Assay (HPLC, Fluorescence) D->E F Cytotoxicity Assay (MTT, LDH) D->F G Quantify Intracellular Concentration E->G H Determine IC50 Values F->H I Compare Efficiency vs. Free Drug G->I H->I

Caption: Workflow for formulating and evaluating the delivery efficiency of a hydrophobic compound.

troubleshooting_workflow Troubleshooting Low Cellular Uptake Start Low Cellular Uptake Observed CheckSolubility Is the compound soluble in the culture medium? Start->CheckSolubility ImproveSolubility Improve Solubility: - Use a formulation (liposomes, etc.) - Adjust solvent/pH CheckSolubility->ImproveSolubility No CheckFormulation Is a delivery vehicle used? CheckSolubility->CheckFormulation Yes Reassay Re-evaluate Cellular Uptake ImproveSolubility->Reassay OptimizeFormulation Optimize Formulation: - Check stability - Modify carrier properties - Adjust drug:carrier ratio CheckFormulation->OptimizeFormulation Yes CheckCellHealth Are cells healthy and in the correct passage range? CheckFormulation->CheckCellHealth No OptimizeFormulation->Reassay StandardizeCellCulture Standardize Cell Culture Practices CheckCellHealth->StandardizeCellCulture No CheckCellHealth->Reassay Yes StandardizeCellCulture->Reassay

Caption: A logical workflow for troubleshooting low cellular uptake of hydrophobic compounds.

signaling_pathway Generalized Signaling Pathway for a Hydrophobic Molecule cluster_extracellular Extracellular Space cluster_cell Cell Drug Hydrophobic Drug (e.g., Steroid Hormone) Receptor Intracellular Receptor Drug->Receptor Diffusion across membrane Membrane Plasma Membrane Cytoplasm Cytoplasm Nucleus Nucleus Complex Drug-Receptor Complex Receptor->Complex Binding DNA DNA Complex->DNA Translocates to nucleus and binds to DNA Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Moves to cytoplasm Protein New Protein Translation->Protein Response Cellular Response Protein->Response

Caption: A generalized signaling pathway for a hydrophobic molecule that acts on an intracellular receptor.

References

Validation & Comparative

A Comparative Efficacy Analysis: Sandacanol versus Natural Sandalwood Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of Sandacanol, a synthetic sandalwood odorant, and natural sandalwood oil. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and development endeavors.

Introduction

Natural sandalwood oil, primarily derived from the heartwood of Santalum album, has a long history of use in traditional medicine for its anti-inflammatory, antiseptic, and calming properties.[1] Its therapeutic effects are largely attributed to its principal sesquiterpene constituents, α-santalol and β-santalol.[2][3] In contrast, this compound (often referred to in scientific literature as Sandalore®) is a synthetic fragrance molecule that mimics the characteristic scent of sandalwood.[4] Recent research has unveiled a distinct pharmacological activity for this compound, primarily mediated through its interaction with an ectopic olfactory receptor in human skin cells.[5][6] This guide will delve into the differing mechanisms of action and compare the available efficacy data for these two compounds.

Mechanism of Action: A Tale of Two Pathways

The primary distinction in the biological activity of this compound and natural sandalwood oil lies in their molecular targets and subsequent signaling cascades.

This compound: Activation of the Olfactory Receptor OR2AT4

This compound's primary known mechanism of action in the skin is the activation of the olfactory receptor OR2AT4, which is expressed in epidermal keratinocytes.[5][6] Notably, natural sandalwood oil does not activate this receptor.[7] The activation of OR2AT4 by this compound initiates a signaling cascade that has been shown to promote wound healing.[5][8]

The key steps in this pathway are:

  • Receptor Binding: this compound binds to and activates the G-protein coupled receptor OR2AT4 on the surface of keratinocytes.[5]

  • Second Messenger Activation: This activation leads to an increase in intracellular calcium (Ca2+) levels and the production of cyclic adenosine monophosphate (cAMP).[5][9]

  • Kinase Phosphorylation: The rise in second messengers triggers the phosphorylation and activation of key downstream kinases, including Extracellular signal-Regulated Kinases (ERK1/2) and p38 Mitogen-Activated Protein Kinases (p38 MAPK).[5][10]

  • Cellular Response: The activation of these signaling pathways ultimately results in increased keratinocyte proliferation and migration, crucial processes for wound re-epithelialization.[5][10]

Natural Sandalwood Oil: A Multifaceted Approach

The biological effects of natural sandalwood oil are more varied and are attributed to its complex chemical composition, particularly α-santalol and β-santalol.[2][3] These compounds have been shown to exert anti-inflammatory, antioxidant, and anti-proliferative effects through various mechanisms that are independent of the OR2AT4 receptor.[3][11] For instance, sandalwood oil has been shown to modulate inflammatory pathways and exhibit chemopreventive properties against skin cancer by inducing cell cycle arrest and apoptosis.[3][12]

Quantitative Data Presentation

The following tables summarize the available quantitative data for the biological activities of this compound and the primary active component of natural sandalwood oil, α-santalol. Direct comparative studies are limited; therefore, data from separate studies are presented.

Table 1: Efficacy in Keratinocyte Proliferation and Migration (Wound Healing)

CompoundAssayCell TypeConcentrationResultCitation
This compound (Sandalore®) In vitro wound scratch assayHuman Keratinocytes1 mM~30% faster wound closure after 48h[5]
Cell Proliferation AssayHuman Keratinocytes1 mM~20% increase in cell number after 5 days[5]
α-santalol Cell Viability (MTT Assay)Human Epidermoid Carcinoma A431 cells50-100 µM26.7% - 56.8% decrease in cell viability after 24h[12]
Cell Viability (MTT Assay)Human Melanoma UACC-62 cells50-100 µM20.2% - 51.1% decrease in cell viability after 24h[12]

Table 2: Anti-inflammatory and Antioxidant Activity

CompoundAssayModelConcentrationResultCitation
Natural Sandalwood Oil Reactive Oxygen Species (ROS) ReductionHuman Keratinocytes (HaCaT)0.02%30-40% higher ROS reduction than Vitamin E[11]
MMP-1 (Collagenase) InhibitionHuman Skin ExplantsNot specifiedSignificant decrease in pollutant-induced MMP-1[11]
α-santalol Antioxidant Activityd-galactose induced oxidative stress in mice100mg/kg BWModulated antioxidant enzyme levels to normal[13]

Experimental Protocols

1. In Vitro Wound Healing (Scratch) Assay

This assay is used to assess the effect of a compound on cell migration and proliferation, mimicking the process of wound closure.

  • Cell Culture: Human epidermal keratinocytes are cultured in a multi-well plate until they form a confluent monolayer.

  • Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the cell monolayer, simulating a wound.[14][15]

  • Treatment: The cells are then incubated with culture medium containing the test compound (e.g., this compound or sandalwood oil constituents) at various concentrations. A control group receives the vehicle alone.[16]

  • Image Acquisition: Images of the scratch are captured at regular intervals (e.g., 0, 24, 48 hours) using a microscope.[17]

  • Data Analysis: The area of the scratch is measured at each time point using image analysis software. The rate of wound closure is calculated as the percentage decrease in the scratch area over time.

2. cAMP Measurement Assay

This assay quantifies the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in many signaling pathways, including the one activated by this compound.

  • Cell Treatment: Keratinocytes are treated with the test compound (e.g., this compound) for a specific duration.

  • Cell Lysis: The cells are then lysed to release their intracellular contents.

  • cAMP Detection: The amount of cAMP in the cell lysate is measured using a competitive immunoassay, often employing fluorescence or luminescence-based detection methods.[2][18] Commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology, are commonly used.[2][19]

  • Data Analysis: A standard curve is generated using known concentrations of cAMP to quantify the amount of cAMP in the samples.

3. Western Blotting for ERK1/2 Phosphorylation

This technique is used to detect and quantify the phosphorylation (activation) of specific proteins, such as ERK1/2, in response to a stimulus.

  • Protein Extraction: Following treatment with the test compound, cells are lysed, and the total protein is extracted.

  • SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target protein (e.g., phospho-ERK1/2). A separate blot is often performed with an antibody that recognizes the total amount of the protein to serve as a loading control.[20][21]

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, which binds to the primary antibody. A chemiluminescent substrate is applied, and the resulting light signal is captured on X-ray film or with a digital imager.[20]

  • Quantification: The intensity of the bands is quantified using densitometry software to determine the relative amount of phosphorylated protein.

Mandatory Visualization

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound or2at4 OR2AT4 (Olfactory Receptor) This compound->or2at4 Binds to gprotein G-protein or2at4->gprotein Activates ac Adenylyl Cyclase gprotein->ac Activates ca2 Ca2+ gprotein->ca2 Increases camp cAMP ac->camp Produces pka PKA camp->pka Activates p38 p38 MAPK (Phosphorylated) ca2->p38 Activates erk ERK1/2 (Phosphorylated) pka->erk Phosphorylates proliferation Cell Proliferation erk->proliferation migration Cell Migration p38->migration

Caption: this compound signaling pathway in keratinocytes.

G start Start culture Culture Keratinocytes to Confluence start->culture scratch Create Scratch 'Wound' culture->scratch treat Treat with Test Compound (this compound / Sandalwood Oil) scratch->treat incubate Incubate (e.g., 24-48h) treat->incubate image Image Acquisition at Time Points incubate->image analyze Analyze Wound Area & Calculate Closure Rate image->analyze end End analyze->end

Caption: Experimental workflow for in vitro wound healing assay.

Conclusion

The available evidence indicates that this compound and natural sandalwood oil exert their biological effects through distinct mechanisms. This compound's efficacy in promoting wound healing is specifically mediated by the activation of the OR2AT4 receptor in keratinocytes, a pathway not engaged by natural sandalwood oil. Conversely, natural sandalwood oil, through its active constituents like α-santalol, demonstrates a broader range of biological activities, including anti-inflammatory, antioxidant, and anti-proliferative effects, which are relevant to various dermatological conditions.

For researchers and drug development professionals, the choice between these two agents will depend on the specific therapeutic target. This compound presents a targeted approach for indications where keratinocyte proliferation and migration are desired, such as wound healing. Natural sandalwood oil, with its multifaceted activities, may be more suitable for complex inflammatory skin conditions or as a chemopreventive agent. Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these compounds in various applications.

References

Sandacanol vs. Sandalore: A Comparative Analysis of OR2AT4 Activation for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for scientists and drug development professionals on the agonistic activity of Sandacanol and Sandalore on the olfactory receptor OR2AT4. This document provides a comparative overview, detailed experimental methodologies for assessing receptor activation, and the underlying signaling pathways.

Chemical Structure and Properties

A fundamental aspect of understanding the interaction of these molecules with OR2AT4 lies in their chemical structures.

CompoundChemical NameMolecular FormulaMolecular Weight
Sandalore 3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-olC14H26O210.36 g/mol
This compound (E)-2-ethyl-4-(2,2,3-trimethyl-1-cyclopent-3-enyl)but-2-en-1-olC14H24O208.34 g/mol

OR2AT4 Activation and Signaling Pathway

OR2AT4 is a G-protein coupled receptor (GPCR). Upon activation by an agonist like Sandalore, it initiates a downstream signaling cascade. This activation is known to lead to an increase in intracellular concentrations of second messengers, primarily calcium (Ca2+) and cyclic adenosine monophosphate (cAMP)[1][2][3]. The precise quantitative details of OR2AT4 activation by this compound are not as extensively documented as for Sandalore.

The binding of an agonist to OR2AT4 triggers a conformational change in the receptor, leading to the activation of a coupled G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The elevated cAMP levels can then activate protein kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses. Concurrently, G-protein activation can also lead to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytoplasm.

OR2AT4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OR2AT4 OR2AT4 G_Protein G-Protein OR2AT4->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates PLC Phospholipase C G_Protein->PLC Activates cAMP cAMP AC->cAMP Produces Ca2_ER Ca2+ (from ER) PLC->Ca2_ER Stimulates release of PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (Proliferation, Migration, etc.) PKA->Cellular_Response Ca2_ER->Cellular_Response Agonist Agonist (this compound or Sandalore) Agonist->OR2AT4 Binds to

OR2AT4 Signaling Pathway.

Experimental Protocols for Comparative Analysis

To quantitatively compare the activation of OR2AT4 by this compound and Sandalore, researchers can employ established in vitro assays using heterologous expression systems. In these systems, the OR2AT4 gene is expressed in a host cell line that does not endogenously express the receptor, such as Human Embryonic Kidney 293 (HEK293) cells or the specialized Hana3A cell line[4][5][6][7]. The activation of the receptor by the test compounds is then measured by quantifying the downstream signaling events, typically the increase in intracellular calcium or cAMP.

Luciferase Reporter Gene Assay for cAMP Measurement

This assay is a highly sensitive method to quantify receptor activation by measuring the transcription of a reporter gene (luciferase) under the control of a cAMP response element (CRE)[4][5][6][7].

Principle: Activation of OR2AT4 leads to an increase in intracellular cAMP, which in turn activates PKA. PKA then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB binds to the CRE in the promoter region of the reporter gene, driving the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the level of receptor activation.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 or Hana3A cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells into 96-well plates at a density of 2 x 10^4 cells per well.

    • After 24 hours, co-transfect the cells with three plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000):

      • An expression vector containing the human OR2AT4 gene.

      • A reporter plasmid containing the firefly luciferase gene downstream of a CRE promoter (pCRE-Luc).

      • A control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) to normalize for transfection efficiency.

  • Compound Preparation and Stimulation:

    • Prepare stock solutions of this compound and Sandalore in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of each compound in serum-free DMEM to create a dose-response curve (e.g., ranging from 10^-10 M to 10^-4 M).

    • 24 hours post-transfection, replace the culture medium with the compound dilutions. Include a vehicle control (DMSO in serum-free DMEM).

  • Luciferase Assay:

    • After 4-6 hours of incubation with the compounds, lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value for each compound. The EC50 represents the concentration of the agonist that produces 50% of the maximal response.

Luciferase_Assay_Workflow A Seed HEK293/Hana3A cells in 96-well plate B Co-transfect with: - OR2AT4 plasmid - pCRE-Luc plasmid - pRL-TK plasmid A->B C Incubate for 24 hours B->C D Stimulate with serial dilutions of This compound or Sandalore C->D E Incubate for 4-6 hours D->E F Lyse cells and add luciferase substrates E->F G Measure Firefly and Renilla luminescence F->G H Data Analysis: - Normalize Firefly to Renilla - Generate dose-response curve - Calculate EC50 G->H

Luciferase Reporter Assay Workflow.
Calcium Imaging Assay

This assay directly measures the increase in intracellular calcium concentration upon receptor activation using a calcium-sensitive fluorescent dye[8][9].

Principle: Cells are loaded with a fluorescent calcium indicator, such as Fluo-4 AM, which is a cell-permeant acetoxymethyl ester. Inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm. Upon binding to free Ca2+, the fluorescence intensity of the dye increases significantly. This change in fluorescence can be monitored in real-time using a fluorescence microscope or a plate reader.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Culture and transfect HEK293 or Hana3A cells with the OR2AT4 expression vector in a similar manner to the luciferase assay, typically on glass-bottom dishes or 96-well black-walled, clear-bottom plates suitable for fluorescence imaging.

  • Dye Loading:

    • 24-48 hours post-transfection, remove the culture medium and wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Load the cells with 2-5 µM Fluo-4 AM in HBSS containing a mild non-ionic detergent like Pluronic F-127 (0.02%) to aid in dye solubilization.

    • Incubate the cells for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

  • Calcium Imaging and Compound Stimulation:

    • Mount the plate on a fluorescence microscope or plate reader equipped for kinetic reading with excitation and emission wavelengths appropriate for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).

    • Establish a baseline fluorescence reading for a few seconds.

    • Add a specific concentration of this compound or Sandalore to the well and immediately start recording the fluorescence intensity over time (typically for 1-5 minutes).

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation (F) to the baseline fluorescence before stimulation (F0), i.e., ΔF/F0 = (F - F0) / F0.

    • To generate a dose-response curve, repeat the experiment with different concentrations of each compound.

    • Plot the peak ΔF/F0 against the logarithm of the compound concentration and fit the data to a sigmoidal curve to determine the EC50 value.

Calcium_Imaging_Workflow A Seed and transfect cells with OR2AT4 plasmid in imaging plate B Incubate for 24-48 hours A->B C Load cells with Fluo-4 AM calcium indicator B->C D Wash to remove excess dye C->D E Establish baseline fluorescence D->E F Add this compound or Sandalore and record fluorescence change E->F G Data Analysis: - Calculate ΔF/F0 - Generate dose-response curve - Calculate EC50 F->G

Calcium Imaging Assay Workflow.

Conclusion

While both this compound and Sandalore are established agonists of the olfactory receptor OR2AT4, a comprehensive, quantitative comparison of their potencies is currently lacking in the scientific literature. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct such a comparative study. By employing luciferase reporter gene assays and calcium imaging techniques, it is possible to generate the necessary dose-response data to determine and compare the EC50 values of this compound and Sandalore. This information will be invaluable for researchers in the fields of olfaction, pharmacology, and drug development who are interested in the therapeutic potential of modulating OR2AT4 activity.

References

Validating the Specificity of Sandacanol for Olfactory Receptor 2AT4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sandacanol's performance as an agonist for the Olfactory Receptor 2AT4 (OR2AT4) against other known ligands. The information presented herein is supported by experimental data to aid in the validation of this compound's specificity and to provide a framework for future research and development.

Introduction to OR2AT4 and its Ligands

OR2AT4 is an olfactory receptor that has been identified in various non-olfactory tissues, including human keratinocytes and hair follicles, where it is involved in processes such as wound healing and hair growth.[1] this compound, a synthetic sandalwood odorant, is a well-established agonist for this receptor.[2][3] Its activation of OR2AT4 triggers downstream signaling cascades, primarily through the elevation of intracellular calcium ([Ca2+]) and cyclic adenosine monophosphate (cAMP).[3][4] The specificity of this compound for OR2AT4 has been investigated through the use of competitive antagonists and RNA interference studies.[5]

This guide will compare this compound with other known OR2AT4 ligands, including the agonists Brahmanol, (-)-epigallocatechin gallate (EGCG), and a DNA aptamer (Ap. OR2AT4. 17), and the antagonists Phenirat and Oxyphenylon.

Quantitative Comparison of Ligand Activity

The following table summarizes the available quantitative data for the binding and functional activity of various ligands for OR2AT4. This data is essential for comparing the potency and efficacy of these compounds.

LigandTypeParameterValueCell TypeReference
This compound (Sandalore) AgonistEC50Data Not Available--
Brahmanol AgonistEC50Data Not Available--
(-)-epigallocatechin gallate (EGCG) AgonistEC50Data Not Available--
Ap. OR2AT4. 17 AgonistKd~125 nM293-OR2AT4 cells[6]
Phenirat AntagonistIC50178 µMHaCaT cells[5]
Oxyphenylon AntagonistIC50174 µMHaCaT cells[5]

OR2AT4 Signaling Pathway

Activation of OR2AT4 by an agonist like this compound initiates a cascade of intracellular events. The primary signaling pathway involves the coupling of the receptor to a G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[4][7] This is often accompanied by an influx of extracellular calcium or release from intracellular stores, resulting in a transient increase in cytosolic [Ca2+].[4][5] This rise in second messengers activates downstream kinases such as Protein Kinase A (PKA), Extracellular signal-regulated kinases (ERK1/2), and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[5][7] More recent studies have also implicated the CaMKKβ/AMPK/mTORC1 signaling axis in the downstream effects of OR2AT4 activation.[4]

OR2AT4_Signaling_Pathway Agonist Agonist (e.g., this compound) OR2AT4 OR2AT4 Agonist->OR2AT4 Binds G_protein G-protein OR2AT4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Ca_channel Ca²⁺ Channel G_protein->Ca_channel cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response (Proliferation, Migration) PKA->Cellular_Response Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx MAPK MAPK/ERK Pathway Ca_influx->MAPK CaMKK CaMKKβ/AMPK/ mTORC1 Pathway Ca_influx->CaMKK MAPK->Cellular_Response CaMKK->Cellular_Response

OR2AT4 signaling cascade upon agonist binding.

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the specificity of ligands for OR2AT4.

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration upon receptor activation.

Cell Line:

  • Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing human OR2AT4.

  • Human keratinocyte cell line (HaCaT), which endogenously expresses OR2AT4.

Materials:

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Agonists (this compound, Brahmanol, EGCG) and Antagonists (Phenirat, Oxyphenylon) stock solutions in DMSO

  • Microscope equipped for ratiometric fluorescence imaging (e.g., excitation at 340 nm and 380 nm, emission at 510 nm)

Protocol:

  • Cell Plating: Seed cells onto glass coverslips in a 24-well plate and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a small percentage of Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the dye for at least 15 minutes.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Continuously perfuse with HBSS.

    • Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.

    • Apply the agonist at the desired concentration and record the change in the fluorescence ratio.

    • For antagonist studies, pre-incubate the cells with the antagonist for a few minutes before co-applying it with the agonist.

  • Data Analysis:

    • Calculate the change in the F340/F380 ratio over time.

    • The peak change in the ratio after agonist application is indicative of the cellular response.

    • For dose-response curves, test a range of agonist concentrations to determine the EC50 value.

    • For inhibition studies, use a fixed concentration of agonist and varying concentrations of the antagonist to determine the IC50 value.

cAMP Assay

This assay quantifies the level of intracellular cAMP produced following receptor activation.

Cell Line:

  • HEK293 cells expressing OR2AT4 or HaCaT cells.

Materials:

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay, or a competitive ELISA-based kit)

  • Agonists and antagonists

  • Cell lysis buffer (if required by the kit)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

Protocol:

  • Cell Plating: Seed cells in a 96-well or 384-well plate and culture overnight.

  • Assay:

    • Replace the culture medium with a stimulation buffer containing a PDE inhibitor and incubate for a short period.

    • For antagonist treatment, add the antagonist to the wells and pre-incubate.

    • Add the agonist at various concentrations to the wells.

    • Incubate for the recommended time (e.g., 15-30 minutes) at 37°C.

  • Detection:

    • Lyse the cells (if necessary, depending on the kit).

    • Follow the specific instructions of the cAMP assay kit to measure the cAMP levels. This typically involves adding detection reagents and measuring a luminescent or fluorescent signal.

  • Data Analysis:

    • Generate a standard curve using known cAMP concentrations.

    • Determine the cAMP concentration in the experimental samples based on the standard curve.

    • Plot the cAMP concentration against the agonist concentration to determine the EC50 value.

Luciferase Reporter Gene Assay

This assay measures the activation of a downstream signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of a cAMP-responsive element (CRE).

Cell Line:

  • HEK293 cells co-transfected with a plasmid encoding OR2AT4 and a reporter plasmid containing a CRE-driven luciferase gene.

Materials:

  • OR2AT4 expression plasmid

  • CRE-luciferase reporter plasmid

  • Transfection reagent

  • Luciferase assay reagent (containing luciferin)

  • Luminometer

Protocol:

  • Transfection: Co-transfect the cells with the OR2AT4 and CRE-luciferase plasmids using a suitable transfection reagent. Plate the transfected cells in a 96-well plate.

  • Stimulation:

    • After 24-48 hours of transfection, replace the medium with a serum-free medium.

    • Add the agonist at different concentrations to the wells.

    • Incubate for a defined period (e.g., 4-6 hours) to allow for gene expression.

  • Measurement:

    • Lyse the cells using the lysis buffer provided in the luciferase assay kit.

    • Add the luciferase assay reagent to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency.

    • Plot the normalized luciferase activity against the agonist concentration to calculate the EC50 value.

Experimental Workflow for Ligand Specificity Validation

The following diagram illustrates a logical workflow for validating the specificity of a ligand for OR2AT4.

Ligand_Specificity_Workflow start Start ligand_screening Primary Ligand Screening (e.g., Calcium Imaging) start->ligand_screening dose_response Dose-Response Analysis (EC50/IC50 Determination) ligand_screening->dose_response antagonist_assay Competitive Antagonist Assay (e.g., with Phenirat) dose_response->antagonist_assay knockdown_exp OR2AT4 Knockdown (siRNA/shRNA) antagonist_assay->knockdown_exp control_cell_line Test on Control Cell Line (Not expressing OR2AT4) antagonist_assay->control_cell_line validate_response Validate Attenuation of Response knockdown_exp->validate_response conclusion Conclusion: Ligand is Specific for OR2AT4 validate_response->conclusion validate_no_response Validate Lack of Response control_cell_line->validate_no_response validate_no_response->conclusion

References

Comparative Analysis of Sandacanol's Olfactory Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the olfactory receptor cross-reactivity of Sandacanol, a synthetic sandalwood odorant. The following sections detail its known receptor interactions, present available quantitative data, outline experimental methodologies for receptor activation analysis, and visualize the key signaling pathways involved. This document is intended to serve as a resource for researchers in olfaction, pharmacology, and drug development.

Introduction to this compound

This compound, also known as Sandalore, is a synthetic fragrance molecule widely used in the perfume industry to impart a characteristic sandalwood aroma. Its interaction with specific olfactory receptors (ORs) is the basis for its scent perception and has also been shown to elicit physiological responses in non-olfactory tissues. Understanding the specificity and cross-reactivity of this compound with the vast repertoire of human olfactory receptors is crucial for predicting its sensory properties, potential off-target effects, and for the rational design of novel odorants.

Known Olfactory Receptor Interactions of this compound

Current research has identified two primary human olfactory receptors that are activated by this compound: OR1G1 and OR2AT4 . While the interaction with OR2AT4 is well-characterized, the data for OR1G1 is more generalized to sandalwood odorants.

  • OR2AT4: this compound is a known agonist for this receptor, which is notably expressed in non-olfactory tissues such as skin keratinocytes.[1][2] Activation of OR2AT4 by this compound has been demonstrated to induce intracellular signaling cascades.[3] Interestingly, natural sandalwood oil does not stimulate OR2AT4, highlighting the specificity of the synthetic ligand.[4]

Cross-Reactivity Profile

A comprehensive cross-reactivity profile of this compound against a wide panel of human olfactory receptors is not currently available in published literature. However, some insights can be drawn from related studies.

A study utilizing a yeast-based functional screening assay tested a panel of 57 odorants against seven ectopically expressed human olfactory receptors, including OR2AT4 (referred to as OR2T4 in the study).[5][6][7] While this compound itself was not included in the odorant panel, this study provides an indication of the receptor's potential for cross-reactivity.

Table 1: Ligands Identified to Activate Human Olfactory Receptor OR2AT4 in a Yeast-Based Screening Assay [5][6][7]

Activating LigandChemical Class
2-HeptanoneKetone
2-OctanoneKetone
2-NonanoneKetone
1-OctanolAlcohol
Nonanoic acidCarboxylic Acid

Note: This table does not include this compound but indicates other molecules that can activate the same receptor, suggesting a degree of promiscuity for OR2AT4.

The lack of broad screening data for this compound represents a significant knowledge gap. Such data would be invaluable for understanding its odor profile, identifying potential synergistic or antagonistic interactions with other odorants, and assessing its potential for off-target physiological effects.

Quantitative Data on Receptor Activation

Quantitative data for this compound's activation of OR2AT4 is available, while specific data for OR1G1 is lacking. For comparison, data for a natural sandalwood odorant, β-santalol, and its interaction with OR1G1 is included.

Table 2: Agonistic Activity of Sandalwood Odorants on Olfactory Receptors

OdorantOlfactory ReceptorAssay TypeCell LineMeasured ParameterEC50 / IC50Reference
This compound (Sandalore) OR2AT4 Calcium ImagingHuman KeratinocytesIntracellular Ca2+ increaseNot specified[3]
This compound (Sandalore) OR2AT4 Proliferation AssayLeukemia Cells (K562)Decreased cell viabilityIC50 ≈ 150 µM (48h)[8]
β-santalolOR1G1Luciferase Reporter AssayHEK293Luciferase ActivityNot specified (strong agonist)N/A

EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration. N/A: Not available in the searched literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of odorants like this compound with olfactory receptors.

Heterologous Expression and Luciferase Reporter Gene Assay for Olfactory Receptor Activation

This protocol is adapted from established methods for high-throughput screening of olfactory receptors.[9][10]

  • Cell Culture and Transfection:

    • Hana3A cells (a derivative of HEK293 cells) are cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • For transfection in a 96-well plate format, cells are seeded to be 80-90% confluent on the day of transfection.

    • A plasmid mixture is prepared containing the olfactory receptor of interest, a luciferase reporter gene under the control of a cAMP response element (CRE), and accessory proteins such as Receptor-Transporting Protein 1S (RTP1S) to ensure proper receptor trafficking to the cell membrane.

    • The plasmid DNA is mixed with a transfection reagent (e.g., Lipofectamine 2000) in serum-free medium and incubated for 20-30 minutes at room temperature.

    • The transfection complex is then added to the cells, and the plate is incubated for 24 hours.

  • Odorant Stimulation:

    • Stock solutions of this compound and other odorants are prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in serum-free medium.

    • The transfection medium is removed from the cells, and the odorant solutions are added.

    • The cells are incubated with the odorants for 4-6 hours at 37°C.

  • Luminescence Measurement:

    • After incubation, the odorant solution is removed.

    • A luciferase assay reagent (e.g., Bright-Glo Luciferase Assay System) is added to each well.

    • The plate is incubated for 5 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

    • Luminescence is measured using a microplate luminometer. Data is typically normalized to a control (e.g., cells transfected with an empty vector) to determine the fold increase in luciferase activity.

Calcium Imaging Assay for Olfactory Receptor Activation

This protocol is based on methods used to measure intracellular calcium changes in response to odorant stimulation.[11]

  • Cell Preparation and Dye Loading:

    • Cells expressing the olfactory receptor of interest (e.g., primary keratinocytes or a heterologous expression system like HEK293 cells) are grown on glass coverslips.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

    • After loading, the cells are washed with a physiological buffer (e.g., Ringer's solution) to remove excess dye.

  • Odorant Stimulation and Imaging:

    • The coverslip with the dye-loaded cells is mounted on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

    • A baseline fluorescence is recorded for a short period before stimulation.

    • A solution of this compound at a specific concentration is perfused over the cells.

    • Changes in intracellular calcium are recorded as changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the calcium concentration.

  • Data Analysis:

    • The change in fluorescence intensity (or ratio) is plotted over time.

    • The peak response to the odorant is quantified and compared to the baseline to determine the magnitude of the calcium influx.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway activated by this compound through OR2AT4 and a typical experimental workflow for screening odorants against olfactory receptors.

OR2AT4 Signaling Pathway

OR2AT4_Signaling This compound This compound OR2AT4 OR2AT4 This compound->OR2AT4 binds G_olf Gαolf OR2AT4->G_olf activates Ca2_influx Ca2+ Influx OR2AT4->Ca2_influx AC Adenylyl Cyclase G_olf->AC activates PLC PLC G_olf->PLC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates Physiological_Response Physiological Response (e.g., Proliferation, Migration) Gene_Expression->Physiological_Response IP3 IP3 PLC->IP3 produces Ca2_release Ca2+ Release (from ER) IP3->Ca2_release MAPK_pathway MAPK Pathway (Erk1/2, p38) Ca2_release->MAPK_pathway Ca2_influx->MAPK_pathway MAPK_pathway->Physiological_Response

Caption: OR2AT4 signaling cascade upon this compound binding.

Experimental Workflow for Olfactory Receptor Screening

OR_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Hana3A) Transfection 2. Transfection with OR and Reporter Plasmids Cell_Culture->Transfection Odorant_Stimulation 3. Odorant Stimulation (this compound & others) Transfection->Odorant_Stimulation Assay 4. Functional Assay (Luciferase or Ca2+ Imaging) Odorant_Stimulation->Assay Data_Acquisition 5. Data Acquisition (Luminescence/Fluorescence) Assay->Data_Acquisition Analysis 6. Data Analysis (Normalization, Dose-Response) Data_Acquisition->Analysis Hit_Identification 7. Hit Identification & Cross-Reactivity Profile Analysis->Hit_Identification

Caption: Workflow for screening odorants against olfactory receptors.

Conclusion

This compound is a well-established agonist of the olfactory receptor OR2AT4 and is presumed to activate OR1G1, contributing to its characteristic sandalwood scent. The signaling pathway downstream of OR2AT4 activation is known to involve second messengers such as cAMP and Ca2+, leading to the activation of the MAPK pathway. However, a comprehensive understanding of this compound's cross-reactivity with other human olfactory receptors is currently lacking. High-throughput screening of this compound against a broad panel of ORs would provide valuable data for the fields of fragrance chemistry, sensory science, and pharmacology. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

The Olfactory Landscape of Synthetic Sandalwood: A Comparative Analysis of Sandacanol and its Contemporaries

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical nuances, receptor interactions, and functional applications of synthetic sandalwood odorants reveals a sophisticated palette for researchers and product developers. This guide provides a comparative analysis of Sandacanol against other prominent synthetic sandalwood molecules, supported by available experimental data and detailed methodologies.

The fragrance industry has long sought sustainable and reliable alternatives to the prized essential oil of the East Indian sandalwood tree (Santalum album). This pursuit has led to the creation of a diverse array of synthetic sandalwood odorants, each with its unique olfactory profile and physicochemical properties. Among these, this compound has emerged as a significant molecule, not only for its characteristic scent but also for its intriguing biological activity. This report offers a comparative overview of this compound and other key synthetic sandalwood odorants, including Javanol, Ebanol, and Polysantol, with a focus on their chemical structures, odor characteristics, and interactions with the olfactory receptor OR2AT4.

Chemical and Olfactory Profile Comparison

Synthetic sandalwood odorants are structurally diverse, which contributes to their varied scent profiles, ranging from creamy and milky to intensely woody and musky. While this compound, also known by trade names such as Bacdanol and Sandranol, offers a balanced, creamy, and true-to-nature sandalwood aroma, other molecules present distinct facets. Javanol is recognized for its exceptional potency and a profile that leans towards a more floral and creamy character. Ebanol provides a deeper, muskier, and more intense woody scent, while Polysantol is characterized by a clean, woody-lactonic aroma.[1][2]

For a clearer comparison, the following table summarizes the key characteristics of these molecules.

OdorantManufacturer(s)CAS NumberChemical NameOdor Profile
This compound IFF, Symrise, etc.28219-61-62-Ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-olWoody, sandalwood, sweet, balsamic, with a creamy, natural milky aspect.[3]
Javanol Givaudan198404-98-7[1-Methyl-2-[(1,2,2-trimethylbicyclo[3.1.0]hex-3-yl)methyl]cyclopropyl]methanolExtremely powerful, rich, creamy, natural sandalwood with rosy and floral nuances.[2][4]
Ebanol Givaudan67801-20-13-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-olPowerful, rich, and musky sandalwood.[1][5]
Polysantol Firmenich107898-54-43,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-olElegant, powerful, with a fruity nuance.[5][6]

Interaction with Olfactory Receptor OR2AT4

A significant breakthrough in understanding the biological effects of sandalwood odorants came with the identification of OR2AT4, an olfactory receptor expressed not only in the nose but also in various other tissues, including human keratinocytes in the skin.[7] Sandalore, a commercial product containing this compound, has been identified as a selective agonist for this receptor.[8]

Activation of OR2AT4 by Sandalore triggers a cascade of intracellular signaling events, primarily involving an increase in intracellular calcium (Ca2+) and cyclic adenosine monophosphate (cAMP) levels.[7][8] This signaling has been shown to induce physiological effects such as promoting wound healing processes in keratinocytes and stimulating hair growth.[7][9]

OdorantOR2AT4 InteractionReported EC50 (for cAMP increase)
This compound (as Sandalore) Agonist~197 µM[5]
Javanol Not explicitly reportedNot available
Ebanol Not explicitly reportedNot available
Polysantol Not explicitly reportedNot available

Experimental Protocols

To facilitate further research and comparative studies, this section outlines the methodologies for key experiments cited in the literature.

In Vitro OR2AT4 Activation Assay

This protocol is based on the methodology described for measuring intracellular calcium and cAMP in response to odorant stimulation in human keratinocytes (HaCaT cells).

1. Cell Culture:

  • HaCaT cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Intracellular Calcium Measurement:

  • Cells are seeded onto cover glasses.

  • After reaching confluency, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time.

  • The cover glass is then placed in a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging.

  • A baseline fluorescence is recorded, after which the cells are stimulated with the test odorant (e.g., Sandalore) at various concentrations.

  • The change in the ratio of fluorescence intensities at two different excitation wavelengths is measured to determine the change in intracellular calcium concentration.

3. Intracellular cAMP Measurement:

  • HaCaT cells are seeded in multi-well plates.

  • After reaching a desired confluency, the cells are treated with the test odorant at various concentrations for a specified time.

  • The cells are then lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

  • The results are typically normalized to the protein concentration of the cell lysate.

Synthesis of this compound

A general synthesis route for this compound involves the reaction of α-campholenaldehyde with butanal.[10]

1. Aldol Condensation:

  • α-Campholenaldehyde is reacted with butanal in the presence of a base catalyst to form an α,β-unsaturated aldehyde intermediate.

2. Partial Hydrogenation:

  • The resulting unsaturated aldehyde is then partially hydrogenated using a suitable catalyst (e.g., a supported metal catalyst) under controlled conditions to selectively reduce the aldehyde group to a primary alcohol, yielding this compound. The reaction conditions need to be carefully controlled to avoid the reduction of the carbon-carbon double bond.

Visualizing the Molecular Landscape and Signaling Pathways

To better understand the relationships between these molecules and their biological activity, the following diagrams are provided.

cluster_structures Chemical Structures of Synthetic Sandalwood Odorants This compound This compound Javanol Javanol Ebanol Ebanol Polysantol Polysantol

Caption: Chemical structures of key synthetic sandalwood odorants.

Odorant Sandalwood Odorant (e.g., this compound) OR2AT4 OR2AT4 Receptor Odorant->OR2AT4 binds G_Protein G-Protein (Gαs/olf) OR2AT4->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ca_channel Ion Channels cAMP->Ca_channel opens Physiological_Effects Physiological Effects (e.g., Wound Healing, Hair Growth) PKA->Physiological_Effects Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Physiological_Effects cluster_workflow Experimental Workflow: In Vitro OR2AT4 Activation Assay A 1. Culture HaCaT Cells B 2. Load with Ca2+ Dye / Prepare for cAMP Assay A->B C 3. Stimulate with Odorant B->C D 4. Measure Intracellular Ca2+ / cAMP Levels C->D E 5. Data Analysis (Dose-Response Curves) D->E

References

Replicating published findings on Sandacanol's effect on cell proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-proliferative effects of Sandacanol and alternative molecules, supported by published experimental data. The information is intended to assist researchers in replicating and expanding upon findings concerning the impact of these compounds on cell proliferation.

Executive Summary

This compound, a synthetic sandalwood fragrance, has been shown to inhibit the proliferation of bladder cancer cells through the activation of the olfactory receptor OR10H1. This guide details the mechanism of action of this compound and compares its effects with other compounds known to modulate cell proliferation, including natural compounds and other olfactory receptor agonists. The provided data, experimental protocols, and pathway diagrams aim to facilitate further research in this area.

Data Presentation: Comparative Efficacy

The following table summarizes the quantitative data on the anti-proliferative effects of this compound and selected alternative molecules on various cancer cell lines.

CompoundCell LineAssayConcentration/IC50EffectCitation(s)
This compound (Sandranol) BFTC905 (Bladder Cancer)Cell Viability, Proliferation, Apoptosis, Cell Cycle100 µM, 300 µM, 500 µMDecreased cell viability and proliferation, induced G1 cell cycle arrest and limited apoptosis. EC50 for cAMP increase: 326 µM.[1][2][3]
α-Santalol PC-3, LNCaP (Prostate Cancer)Cell Viability25-75 µMDecreased cell viability in a concentration and time-dependent manner.
Sulforaphane T24 (Bladder Cancer)MTT AssayIC50: 26.9 µM (24h), 15.9 µM (48h)Inhibited cell proliferation.[4][5][6]
Parthenolide 5637 (Bladder Cancer)MTT Assay2.5–10 μMDose-dependent decrease in cell viability.[7]
(-)-Citronellol Huh7 (Hepatocellular Carcinoma)Cell ProliferationNot SpecifiedReduced cell proliferation via OR1A2 activation.
Troenan HCT116 (Colorectal Cancer)Cell ProliferationNot SpecifiedInhibited cell proliferation via OR51B4 activation.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture
  • BFTC905 Cells: Human bladder cancer cells (BFTC905) are cultured in a suitable medium, such as RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation and Viability Assays
  • MTT Assay:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 48 hours.

    • Treat cells with various concentrations of the test compound (e.g., this compound, Sulforaphane, Parthenolide) for the desired duration (e.g., 24, 48 hours).

    • Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[8][9]

  • BrdU Incorporation Assay:

    • Seed cells in a 96-well plate and treat with the test compound.

    • Add BrdU (5-bromo-2'-deoxyuridine) to the culture medium and incubate to allow for incorporation into newly synthesized DNA.

    • Fix the cells and denature the DNA.

    • Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

    • Add the enzyme substrate and measure the colorimetric reaction using a microplate reader.

Apoptosis Assay
  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark at room temperature.

    • Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining and Flow Cytometry:

    • Treat cells with the test compound for the specified duration.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

    • Wash the fixed cells and treat with RNase A to remove RNA.

    • Stain the cells with PI solution.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound and a general pathway for olfactory receptor-mediated anti-proliferative effects.

Sandacanol_Signaling_Pathway This compound This compound OR10H1 OR10H1 This compound->OR10H1 binds to G_protein G Protein (Gs) OR10H1->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces Ca_ion Ca²⁺ Influx cAMP->Ca_ion leads to Cell_Effects Decreased Proliferation G1 Arrest Apoptosis Ca_ion->Cell_Effects results in Olfactory_Receptor_Anti_Proliferation Odorant Odorant Ligand (e.g., (-)-Citronellol, Troenan) OR Ectopic Olfactory Receptor (e.g., OR1A2, OR51B4) Odorant->OR Signaling_Cascade Intracellular Signaling Cascade (e.g., Ca²⁺, cAMP, MAPK) OR->Signaling_Cascade Cellular_Response Anti-Proliferative Effects (Cell Cycle Arrest, Apoptosis) Signaling_Cascade->Cellular_Response MTT_Assay_Workflow Start Seed Cells Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate (24-48h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (1-4h) Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Measure Absorbance Solubilize->Read Cell_Cycle_Analysis_Workflow Start Culture Cells Treat Treat with Compound Start->Treat Harvest Harvest & Fix Cells Treat->Harvest Stain Stain with PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze

References

Evaluating the Reproducibility of Sandacanol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of Sandacanol, a synthetic sandalwood fragrance with potential therapeutic applications, presents multiple pathways. This guide provides a comparative analysis of the primary chemical and biocatalytic synthesis methods, offering insights into their reproducibility, efficiency, and underlying protocols. All quantitative data is summarized for direct comparison, and detailed experimental methodologies are provided for key cited experiments.

This compound, chemically known as 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-yl)-but-2-en-1-ol, is a valuable molecule in the fragrance industry and is gaining attention for its biological activities. It has been identified as a specific agonist for the olfactory receptor OR10H1, which is ectopically expressed in various tissues and implicated in cellular processes like cell cycle arrest and apoptosis in bladder cancer cells. The reliable and reproducible synthesis of this compound is therefore of significant interest.

Comparative Analysis of Synthesis Methods

The two primary approaches to this compound synthesis are traditional chemical synthesis and a more recent biocatalytic method. The choice of method can significantly impact yield, purity, and environmental footprint.

ParameterChemical SynthesisBiocatalytic Synthesis (Proposed)
Starting Materials α-Campholenaldehyde, Butanalα,β-Unsaturated carbonyl precursor
Key Reactions Aldol Condensation, ReductionEnzymatic Reduction
Reported Yield 60-80% (intermediate aldehyde), ~95% (final product for a related compound)[1][2]Data not available for this compound
Reported Purity ~93.5% for a related compound[2]High stereoselectivity reported for similar compounds
Reaction Time Several hoursPotentially faster under optimal enzymatic conditions
Key Advantages Established methodology, potentially high throughputHigh stereoselectivity, environmentally friendly ("green chemistry")
Key Disadvantages Use of hazardous reagents, potential for side products, may require harsh conditionsMethod not yet fully developed for this compound, enzyme cost and stability

Experimental Protocols

Chemical Synthesis Workflow

The chemical synthesis of this compound is typically a two-step process involving an aldol condensation followed by a reduction.

start Starting Materials: α-Campholenaldehyde Butanal aldol Step 1: Aldol Condensation (Base-catalyzed) start->aldol Mix with base (e.g., NaOH in methanol) intermediate Intermediate: 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-yl)-but-2-enal aldol->intermediate Formation of α,β-unsaturated aldehyde reduction Step 2: Reduction (e.g., Meerwein-Ponndorf-Verley) intermediate->reduction Addition of reducing agent end Final Product: This compound reduction->end Purification

Figure 1: Chemical Synthesis Workflow for this compound.

Detailed Protocol (Representative):

  • Aldol Condensation:

    • In a reaction vessel, a solution of sodium hydroxide in methanol is prepared and heated to approximately 60°C.

    • A mixture of α-campholenaldehyde and butanal is added dropwise to the heated solution over a period of 1 hour, maintaining the reaction temperature.

    • After the initial addition, the remaining butanal is added over 30 minutes.

    • The reaction mixture is stirred for an additional 2 hours at the same temperature.

    • The reaction is then neutralized with acetic acid.

    • The resulting α,β-unsaturated aldehyde, 2-Ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenal, is isolated, with reported yields in the range of 60-80%[1].

  • Reduction:

    • The intermediate aldehyde is then subjected to a reduction reaction. The Meerwein-Ponndorf-Verley (MPV) reduction is a commonly cited method for this step.

    • The aldehyde is reacted with a reducing agent, such as aluminum isopropoxide, in an appropriate solvent.

    • The reaction mixture is processed to yield this compound. For a similar synthesis of a related sandalwood compound, a yield of 95% with a purity of 93.5% has been reported for this step[2].

Biocatalytic Synthesis Workflow (Proposed)

A biocatalytic approach to this compound would leverage the high selectivity of enzymes to achieve a more sustainable and potentially stereospecific synthesis. This method is still in a more developmental stage for this compound specifically.

start_bio Starting Material: 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-yl)-but-2-enal enzyme Enzymatic Reduction (e.g., Alcohol Dehydrogenase) start_bio->enzyme Incubation with enzyme cofactor Cofactor Regeneration System (e.g., NADH/NAD+) enzyme->cofactor end_bio Final Product: This compound (potentially stereospecific) enzyme->end_bio Conversion and Purification

Figure 2: Proposed Biocatalytic Synthesis Workflow.

Detailed Protocol (General Approach):

  • Enzyme Selection: An appropriate alcohol dehydrogenase (ADH) with activity towards the α,β-unsaturated aldehyde precursor of this compound would be selected.

  • Reaction Setup: The reaction would be carried out in a buffered aqueous solution at a controlled pH and temperature to ensure optimal enzyme activity and stability.

  • Cofactor Regeneration: A cofactor regeneration system, such as using a secondary alcohol (e.g., isopropanol) and a suitable dehydrogenase, would be employed to recycle the expensive NADH or NADPH cofactor.

  • Reaction and Extraction: The substrate would be incubated with the enzyme and cofactor regeneration system until the reaction is complete. The this compound product would then be extracted from the aqueous medium using an organic solvent.

  • Purification: The extracted product would be purified using standard techniques such as column chromatography.

Biological Activity: this compound Signaling Pathway

This compound has been identified as a specific agonist for the olfactory receptor OR10H1. In bladder cancer cells, the activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).

cluster_membrane Cell Membrane This compound This compound OR10H1 OR10H1 (GPCR) This compound->OR10H1 binds to G_protein Gαolf OR10H1->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP (second messenger) AC->cAMP converts ATP ATP ATP->AC downstream Downstream Cellular Effects (e.g., Cell Cycle Arrest, Apoptosis) cAMP->downstream activates

Figure 3: this compound-OR10H1 Signaling Pathway.

This signaling pathway highlights a potential mechanism for the observed anti-proliferative effects of this compound in certain cancer cell lines. Further research into the downstream targets of cAMP in these cells could unveil new therapeutic strategies.

References

A Comparative Guide to Analytical Methods for the Characterization of Sandacanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the qualitative and quantitative characterization of Sandacanol, a synthetic sandalwood fragrance ingredient. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical techniques for their specific needs, ranging from routine quality control to in-depth structural elucidation and impurity profiling.

Introduction to this compound

This compound, also known by trade names such as Bacdanol® and Sandranol®, is a synthetic fragrance compound valued for its characteristic warm, woody, and sandalwood-like aroma. Chemically, it is a mixture of isomers of 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol. Its synthesis typically involves the reaction of α-campholenaldehyde with butanal, followed by a partial hydrogenation of the resulting unsaturated aldehyde to the corresponding alcohol.[1] Given its use in consumer products and its potential interaction with biological systems, rigorous analytical characterization is essential to ensure its identity, purity, and safety.

Comparison of Analytical Methods

The characterization of this compound primarily relies on chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and powerful tool for its analysis. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, while Fourier-Transform Infrared (FTIR) spectroscopy is useful for identifying key functional groups. Near-Infrared (NIR) spectroscopy is an emerging rapid screening technique.

Table 1: Quantitative Comparison of Analytical Methods for this compound Characterization
ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Primary Use Identification, Quantification, Impurity ProfilingStructural Elucidation, Quantification (qNMR)Functional Group Identification
Limit of Detection (LOD) Low (ng/L to µg/L range)[2]Moderate (mg to µg range)High (typically % range)
Limit of Quantification (LOQ) Low (ng/L to µg/L range)[2]Moderate (mg to µg range)High (typically % range)
Linearity (R²) Excellent (>0.99)[3][4]Excellent (>0.99) for qNMR[5][6]Good (method dependent)[7]
Precision (%RSD) Excellent (<5%)[3]Excellent (<2%) for qNMR[8]Good (<10%)
Accuracy (%Recovery) Excellent (90-110%)[3][9]Excellent (95-105%) for qNMRGood (method dependent)
Sample Throughput HighLow to MediumHigh
Cost (Instrument) Medium to HighHighLow to Medium
Cost (Per Sample) Low to MediumHighLow

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds like this compound, offering both high separation efficiency and definitive identification.[10][11]

Methodology:

  • Sample Preparation:

    • For neat this compound, prepare a 1% (v/v) solution in a suitable solvent such as n-hexane or dichloromethane.

    • For this compound in a complex matrix (e.g., consumer product), a solvent extraction or solid-phase microextraction (SPME) may be necessary.[11]

  • Instrumentation:

    • Gas Chromatograph: Agilent GC system (or equivalent).

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

    • Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identification is achieved by comparing the obtained mass spectrum with a reference library (e.g., NIST) and by matching the retention index.

    • Quantification is performed by creating a calibration curve using certified reference standards of this compound. An internal standard can be used to improve accuracy and precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including the different isomers of this compound. Quantitative NMR (qNMR) can also be used for highly accurate purity assessments.[5][6][12]

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • For qNMR, a known amount of an internal standard with a distinct resonance is added.

  • Instrumentation:

    • Spectrometer: Bruker Avance 400 MHz (or higher field) spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of at least 5 times the longest T₁, and a sufficient number of scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can be performed to aid in the complete assignment of all proton and carbon signals.

  • Data Analysis:

    • The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the molecular structure of this compound and its isomers.

    • In qNMR, the purity of the sample is calculated by comparing the integral of a specific analyte signal to the integral of the internal standard signal.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13]

Methodology:

  • Sample Preparation:

    • For liquid this compound, a small drop can be placed between two KBr plates to form a thin film.

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

  • Instrumentation:

    • Spectrometer: PerkinElmer Spectrum Two FTIR spectrometer (or equivalent).

  • Data Acquisition:

    • Spectra are typically collected over the mid-infrared range (4000-400 cm⁻¹).

    • An average of 16 or 32 scans is usually sufficient to obtain a high-quality spectrum.

  • Data Analysis:

    • The absorption bands in the FTIR spectrum are assigned to specific functional groups. For this compound, characteristic bands would include:

      • A broad O-H stretch around 3300 cm⁻¹ (from the alcohol group).

      • C-H stretching vibrations just below 3000 cm⁻¹.

      • A C=C stretching vibration around 1650 cm⁻¹.

      • A C-O stretching vibration around 1050 cm⁻¹.[14]

Visualizations

This compound Synthesis Workflow

G A α-Campholenaldehyde C Aldol Condensation A->C B Butanal B->C D Unsaturated Aldehyde Intermediate C->D E Partial Hydrogenation (e.g., with NaBH₄ or catalytic hydrogenation) D->E F This compound (Mixture of E/Z isomers) E->F

Caption: A simplified workflow for the synthesis of this compound.

Analytical Workflow for this compound Characterization

G cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Results Sample This compound Sample Prep Dilution / Extraction Sample->Prep GCMS GC-MS Prep->GCMS NMR NMR Prep->NMR FTIR FTIR Prep->FTIR Results Identification Quantification Structural Elucidation Impurity Profile Purity Assessment GCMS->Results NMR->Results FTIR->Results

Caption: General analytical workflow for the characterization of this compound.

Olfactory Signaling Pathway of Sandalwood Odorants

G Odorant This compound OR OR2AT4 Receptor Odorant->OR G_olf Gα-olf OR->G_olf activates AC Adenylyl Cyclase G_olf->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ca_ion Ca²⁺ Influx cAMP->Ca_ion opens ion channels Response Cellular Response (e.g., Gene Expression, Neurotransmitter Release) PKA->Response Ca_ion->Response

Caption: Simplified signaling pathway for sandalwood odorants via the OR2AT4 receptor.[15][16][17][18][19]

References

Safety Operating Guide

Proper Disposal of Sandacanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility are paramount in the handling and disposal of all chemicals. This document provides detailed, step-by-step guidance for the proper disposal of Sandacanol, a synthetic sandalwood fragrance ingredient, within a research and development setting.

This compound, while valuable in fragrance applications, is classified as a skin and eye irritant and is hazardous to the aquatic environment, with the potential for long-term adverse effects.[1][2][3] Adherence to proper disposal protocols is therefore not only a matter of regulatory compliance but also a critical component of responsible chemical management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat.[4] All handling of this compound waste should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any vapors.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6][7][8]

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound and its contaminated materials. The label should include the chemical name ("this compound"), the associated hazards (e.g., "Irritant," "Environmental Hazard"), and the date of waste accumulation.[8]

    • Do not mix this compound waste with other incompatible chemical waste streams.[9][10] For example, keep it separate from strong oxidizing agents.[11]

  • Containerization:

    • Use a chemically compatible, leak-proof container for collecting this compound waste.[9][10] Glass or high-density polyethylene (HDPE) containers are generally suitable.

    • The container must be kept securely closed except when adding waste.[6][8][10]

  • Collection of Waste:

    • Liquid Waste: Collect all unused this compound, solutions containing this compound, and the first rinse of any container that held the substance in the designated hazardous waste container.

    • Solid Waste: Any materials contaminated with this compound, such as absorbent pads, gloves, or weighing papers, should also be placed in the same dedicated waste container.

    • Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol).[5][10] The rinsate from all three rinses must be collected and disposed of as hazardous waste.[5][10] After triple-rinsing, the defaced, empty container can be disposed of in the regular laboratory glass or plastic recycling, depending on the material.

  • Storage:

    • Store the sealed and labeled this compound waste container in a designated satellite accumulation area within the laboratory.[6]

    • This area should be away from ignition sources and incompatible chemicals.[12]

  • Disposal Request:

    • Once the waste container is full or has reached the institution's designated accumulation time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][8]

Quantitative Hazard Data

To underscore the importance of these disposal procedures, the following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Hazardous to the aquatic environment, long-term hazardChronic 2H411: Toxic to aquatic life with long lasting effects

Source: Aggregated GHS information from multiple sources.[2][3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Sandacanol_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_final Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container is_liquid Is the waste liquid (pure, solution, or rinsate)? container->is_liquid collect_liquid Collect in Waste Container is_liquid->collect_liquid Yes is_solid Is the waste solid (contaminated materials)? is_liquid->is_solid No seal Securely Seal Waste Container collect_liquid->seal collect_solid Place in Waste Container is_solid->collect_solid Yes is_empty Is it an empty container? is_solid->is_empty No collect_solid->seal triple_rinse Triple-Rinse with Appropriate Solvent is_empty->triple_rinse Yes is_empty->seal No collect_rinsate Collect all rinsate in hazardous waste container triple_rinse->collect_rinsate dispose_container Dispose of rinsed, defaced container in appropriate recycling collect_rinsate->dispose_container store Store in Designated Satellite Accumulation Area seal->store request_pickup Arrange for Pickup by EHS or Licensed Contractor store->request_pickup end End of Process request_pickup->end

References

Personal protective equipment for handling Sandacanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for handling Sandacanol.

Physicochemical and Toxicological Data

A clear understanding of a substance's properties is the foundation of safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Chemical Name (E)-2-ethyl-4-(2,2,3-trimethyl-1-cyclopent-3-enyl)but-2-en-1-ol[1]
CAS Number 28219-61-6[1][2]
Molecular Formula C14H24O[1][2][3]
Molecular Weight 208.34 g/mol [1][3]
Appearance Colorless to pale yellow oily liquid[1][4]
Boiling Point 287.37 °C[1]; 114-116 °C at 1 mmHg[2]
Flash Point 92.78 °C[1]
Specific Gravity 0.91400 to 0.91800 @ 20.00 °C[1][4]
Water Solubility Insoluble[2]
Oral LD50 (Rat) 5000 mg/kg[4][5]
Dermal LD50 (Rabbit) > 2000 mg/kg[4][5]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin and serious eye irritation, and may cause an allergic skin reaction.[3][4][6] It is also toxic to aquatic life with long-lasting effects.[3][4] Therefore, adherence to proper PPE protocols is mandatory.

Minimum PPE Requirements:

  • Eye and Face Protection: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 standard should be worn.[7] For procedures with a higher risk of splashing, a face shield worn over safety glasses is required.[7][8]

  • Hand Protection: Chemical-resistant gloves are essential. While disposable nitrile gloves offer protection against a broad range of chemicals for short-term use, it is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility with this compound.[7][9] Contaminated gloves should be removed carefully, and hands should be washed thoroughly.

  • Body Protection: A laboratory coat should be worn and kept buttoned to cover as much skin as possible.[7] For larger quantities or situations with a high splash risk, a chemical-resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe and closed-heel shoes that cover the entire foot are mandatory in any laboratory setting where chemicals are handled.[7][9]

Respiratory Protection:

The use of administrative and engineering controls, such as working in a well-ventilated area or under a chemical fume hood, should be the primary means of controlling exposure to vapors.[7] If these controls are not sufficient to maintain exposure below permissible limits, a respirator may be required.[7]

PPE_Selection_Workflow cluster_assessment Risk Assessment start Start: Handling this compound assess_task Assess Task (e.g., weighing, mixing, heating) start->assess_task assess_quantity Assess Quantity (small vs. large volume) assess_task->assess_quantity respiratory_protection Respiratory Protection (if needed) assess_task->respiratory_protection eye_protection Eye Protection assess_quantity->eye_protection hand_protection Hand Protection assess_quantity->hand_protection body_protection Body Protection assess_quantity->body_protection goggles Safety Goggles eye_protection->goggles face_shield Face Shield eye_protection->face_shield High Splash Risk gloves Chemical-Resistant Gloves hand_protection->gloves lab_coat Lab Coat body_protection->lab_coat apron Chemical-Resistant Apron body_protection->apron High Splash Risk respirator NIOSH-Approved Respirator respiratory_protection->respirator

Caption: PPE Selection Workflow for Handling this compound.

Experimental Protocols: Safe Handling and Disposal

Adherence to a standardized workflow minimizes risks and ensures operational consistency.

Handling Procedure:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are accessible.

    • Don the required PPE as outlined above.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid direct contact with skin and eyes.[10]

    • Do not eat, drink, or smoke in the handling area.[11]

    • Use appropriate tools (e.g., spatulas, pipettes) to handle the substance.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Remove all potential ignition sources.[11]

    • Contain the spill using an inert, non-combustible absorbent material (e.g., sand, diatomaceous earth).

    • Collect the absorbed material into a suitable container for disposal.[11]

    • Ventilate the affected area.[10]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5][6] Seek medical attention if irritation persists.[6]

    • Skin Contact: Take off contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water.[5][6] If skin irritation or a rash occurs, seek medical advice.[6]

    • Inhalation: Move the person to fresh air. If symptoms persist, seek medical advice.[10]

    • Ingestion: Rinse the mouth with water and seek immediate medical attention.[10][12]

Disposal Plan:

This compound is toxic to aquatic life and should not be released into the environment.[4][6]

  • Waste this compound: Dispose of unwanted this compound in a designated hazardous waste container.

  • Contaminated Materials: All disposable PPE, absorbent materials from spills, and empty containers should be collected in a sealed, labeled container for hazardous waste disposal.

  • Regulations: All waste must be disposed of in accordance with local, regional, and national environmental regulations.[4][5]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe handle Handle in Ventilated Area don_ppe->handle avoid_contact Avoid Skin/Eye Contact handle->avoid_contact clean_area Clean Work Area avoid_contact->clean_area spill Spill Occurs? avoid_contact->spill dispose_waste Dispose of Waste Properly clean_area->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands spill->clean_area No spill_response Follow Spill Response Protocol spill->spill_response Yes spill_response->clean_area

Caption: Safe Handling and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sandacanol
Reactant of Route 2
Sandacanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.